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Core Science & Biosynthesis

Foundational

Advanced Technical Guide: trans-4-Aminotetrahydrothiophen-3-yl methanol in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the transition from flat, sp²-rich aromatic scaffolds to sp³-rich, three-dimensional pharmacophores is a critical strategy for improving clinical success rates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from flat, sp²-rich aromatic scaffolds to sp³-rich, three-dimensional pharmacophores is a critical strategy for improving clinical success rates. trans-4-Aminotetrahydrothiophen-3-yl methanol (CAS: 1904122-41-3) represents a highly specialized, sulfur-containing saturated heterocycle that offers unique conformational vectors and interaction modalities. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of this building block, detailing its physicochemical profile, stereoselective synthesis, orthogonal functionalization, and its emerging role in chalcogen-mediated target engagement.

Structural & Physicochemical Profiling

Unlike its oxygen (tetrahydrofuran) or nitrogen (pyrrolidine) analogs, the tetrahydrothiophene (thiolane) ring possesses distinct geometric parameters. The C–S bond (~1.82 Å) is significantly longer than the C–O bond (~1.43 Å) or C–N bond (~1.47 Å), and the C–S–C bond angle is more acute (~90–95°). This forces the ring into a highly specific puckered conformation (typically an envelope or half-chair), which projects the trans-1,2-disubstituted amino and hydroxymethyl groups into distinct spatial vectors, ideal for accessing tight binding pockets in kinases and GPCRs.

Quantitative Physicochemical Data

The following table summarizes the core properties that make this scaffold highly desirable for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

ParameterValuePharmacological & Synthetic Implication
Molecular Formula C₅H₁₁NOSLow molecular weight enables high ligand efficiency (LE).
Molecular Weight 133.21 g/mol Favorable for maintaining low total MW in complex API assemblies.
CAS Registry Number 1904122-41-3Unique identifier for the trans diastereomer.
Topological Polar Surface Area ~71.6 ŲOptimal balance of polarity for oral bioavailability and permeability.
H-Bond Donors / Acceptors 3 / 3High capacity for target engagement via hydrogen bonding networks.
Chalcogen Bond Potential High (S-donor)Sulfur acts as a Lewis acid site (σ-hole) for non-covalent interactions.

Stereoselective Synthesis & Causality

The synthesis of the trans-diastereomer relies on the predictable stereoelectronic principles of epoxide ring-opening. Establishing the trans relationship is critical, as the cis isomer often exhibits drastically different spatial geometries that fail to match the intended pharmacophore model.

Synthesis_Workflow SM 3-Hydroxymethyl- 2,5-dihydrothiophene Epoxide 3-Hydroxymethyl- 3,4-epoxytetrahydrothiophene SM->Epoxide Epoxidation (mCPBA) Azide trans-4-Azido- 3-hydroxymethyl- tetrahydrothiophene Epoxide->Azide NaN3, NH4Cl (Anti-periplanar attack) Product trans-4-Aminotetrahydro- thiophen-3-yl methanol Azide->Product Staudinger Reduction (PPh3 / H2O)

Figure 1: Stereoselective synthesis workflow of trans-4-Aminotetrahydrothiophen-3-yl methanol.

Mechanistic Causality:
  • Anti-Periplanar Attack: The intermediate 3,4-epoxytetrahydrothiophene is subjected to nucleophilic attack by the azide anion (N₃⁻). According to Fürst-Plattner rules and standard Sₙ2 mechanics, the nucleophile attacks the epoxide carbon from the face opposite to the oxygen bridge. This anti-periplanar trajectory guarantees that the resulting azide and hydroxyl groups are strictly trans to one another.

  • Staudinger Reduction vs. Hydrogenation: To convert the azide to the primary amine, a Staudinger reduction utilizing triphenylphosphine (PPh₃) and water is explicitly chosen over standard catalytic hydrogenation (e.g., H₂ with Pd/C). Why? The thioether sulfur in the tetrahydrothiophene ring acts as a potent catalyst poison by irreversibly binding to the palladium surface. The Staudinger reaction selectively reduces the azide via a phosphazene intermediate without interacting with the sensitive thioether core.

Orthogonal Functionalization Workflow

To utilize trans-4-Aminotetrahydrothiophen-3-yl methanol as a central scaffold in API synthesis, the primary amine and primary alcohol must be orthogonally protected. The following self-validating protocol details the chemoselective N-Boc protection followed by O-silylation.

Protection_Workflow Core trans-4-Aminotetrahydro- thiophen-3-yl methanol NBoc N-Boc Protected Intermediate Core->NBoc Boc2O (1.05 eq) 0 °C to RT Chemoselective N-Acylation FullyProtected N-Boc, O-TBDMS Protected Scaffold NBoc->FullyProtected TBDMS-Cl, Imidazole DMF, RT O-Silylation

Figure 2: Orthogonal protection workflow for primary amine and hydroxyl groups.

Step-by-Step Protocol: Chemoselective N-Boc Protection and O-Silylation

Phase 1: Chemoselective N-Boc Protection

  • Preparation: Dissolve trans-4-aminotetrahydrothiophen-3-yl methanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: The primary amine's nitrogen is significantly more nucleophilic than the alcohol's oxygen. Lowering the temperature suppresses the thermodynamic O-acylation pathway, kinetically trapping the reactivity difference to prevent N,O-diBoc formation.

  • Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in DCM.

  • Validation: Stir for 2 hours at 0 °C. Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the primary amine is self-validated using a ninhydrin stain (which will cease to show a dark purple spot once the free amine is fully consumed).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: O-Silylation

  • Preparation: Dissolve the crude N-Boc intermediate in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Catalysis: Add imidazole (2.5 eq) and cool to 0 °C.

    • Causality: Imidazole acts as both a base and a nucleophilic catalyst. It reacts with TBDMS-Cl to form a highly reactive N-silylimidazolium intermediate, which efficiently transfers the bulky silyl group to the primary alcohol.

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in portions. Warm to room temperature and stir for 12 hours.

  • Workup: Dilute with ethyl acetate (EtOAc), wash extensively with water (critical for removing DMF) and brine, dry, and purify via flash column chromatography.

Pharmacological Applications: The Role of Chalcogen Bonding

Beyond its structural rigidity, the tetrahydrothiophene ring introduces the potential for chalcogen bonding in drug-target interactions. Chalcogen bonding is a highly directional, non-covalent interaction between the electron-deficient σ-hole of the sulfur atom and a Lewis base (such as a backbone carbonyl oxygen in a protein).

Recent breakthroughs in chemical biology have demonstrated that incorporating chalcogen-bond donors into small molecules significantly boosts their cellular uptake and membrane permeability across mammalian cells . When trans-4-Aminotetrahydrothiophen-3-yl methanol is incorporated into a drug candidate, the sulfur atom not only acts as a lipophilic anchor but actively participates in these stabilizing σ-hole interactions, offering a distinct thermodynamic advantage over traditional oxygen- or nitrogen-containing heterocycles.

References

  • PubChem. "[(3R,4S)-4-aminothiolan-3-yl]methanol" National Center for Biotechnology Information. URL:[Link]

  • Organic Chemistry Portal. "Staudinger Reaction". URL:[Link]

  • Organic Chemistry Portal. "Boc-Protection of Amines". URL:[Link]

  • Angewandte Chemie International Edition. "Chalcogen Bonding Boosts the Uptake of Small Molecules in Mammalian Cells". URL:[Link]

Exploratory

Unraveling the Enigma: A Technical Guide to trans-4-Aminotetrahydrothiophen-3-YL methanol

For Researchers, Scientists, and Drug Development Professionals Foreword The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among the vast landscape of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Among the vast landscape of molecular scaffolds, saturated heterocyclic systems play a pivotal role due to their three-dimensional architectures, which can facilitate precise interactions with biological targets. One such molecule of emerging interest is trans-4-Aminotetrahydrothiophen-3-YL methanol. However, a significant challenge in the scientific literature and commercial databases is the clear characterization of its fundamental molecular properties. This guide aims to address this ambiguity and provide a comprehensive technical overview of this compound, starting with the critical determination of its core chemical identity.

Establishing the Fundamental Molecular Identity

A thorough investigation of available data reveals a persistent ambiguity surrounding the molecular formula and weight of trans-4-Aminotetrahydrothiophen-3-YL methanol. Public databases, such as PubChem, predominantly list a substance with a molecular formula of C10H22N2O2S and a molecular weight of approximately 266.4 g/mol .[1] However, the corresponding IUPAC name, [(3R,4S)-4-aminothiolan-3-yl]methanol;[(3S,4R)-4-aminothiolan-3-yl]methanol, strongly suggests that this entry represents a dimeric species or a salt formed from a racemic mixture of the monomeric compound.[1]

For the purpose of clarity and to facilitate reproducible research, it is imperative to define the properties of the monomeric form of trans-4-Aminotetrahydrothiophen-3-YL methanol. Based on its chemical name and the principles of atomic composition, the molecular structure can be deduced. The "tetrahydrothiophen" core indicates a five-membered saturated ring containing one sulfur atom. The substituents are an amino group at position 4, a methanol group (-CH2OH) at position 3, and the "trans" designation, which refers to the relative stereochemistry of the amino and methanol groups.

From this structure, the molecular formula of the monomer is determined to be C5H11NOS .

Consequently, the calculated molecular weight of the monomer is:

  • (5 x 12.011) + (11 x 1.008) + (1 x 14.007) + (1 x 15.999) + (1 x 32.06) = 133.21 g/mol

This fundamental clarification is crucial for all subsequent experimental and theoretical work involving this molecule.

Table 1: Core Molecular Properties of Monomeric trans-4-Aminotetrahydrothiophen-3-YL methanol
PropertyValueSource
Molecular Formula C5H11NOSCalculated
Molecular Weight 133.21 g/mol Calculated
Stereochemistry transAs per nomenclature

Synthesis and Stereochemical Considerations

A plausible synthetic pathway could originate from a commercially available thiophene derivative, which would then undergo reduction and subsequent functional group manipulations to introduce the amino and hydroxymethyl groups with the desired trans stereochemistry.

G cluster_0 Synthetic Pathway Start Thiophene Derivative Intermediate1 Reduction Start->Intermediate1 e.g., Catalytic Hydrogenation Intermediate2 Functional Group Interconversion Intermediate1->Intermediate2 Intermediate3 Stereoselective Amination/Hydroxymethylation Intermediate2->Intermediate3 Multi-step process Product trans-4-Aminotetrahydrothiophen-3-YL methanol Intermediate3->Product G cluster_0 Analytical Workflow Sample Synthesized Compound NMR NMR (1H, 13C, NOE) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR Chiral Chiral Chromatography Sample->Chiral Data Structural & Purity Confirmation NMR->Data MS->Data IR->Data Chiral->Data

Sources

Foundational

Therapeutic Potential of Aminotetrahydrothiophene Derivatives: A Comprehensive Technical Guide

Executive Summary Aminotetrahydrothiophene and its derivatives, particularly the 1,1-dioxide (sulfone) analogs, have emerged as highly versatile scaffolds in modern medicinal chemistry. By offering a unique combination o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminotetrahydrothiophene and its derivatives, particularly the 1,1-dioxide (sulfone) analogs, have emerged as highly versatile scaffolds in modern medicinal chemistry. By offering a unique combination of conformational restriction, tunable lipophilicity, and precise spatial orientation of pharmacophores, this class of compounds has demonstrated profound efficacy across diverse therapeutic areas. This technical guide critically examines the application of aminotetrahydrothiophene derivatives in three primary domains: non-electrophilic activation of the NRF2-ARE pathway for cytoprotection[1], mechanism-based inactivation of GABA aminotransferase (GABA-AT) for neurological disorders[2], and inverse agonism of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) for autoimmune diseases and oncology[3].

Chemical Rationale & Structural Dynamics

The tetrahydrothiophene ring provides a rigid, non-planar geometry that restricts the conformational freedom of attached functional groups. This restriction is crucial for minimizing entropic penalties upon target binding. When oxidized to the 1,1-dioxide (sulfone) state, the scaffold gains two potent hydrogen bond acceptors without introducing the electrophilic liabilities commonly associated with other reactive moieties (e.g., Michael acceptors)[1]. This makes the aminotetrahydrothiophene 1,1-dioxide an ideal bioisostere for developing targeted, non-covalent, or suicide-inhibition therapeutics with high margins of safety.

Therapeutic Axis I: NRF2 Activation via ARE (Oxidative Stress)

Causality & Mechanism

Traditional NRF2 activators often rely on electrophilic modification of Keap1, leading to off-target toxicity. The 3-aminotetrahydrothiophene 1,1-dioxide scaffold enables non-electrophilic disruption of the Keap1-NRF2 complex[1]. The sulfone linkage is essential for ARE-inducing activity, anchoring the molecule within the binding pocket via strong hydrogen bonds, while the aminoalkyl moiety dictates cellular potency and drug-likeness[1].

Data Presentation

Table 1 summarizes the optimization of key 3-aminotetrahydrothiophene 1,1-dioxide derivatives, highlighting the balance between ARE activation and cytotoxicity in IMR32 neuroblastoma cells[1].

CompoundHBA / HBDTPSA (Ų)IMR32 Cytotoxicity IC50 (μM)ARE Activation EC50 (μM)
Compound 17 8 / 197.0770.71.5
Compound 18 7 / 2134.3761.50.4
Compound 22 7 / 1123.3731.90.4
Experimental Protocol: In Vitro ARE Activation & Viability Counter-Screen
  • Cell Seeding: Plate IMR32 cells in 384-well plates. (Causality: IMR32 cells provide a robust neuronal context, essential for evaluating neuroprotective ARE activators).

  • Compound Treatment: Administer aminotetrahydrothiophene derivatives (0.1 to 100 μM) for 24 hours.

  • Reporter Assay: Quantify NRF2 translocation using an ARE-driven luciferase reporter.

  • Viability Counter-Screen: Measure cellular ATP levels using CellTiter-Glo in parallel. (Causality: Normalizing the luminescence signal to ATP levels creates a self-validating system, ensuring that apparent ARE activation is not an artifact of cellular stress or hypermetabolism)[1].

NRF2_Pathway Compound 3-Aminotetrahydrothiophene 1,1-dioxide Keap1 Keap1-NRF2 Complex (Cytosol) Compound->Keap1 Non-electrophilic Modulation NRF2_Free Free NRF2 (Stabilized) Keap1->NRF2_Free Dissociation Nucleus Nuclear Translocation NRF2_Free->Nucleus Translocation ARE ARE Activation (Gene Expression) Nucleus->ARE Binding to ARE

Figure 1: Non-electrophilic activation of the NRF2-ARE pathway by 1,1-dioxide derivatives.

Therapeutic Axis II: GABA-AT Inactivation (Neurological Disorders)

Causality & Mechanism

Elevating brain GABA levels is a primary strategy for treating epilepsy and addiction. Aminotetrahydrothiophene-2-carboxylic acid derivatives act as mechanism-based (suicide) inactivators of GABA-AT[2]. Unlike vigabatrin, these compounds undergo a unique ring-opening mechanism. The resulting dihydrothiophene adduct does not bind covalently to the enzyme's amino acid residues; rather, it is trapped in the active site via a weak nonbonded S···O=C interaction with Glu-270, effectively shutting down the enzyme[2]. Compound 18 from this series proved to be 8 times more efficient than vigabatrin[2].

Experimental Protocol: GABA-AT Enzyme Kinetics and Inactivation Assay
  • Enzyme Reconstitution: Incubate purified GABA-AT with pyridoxal 5′-phosphate (PLP) to form the active holoenzyme.

  • Kinetic Incubation: Introduce the tetrahydrothiophene inhibitor and monitor the decay of enzyme activity over time. (Causality: A time-dependent, pseudo-first-order loss of activity is the hallmark of mechanism-based inactivation, distinguishing it from reversible competitive inhibition).

  • Dialysis Validation: Subject the inactivated enzyme complex to extensive dialysis against a PLP-containing buffer. (Causality: If enzymatic activity is not restored post-dialysis, the inactivation is confirmed to be irreversible, validating the stability of the non-covalent adduct)[2].

GABA_AT_Pathway GABA_AT GABA-AT Enzyme (Active) Adduct PLP-Inhibitor Schiff Base Adduct GABA_AT->Adduct + Inhibitor Inhibitor Aminotetrahydrothiophene Derivative Inhibitor->Adduct Ring_Opening Dihydrothiophene Ring Opening Adduct->Ring_Opening Catalysis Inactivated Inactivated GABA-AT (Non-covalent trap) Ring_Opening->Inactivated S...O=C interaction with Glu-270

Figure 2: Mechanism of GABA-AT inactivation by aminotetrahydrothiophene derivatives.

Therapeutic Axis III: RORγt Modulation (Autoimmune & Oncology)

Causality & Mechanism

RORγt is a critical nuclear receptor driving the expression of pro-inflammatory cytokines (e.g., IL-17). Derivatives of 4,5,6,7-tetrahydro-benzothiophene, which incorporate the core tetrahydrothiophene structural motifs, have been identified as potent inverse agonists of RORγt[3]. These compounds function by inducing steric clashes and push-pull mechanisms within the lipophilic ligand-binding pocket (volume ~940 ų), destabilizing the protein conformation and preventing coactivator recruitment[3].

Data Presentation

Table 2 outlines the target pharmacokinetic and pharmacodynamic parameters for successful RORγt modulators based on this scaffold[3].

ParameterDescriptionTarget Range / Value
IC50 (TR-FRET) Inverse agonist potency0.5 – 5.0 nM
TPSA Topological polar surface area80 – 140 Ų
LogP (iLogP) Lipophilicity0.4 – 5.0
Mechanism Binding modeSteric clash & push-pull
Experimental Protocol: TR-FRET Binding Assay for RORγt Inverse Agonists
  • Complex Formation: Incubate recombinant RORγt ligand-binding domain (LBD) with a terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide.

  • Compound Addition: Introduce the tetrahydro-benzothiophene derivative at varying concentrations.

  • Signal Detection: Measure the emission ratio at 520 nm / 495 nm. (Causality: A dose-dependent decrease in the FRET ratio physically validates that the compound is inducing a conformational change (steric clash) that expels the coactivator peptide, confirming its mechanism as an inverse agonist)[3].

Conclusion

The aminotetrahydrothiophene scaffold represents a masterclass in structural pharmacology. Whether utilized as a non-electrophilic anchor for NRF2 activation, a conformationally restricted suicide substrate for GABA-AT, or a bulky inverse agonist for RORγt, its unique physicochemical properties enable highly specific target engagement. Future drug development programs should leverage its favorable drug-likeness (Lipinski compliance) and metabolic stability to advance these derivatives into in vivo preclinical models.

References

  • Jo, J., et al. "Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators." Bioorganic & Medicinal Chemistry Letters, 2023. URL: [Link]

  • Le, H. V., et al. "Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators." Journal of the American Chemical Society, 2015. URL: [Link]

  • Fouda, A., et al. "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry, 2023. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to trans-4-Aminotetrahydrothiophen-3-yl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of trans-4-Aminotetrahydrothiophen-3-yl)methanol, a heterocyclic compound with significant potential as a building block in medicinal chemistry. This document is int...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of trans-4-Aminotetrahydrothiophen-3-yl)methanol, a heterocyclic compound with significant potential as a building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identifiers, a plausible synthetic route, expected analytical characterization, and its prospective role in the development of novel therapeutics.

Core Identifiers and Physicochemical Properties

trans-4-Aminotetrahydrothiophen-3-yl)methanol is a saturated heterocyclic compound containing a thiophene ring, an amino group, and a hydroxymethyl group. The trans designation refers to the relative stereochemistry of the amino and hydroxymethyl substituents on the tetrahydrothiophene ring. While a specific CAS number for the racemic trans mixture is not readily found in major chemical databases, the constituent enantiomers are identifiable.

The racemic mixture consists of:

  • [(3R,4S)-4-aminothiolan-3-yl]methanol

  • [(3S,4R)-4-aminothiolan-3-yl]methanol

These specific stereoisomers are cataloged in public databases such as PubChem, which provides essential computed data for the individual components and the combined formula.[1]

IdentifierValueSource
IUPAC Name [(3R,4S)-4-aminothiolan-3-yl]methanol; [(3S,4R)-4-aminothiolan-3-yl]methanolPubChem[1]
Molecular Formula C₅H₁₁NOSPubChem[1]
Molecular Weight 133.21 g/mol PubChem[1]
Topological Polar Surface Area 61.8 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
PubChem CID (Component) 168476967 ([trans-4-Aminotetrahydrothiophen-3-YL]methanol)PubChem[1]

Rationale and Potential in Medicinal Chemistry

The thiophene nucleus is a well-established "privileged scaffold" in medicinal chemistry.[2] Its derivatives are present in numerous FDA-approved drugs, where the thiophene ring often serves as a bioisosteric replacement for a phenyl group, improving metabolic stability and pharmacokinetic properties.[2][3][4] The incorporation of amino and alcohol functionalities on a saturated thiophene ring, as in the case of trans-4-Aminotetrahydrothiophen-3-yl)methanol, offers several advantages for drug design:

  • 3D-Scaffold for Diverse Libraries: The defined stereochemistry and multiple functionalization points (amino, hydroxyl, and the sulfur atom) make it an excellent starting point for creating diverse chemical libraries with well-defined three-dimensional shapes.

  • Improved Physicochemical Properties: The saturated heterocyclic core, combined with polar functional groups, can lead to improved solubility and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more rigid, aromatic systems.

  • Bioisosterism: The tetrahydrothiophene motif can act as a bioisostere for other five-membered rings, such as tetrahydrofuran or pyrrolidine, allowing for fine-tuning of a drug candidate's properties.

Substituted 2-aminothiophenes, a related class of compounds, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and as modulators of receptors like the A1-adenosine receptor.[3][4] This highlights the potential for derivatives of trans-4-Aminotetrahydrothiophen-3-yl)methanol to exhibit interesting pharmacology.

Proposed Synthetic Pathway

The following proposed pathway utilizes a sulfa-Michael addition as the key step to construct the tetrahydrothiophene ring with the desired trans stereochemistry.

Synthetic_Pathway SM1 trans-β-Nitrostyrene Derivative Intermediate1 Sulfa-Michael Adduct (Tetrahydrothiophene derivative) SM1->Intermediate1 Sulfa-Michael Addition SM2 1,4-Dithiane-2,5-diol SM2->Intermediate1 Catalyst Bifunctional Organocatalyst (e.g., Quinine-based) Catalyst->Intermediate1 Reduction1 Nitro Group Reduction (e.g., H₂, Raney Ni) Intermediate1->Reduction1 Intermediate2 Amino-tetrahydrothiophene Reduction1->Intermediate2 Functionalization Hydroxymethyl Group Introduction (e.g., via ester reduction) Intermediate2->Functionalization Product trans-4-Aminotetrahydrothiophen- 3-yl)methanol Functionalization->Product

Caption: Proposed synthetic workflow for trans-4-Aminotetrahydrothiophen-3-yl)methanol.

Detailed Experimental Protocol (Proposed)

Step 1: Asymmetric Sulfa-Michael Addition

  • To a solution of a suitable trans-β-nitrostyrene derivative (1.0 eq) in an appropriate solvent (e.g., toluene or dichloromethane) at room temperature, add the bifunctional organocatalyst (e.g., a quinine-derived thiourea catalyst, 0.1 eq).

  • Add 1,4-dithiane-2,5-diol (1.2 eq), which serves as the mercaptoacetaldehyde precursor.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to yield the substituted 4-nitro-tetrahydrothiophene intermediate. The choice of a suitable nitrostyrene with a precursor to the hydroxymethyl group (e.g., an ester) is crucial here.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-tetrahydrothiophene intermediate (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (or Palladium on carbon).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the corresponding amino-tetrahydrothiophene derivative.

Step 3: Reduction of the Ester to the Alcohol

  • If an ester group was carried through the synthesis, dissolve the amino-tetrahydrothiophene ester in a suitable anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C and add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain the final trans-4-Aminotetrahydrothiophen-3-yl)methanol.

Analytical Characterization (Expected)

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Expected Chemical Shifts (δ, ppm) and Multiplicity Rationale
¹H NMR ~3.5-3.8 (m, 2H): -CH₂OH~3.0-3.5 (m, 1H): CH-CH₂OH~2.8-3.2 (m, 3H): CH-NH₂ and S-CH₂~2.5-2.8 (m, 2H): S-CH₂Broad singlet: NH₂ and OH protons (exchangeable with D₂O)The chemical shifts are influenced by the electronegativity of the adjacent sulfur, nitrogen, and oxygen atoms. The complex multiplicity arises from cis and trans coupling constants within the five-membered ring.[5]
¹³C NMR ~60-65: -CH₂OH~50-55: CH-NH₂~45-50: CH-CH₂OH~30-40: S-CH₂The carbon signals are in the aliphatic region, with those closer to heteroatoms being further downfield.

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The values presented are estimates based on similar structures.[6][7][8]

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive ion mode is expected to be most effective.

  • Expected Ion: The molecular ion peak [M+H]⁺ would be observed at m/z 134.06.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of water (-18 Da) from the protonated molecule, loss of the hydroxymethyl group (-31 Da), or loss of ammonia (-17 Da).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance
3200-3500 O-H and N-H stretchingBroad
2850-2960 C-H stretching (aliphatic)Medium to Strong
1590-1650 N-H scissoring (bending)Medium
1000-1100 C-O stretching (primary alcohol)Strong

The broadness of the O-H and N-H stretches is due to hydrogen bonding.[9][10][11]

Potential Applications and Future Directions

The true value of trans-4-Aminotetrahydrothiophen-3-yl)methanol lies in its application as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Applications Core trans-4-Aminotetrahydrothiophen- 3-yl)methanol Amino Amino Group (NH₂) Core->Amino Hydroxyl Hydroxyl Group (OH) Core->Hydroxyl Amide Amide Bond Formation Amino->Amide Sulfonamide Sulfonamide Formation Amino->Sulfonamide Reductive Reductive Amination Amino->Reductive Ether Ether Synthesis Hydroxyl->Ether Ester Esterification Hydroxyl->Ester App1 Kinase Inhibitors Amide->App1 App2 GPCR Ligands Sulfonamide->App2 App3 Protease Inhibitors Reductive->App3 Ether->App1 App4 Antimicrobials Ester->App4

Caption: Derivatization potential of the core scaffold for various therapeutic targets.

Signaling Pathways and Drug Targets
  • Kinase Inhibitors: The amino group can be used to form key hydrogen bonds within the hinge region of kinase active sites, a common strategy in kinase inhibitor design. The rest of the molecule can be elaborated to occupy other pockets of the ATP-binding site.

  • GPCR Ligands: The scaffold can be decorated to interact with G-protein coupled receptors (GPCRs), where the amino group can form a salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain.

  • Protease Inhibitors: The hydroxyl and amino groups can be designed to mimic peptide backbones and interact with the active sites of proteases. The thiophene ring can provide favorable hydrophobic interactions.[12]

  • Antimicrobial Agents: Thiophene derivatives have a known history as antimicrobial agents.[2][3][4] New derivatives of this scaffold could be screened against a panel of bacteria and fungi to identify novel leads.

Conclusion

trans-4-Aminotetrahydrothiophen-3-yl)methanol represents a valuable, albeit not widely commercially available, building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry, multiple points for derivatization, and the proven utility of the thiophene scaffold make it an attractive starting point for the synthesis of novel compounds with therapeutic potential. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a roadmap for its application in the pursuit of new medicines. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

  • Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Puterová, Z., & Krutošíková, A. (n.d.). (PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). [(3R,4S)-4-aminothiolan-3-yl]methanol. PubChem. Retrieved from [Link]

  • Singh, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Pamplona, L. S., et al. (2025). 2-Aminothiophene Derivatives-New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Samanta, M., et al. (2022). Infrared spectra of MeOH, thiophene, and the co-deposition of them at 14 K. ResearchGate. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium. [Link]

  • Abraham, R. J., & Thomas, W. A. (2025). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. [Link]

  • Plyler, E. K. (1952). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards. [Link]

  • Shcherbyna, R. O., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. [Link]

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Foundational

Tetrahydrothiophene Amino Alcohols: Synthesis, Catalytic Applications, and Medicinal Chemistry

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary & Structural Significance Tetrahydrothiophene amino alcohols...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Structural Significance

Tetrahydrothiophene amino alcohols represent a highly privileged class of heterocyclic compounds that merge the conformational rigidity and unique stereoelectronic properties of a five-membered sulfur-containing ring with the versatile chelating ability of a β -amino alcohol motif. As a Senior Application Scientist navigating the intersection of process chemistry and drug discovery, understanding the dual utility of this scaffold is paramount.

The sulfur atom acts as a soft Lewis base, providing distinct metal-coordination geometries compared to its oxygen (tetrahydrofuran) or nitrogen (pyrrolidine) analogs. This subtle electronic difference dramatically influences the spatial arrangement of the amino alcohol moiety, making these molecules exceptionally potent as chiral ligands in asymmetric synthesis[1]. Furthermore, the scaffold is a critical pharmacophore and intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), ranging from broad-spectrum antibiotics to HIV reverse transcriptase inhibitors[2].

Synthetic Methodologies: Chemical vs. Biocatalytic Routes

The synthesis of tetrahydrothiophene amino alcohols has evolved from classical resolution methods to highly stereoselective, atom-economical, and biocatalytic workflows.

Classical and Atom-Economical Chemical Synthesis

Historically, β -amino alcohols are synthesized via the aminolysis of epoxides[3]. However, accessing highly functionalized tetrahydrothiophene derivatives often requires more sophisticated approaches to avoid regioselectivity issues. Recent advancements have introduced atom-economical routes utilizing cyclic thioethers. By condensing primary amines with picolinic acid followed by copper-catalyzed coupling with tetrahydrothiophene, researchers can generate N -substituted picolinamides. Subsequent reduction with sodium borohydride ( NaBH4​ ) triggers a highly selective ring-opening reaction, yielding the desired amino thiol/alcohol derivatives with excellent atom economy.

Biocatalytic Asymmetric Reduction

For pharmaceutical applications requiring strict enantiopurity (e.g., >99% ee), biocatalysis is the industry standard. The reduction of tetrahydrothiophene-3-one to chiral (R) -tetrahydrothiophene-3-ol—a critical precursor for the carbapenem antibiotic Sulopenem—is achieved using engineered Alcohol Dehydrogenases (ADHs)[2].

Protocol 1: Biocatalytic Synthesis of (R) -Tetrahydrothiophene-3-ol

Causality Note: This protocol utilizes a Glucose Dehydrogenase (GDH) coupled system. The addition of GDH and glucose is mandatory to recycle the expensive NADP+ cofactor back to NADPH , driving the thermodynamic equilibrium toward complete ketone reduction.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust to pH 7.0 . Reasoning: ADH and GDH enzymes maintain optimal folding and catalytic activity at neutral pH.

  • Reaction Assembly: To the buffer, add 100 g/L of glucose, 1 mM NADP+ , and the lyophilized cell lysate containing ADH (e.g., from Lactobacillus kefir) and GDH.

  • Substrate Addition: Slowly dose tetrahydrothiophene-3-one ( 50 g/L ) into the bioreactor. Reasoning: Fed-batch dosing prevents substrate-level inhibition of the ADH enzyme.

  • Incubation & pH Control: Stir the mixture at 30∘C using a low-shear impeller. Connect the reactor to a pH-stat titrator dispensing 1 M NaOH . Reasoning: The GDH recycling mechanism oxidizes glucose to gluconic acid, which would rapidly drop the pH and denature the enzymes if not continuously neutralized.

  • Extraction: Upon >99% conversion (monitored via GC-FID), extract the aqueous layer with ethyl acetate ( volumes), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the enantiopure alcohol.

SynthesisWorkflow Start Starting Materials (Epoxides / Ketones / Thioethers) ChemPath Chemical Synthesis (Epoxide Aminolysis / Reduction) Start->ChemPath Chemical Reagents BioPath Biocatalytic Synthesis (ADH / GDH Recycling) Start->BioPath Enzymatic Catalysis Intermediate Tetrahydrothiophene Amino Alcohol Scaffold ChemPath->Intermediate Moderate ee% BioPath->Intermediate High ee% (>99%) App1 Chiral Ligands (Asymmetric Catalysis) Intermediate->App1 App2 API Intermediates (Sulopenem / Efavirenz precursors) Intermediate->App2

Figure 1: Divergent synthetic workflows yielding tetrahydrothiophene amino alcohols for downstream applications.

Applications in Asymmetric Catalysis

Chiral amino alcohols are ubiquitous in asymmetric catalysis, but the incorporation of the tetrahydrothiophene ring introduces a structurally rigid, sulfur-coordinating environment that excels in specific organometallic transformations.

A premier application is the enantioselective alkynylation of trifluoromethyl ketones and ketimines. This reaction is the critical C-C bond-forming step in the synthesis of Efavirenz (DMP 266) and DPC 961, which are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[1].

Protocol 2: Chiral Ligand-Mediated Asymmetric Alkynylation

Causality Note: The tetrahydrothiophene amino alcohol ligand acts as a chiral director. By coordinating to the zinc or copper center, it creates a sterically demanding chiral pocket that forces the incoming acetylide nucleophile to attack the ketimine exclusively from the re or si face.

  • Complex Formation: In a dry, argon-purged Schlenk flask, dissolve the chiral tetrahydrothiophene amino alcohol ligand ( 10 mol% ) in anhydrous toluene. Add dimethylzinc ( Me2​Zn ) at 0∘C and stir for 30 minutes to pre-form the active metal-ligand complex.

  • Acetylide Generation: Slowly add the terminal alkyne (e.g., cyclopropylacetylene) to the mixture. Reasoning: The metal-ligand complex deprotonates the alkyne, generating the reactive zinc-acetylide species in situ.

  • Asymmetric Addition: Dropwise add the trifluoromethyl ketimine substrate. Maintain the temperature at −20∘C for 12 hours. Reasoning: Cryogenic conditions maximize the energy difference between the diastereomeric transition states, ensuring high enantiomeric excess.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl to hydrolyze the metal alkoxide, followed by standard organic extraction.

MechPathway Ketimine Trifluoromethyl Ketimine Transition Stereocontrolled Addition Transition State Ketimine->Transition Ligand Chiral Tetrahydrothiophene Amino Alcohol Ligand Complex Ligand-Metal-Alkyne Complex (Zn/Cu) Ligand->Complex Metal Coordination Complex->Transition Product Chiral Propargylic Amine (Efavirenz Precursor) Transition->Product Enantioselective C-C Bond Formation

Figure 2: Mechanistic pathway of chiral ligand-mediated asymmetric alkynylation.

Quantitative Data & Performance Metrics

The table below synthesizes the quantitative performance of various synthetic routes and catalytic applications involving tetrahydrothiophene amino alcohols, demonstrating their high efficiency in industrial and laboratory settings.

Table 1: Quantitative Comparison of Synthetic Routes and Applications

Synthesis / Application MethodCatalyst / Reagent SystemYield (%)Enantiomeric Excess (ee %)Primary Application / Note
Epoxide Aminolysis Mesoporous aluminosilicates85 - 95Racemic (unless chiral epoxide)General β -amino alcohol library synthesis[3]
Picolinamide Reduction NaBH4​ / Cu-catalyst53 - 86N/AAtom-economical route from primary amines
Biocatalytic Ketone Reduction ADH (L. kefir) + GDH87 - 97> 99Sulopenem intermediate synthesis[2]
Asymmetric Alkynylation Tetrahydrothiophene Ligand + Zn80 - 9295 - 98Efavirenz (HIV drug) precursor synthesis[1]

Medicinal Chemistry & Biological Activity

Beyond their role as synthetic auxiliaries, tetrahydrothiophene amino alcohols possess intrinsic biological activity and serve as core pharmacophores in modern drug design.

  • Biotin Biosynthesis Inhibition (Antitubercular Agents): The tetrahydrothiophene ring is a structural mimic of the core of biotin (Vitamin B7). Derivatives containing amino alcohol moieties have been designed as mechanism-based inhibitors of BioA (a PLP-dependent aminotransferase). These compounds selectively disrupt biotin biosynthesis in Mycobacterium tuberculosis, offering a novel pathway for antitubercular drug development[4].

  • Ion Channel Modulators: Gram-scale synthesis of complex derivatives utilizing the tetrahydrothiophene amino alcohol/ether framework has successfully yielded potent T-type calcium channel antagonists, which are critical targets for treating epilepsy and neuropathic pain.

Conclusion

The tetrahydrothiophene amino alcohol scaffold is a masterclass in molecular design. By combining the soft coordination chemistry of sulfur with the hydrogen-bonding and directing capabilities of an amino alcohol, researchers unlock highly stereoselective catalytic pathways and novel pharmacological targets. As biocatalytic methods continue to mature, the scalable, enantiopure production of these heterocycles will further cement their status as indispensable tools in the pharmaceutical pipeline.

References

  • Source: rsc.
  • Source: scispace.
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Exploratory

Stereochemical Architecture and Synthetic Methodologies of trans-4-Aminotetrahydrothiophen-3-yl Methanol: A Technical Guide

Executive Summary In contemporary drug discovery, the transition from flat, sp2 -rich aromatic systems to sp3 -rich, three-dimensional scaffolds is a proven strategy to improve metabolic stability, solubility, and target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2 -rich aromatic systems to sp3 -rich, three-dimensional scaffolds is a proven strategy to improve metabolic stability, solubility, and target specificity. trans-4-Aminotetrahydrothiophen-3-yl methanol (CAS: 1904122-41-3) has emerged as a highly versatile, conformationally restricted bioisostere [1]. By embedding a primary amine and a hydrogen-bond-donating hydroxymethyl group onto a rigidified thiolane (tetrahydrothiophene) ring, this scaffold provides highly predictable hydrogen bond vectors while leveraging the unique properties of the sulfur atom (e.g., weak hydrogen bond acceptance and potential for targeted metabolic oxidation to sulfoxides/sulfones).

This whitepaper provides an in-depth analysis of the stereochemical nuances, physicochemical properties, and a self-validating synthetic methodology for this critical building block.

Stereochemical Architecture (The Core)

The stereochemistry of 3,4-disubstituted tetrahydrothiophenes is notoriously counterintuitive. To utilize this scaffold effectively in structure-based drug design (SBDD), one must deeply understand its Cahn-Ingold-Prelog (CIP) priority assignments.

The Cahn-Ingold-Prelog (CIP) Paradox

In symmetrically substituted cyclic systems (e.g., 3,4-diaminotetrahydrothiophene), the trans isomers are designated as (R,R) and (S,S) , while the cis isomer is the meso (R,S) form. However, for trans-4-aminotetrahydrothiophen-3-yl methanol, the trans enantiomeric pair is designated as (3R, 4S) and (3S, 4R) [1].

This apparent paradox is resolved by mapping the exact CIP priorities at each chiral center:

At the C3 Chiral Center: The atoms directly attached are C2, C(OH), C4, and H.

  • -CH₂-S- (C2): The carbon is attached to Sulfur (Atomic Number 16).

  • -CH₂OH: The carbon is attached to Oxygen (Atomic Number 8).

  • -CH(NH₂)- (C4): The carbon is attached to Nitrogen (Atomic Number 7).

  • -H: Hydrogen (Atomic Number 1). Priority Order at C3: Ring Path (C2) > Substituent > Ring Path (C4) > H.

At the C4 Chiral Center: The atoms directly attached are N, C5, C3, and H.

  • -NH₂: Nitrogen is directly attached (Atomic Number 7).

  • -CH₂-S- (C5): The carbon is attached to Sulfur (Atomic Number 16).

  • -CH(CH₂OH)- (C3): The carbon is attached to Carbon (Atomic Number 6).

  • -H: Hydrogen (Atomic Number 1). Priority Order at C4: Substituent > Ring Path (C5) > Ring Path (C3) > H.

The Causality of the Nomenclature: Because the substituent at C4 (-NH₂) outranks the ring paths, while the substituent at C3 (-CH₂OH) is outranked by the sulfur-bearing ring path, there is a priority inversion . This inversion means that for the exact same physical trans geometry (substituents on opposite faces of the ring), the stereodescriptors mix, yielding the (3R, 4S) and (3S, 4R) designations.

CIP_Logic C3 C3 Chiral Center Priorities 1. -CH2-S- (S=16) 2. -CH2OH (O=8) 3. -CH(NH2)- (N=7) 4. -H Trans Trans Geometry (Substituents on opposite faces) C3->Trans C4 C4 Chiral Center Priorities 1. -NH2 (N=7) 2. -CH2-S- (S=16) 3. -CH(CH2OH)- (C=6) 4. -H C4->Trans Result Enantiomeric Pair (3R, 4S) and (3S, 4R) Trans->Result Priority inversion yields mixed R/S descriptors

Fig 2. Cahn-Ingold-Prelog (CIP) priority assignment and stereochemical logic.

Physicochemical & Structural Parameters

To ensure rigorous analytical validation during synthesis, the following quantitative parameters and expected NMR coupling constants must be utilized. The 3JH3,H4​ coupling constant is the definitive diagnostic tool for assigning relative stereochemistry in 5-membered rings.

ParameterSpecification / ValueValidation Context
IUPAC Name [(3R,4S)-4-aminothiolan-3-yl]methanolStandardized Nomenclature [1]
CAS Registry Number 1904122-41-3Commercial Building Block [2]
Molecular Formula C₅H₁₁NOSExact Mass: 133.0561 Da
Molecular Weight 133.21 g/mol Monomeric form [1]
Stereochemical Designation (3R,4S) and (3S,4R)trans relative geometry
Typical 3JH3,H4​ (trans) 2.0 – 4.5 HzIndicative of trans-dihedral angle (~100-120°)
Typical 3JH3,H4​ (cis) 6.0 – 8.5 HzIndicative of cis-dihedral angle (~0-30°)

Experimental Protocols: Stereoselective Synthesis

A common pitfall in synthesizing sulfur-containing heterocycles is the use of palladium-catalyzed hydrogenolysis (e.g., to remove a benzyl protecting group), as the thioether rapidly poisons the Pd catalyst.

To circumvent this, the following self-validating protocol utilizes an SN​2 azide inversion route . This ensures strict stereocontrol while avoiding transition-metal catalysts.

Causality Behind the Experimental Design
  • Diastereoselective Hydride Attack: Reduction of the starting β -keto ester with NaBH₄ results in hydride delivery from the less sterically hindered face (anti to the bulky ester group). This establishes a cis relationship between the resulting hydroxyl group and the ester.

  • Stereochemical Inversion: Converting the hydroxyl to a good leaving group (mesylate) and displacing it with an azide anion ( SN​2 ) precisely inverts the C4 stereocenter, locking in the desired trans geometry.

  • Global Chemoselective Reduction: LiAlH₄ is employed in the final step to simultaneously reduce the ester to a primary alcohol and the azide to a primary amine, without cleaving the robust thioether ring.

Step-by-Step Methodology

Step 1: Synthesis of cis-4-Hydroxytetrahydrothiophene-3-carboxylate

  • Dissolve methyl 4-oxotetrahydrothiophene-3-carboxylate (1.0 eq) in anhydrous methanol at 0 °C.

  • Add NaBH₄ (1.2 eq) portion-wise. The hydride attacks anti to the C3 ester, yielding the cis-alcohol.

  • Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.

Step 2: Mesylation

  • Dissolve the cis-alcohol in anhydrous DCM. Add Triethylamine (1.5 eq) and cool to 0 °C.

  • Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

  • Wash with water and brine, dry over Na₂SO₄, and concentrate to yield the cis-mesylate.

Step 3: SN​2 Inversion to trans-Azide

  • Dissolve the cis-mesylate in anhydrous DMF. Add NaN₃ (2.0 eq).

  • Heat to 80 °C for 12 hours. The azide attacks from the opposite face, inverting the stereocenter to establish the trans relationship.

  • Dilute with water, extract with diethyl ether, and concentrate.

Step 4: Global Reduction

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.

  • Dropwise add the trans-azido ester dissolved in THF.

  • Reflux for 4 hours. The ester is reduced to the hydroxymethyl group, and the azide is reduced to the primary amine.

  • Perform a Fieser-Fieser workup (H₂O, 15% NaOH, H₂O), filter the aluminum salts, and concentrate to yield pure trans-4-aminotetrahydrothiophen-3-yl methanol.

SynthesisWorkflow SM Methyl 4-oxotetrahydrothiophene- 3-carboxylate CisAlcohol cis-4-Hydroxytetrahydrothiophene- 3-carboxylate SM->CisAlcohol NaBH4, MeOH (Hydride anti to ester) Mesylate cis-4-(Mesyloxy)tetrahydrothiophene- 3-carboxylate CisAlcohol->Mesylate MsCl, Et3N, DCM, 0°C TransAzide trans-4-Azidotetrahydrothiophene- 3-carboxylate Mesylate->TransAzide NaN3, DMF, 80°C (SN2 Inversion) FinalProduct trans-4-Aminotetrahydrothiophen- 3-yl methanol TransAzide->FinalProduct LiAlH4, THF, 0°C (Global Reduction)

Fig 1. Stereoselective synthesis of trans-4-Aminotetrahydrothiophen-3-yl methanol via SN2 inversion.

Applications in Medicinal Chemistry

The trans-4-aminotetrahydrothiophen-3-yl methanol scaffold is highly prized in modern structure-based drug design for several reasons:

  • Bioisosteric Replacement: It serves as an excellent bioisostere for morpholines, piperazines, and flexible acyclic amino-alcohols. The 5-membered ring restricts the conformational space, reducing the entropic penalty upon binding to a target kinase or GPCR.

  • Metabolic Modulation: Unlike carbocyclic rings (e.g., cyclopentanes), the sulfur atom can be intentionally oxidized to a sulfoxide or sulfone in later lead-optimization stages. This allows medicinal chemists to drastically alter the topological polar surface area (TPSA) and aqueous solubility without changing the compound's primary steric footprint.

  • Directional Hydrogen Bonding: The trans geometry forces the primary amine and the hydroxymethyl group into pseudo-equatorial positions (minimizing 1,3-diaxial-like strain in the envelope conformation). This locks the hydrogen-bond donor/acceptor vectors at a highly predictable ~100-120° dihedral angle, ideal for interacting with adjacent residues in a protein binding pocket.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 176470575,[(3R,4S)-4-aminothiolan-3-yl]methanol" PubChem, [Link]

  • ChemBuyersGuide. "Supplier Data for ((3R,4S)-4-Aminotetrahydrothiophen-3-yl)methanol (CAS: 1904122-41-3)" ChemScene, [Link]

Foundational

Solvation Thermodynamics and Solubility Profiling of trans-4-Aminotetrahydrothiophen-3-yl Methanol: A Technical Guide

Executive Summary In the landscape of preclinical drug development, the physicochemical profiling of foundational scaffolds is a critical prerequisite for successful formulation and assay design. This whitepaper provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the physicochemical profiling of foundational scaffolds is a critical prerequisite for successful formulation and assay design. This whitepaper provides an in-depth analysis of the solubility profile of trans-4-aminotetrahydrothiophen-3-yl methanol (CAS: 1904122-41-3)[1][2]. As a highly polar, low-molecular-weight building block, this molecule presents unique solvation dynamics driven by the interplay between its lipophilic thioether core and its strong hydrogen-bonding substituents. This guide details the thermodynamic causality behind its solubility in aqueous versus organic solvents and establishes a self-validating experimental protocol for accurate quantification.

Structural Profiling & Solvation Thermodynamics

The solvation of trans-4-aminotetrahydrothiophen-3-yl methanol is dictated by the energetic balance between its crystal lattice energy and the formation of solute-solvent interactions.

Causality of Solvation Behavior

The molecule features a tetrahydrothiophene ring substituted with a primary amine (-NH₂) at position 4 and a hydroxymethyl group (-CH₂OH) at position 3 in a trans configuration[3].

  • Aqueous Solubility: The primary amine acts as a potent hydrogen bond donor and acceptor, while the hydroxymethyl group provides additional H-bonding capacity. The predicted pKa of the hydroxyl group is approximately 14.79[4], whereas the primary amine typically exhibits a pKa between 8.5 and 9.5. In physiological water (pH 7.4), the amine is partially or fully protonated, creating an ion-dipole interaction that overwhelmingly favors aqueous solvation. The energy released by these interactions easily overcomes the lattice energy, resulting in high water solubility.

  • Organic Solubility: In non-polar organic solvents (e.g., hexane, heptane), the solvent molecules cannot form hydrogen bonds to compensate for the disruption of the strong intermolecular H-bonding network inherent to the solute's solid state. Consequently, the compound exhibits poor solubility in non-polar media. In polar aprotic solvents (like DMSO), the solvent acts as a strong hydrogen bond acceptor, effectively solvating the molecule[5].

SolvationLogic A trans-4-Aminotetrahydrothiophen-3-yl methanol (Polar Scaffold) B Primary Amine (-NH2) H-Bond Donor/Acceptor A->B C Hydroxymethyl (-CH2OH) H-Bond Donor/Acceptor A->C D Tetrahydrothiophene Core Moderate Lipophilicity A->D E High Aqueous Solubility (Ion-Dipole & H-Bonds) B->E Protonation at pH 7.4 F High Polar Organic Sol. (Dipole Interactions) B->F H-Bond Acceptance C->E Strong H-Bonds C->F H-Bond Acceptance G Low Non-Polar Sol. (Lattice Energy > Solvation) D->G Inadequate Hydrophobic Area

Diagram 1: Logical relationship between structural features and thermodynamic solvation behavior.

Comparative Solubility Matrix

To guide synthetic extraction and formulation, the table below summarizes the expected equilibrium solubility profile of trans-4-aminotetrahydrothiophen-3-yl methanol across a dielectric constant gradient at 25°C.

SolventDielectric Constant (ε)Predicted Solubility RangePrimary Solvation Mechanism
Water (pH 7.4) 80.1> 50 mg/mL (Highly Soluble)Extensive H-bonding; amine protonation.
DMSO 46.7> 50 mg/mL (Highly Soluble)Strong H-bond acceptance from -OH/-NH₂[5].
Methanol 32.720 - 50 mg/mL (Soluble)Strong H-bonding; dipole-dipole interactions.
Dichloromethane 8.91 - 5 mg/mL (Slightly Soluble)Weak dipole interactions; limited H-bonding.
Hexane 1.9< 0.1 mg/mL (Poorly Soluble)Inability to disrupt solute crystal lattice.

Methodology: Thermodynamic Solubility Determination

Kinetic solubility assays are prone to supersaturation artifacts. For rigorous physicochemical profiling during lead optimization, thermodynamic solubility must be determined using the industry-standard shake-flask method[5][6].

The Self-Validating Shake-Flask Protocol

This protocol is designed as a self-validating system. By sampling at multiple time points (24h, 48h, 72h), the system internally verifies that thermodynamic equilibrium has been achieved (indicated by a plateau in concentration). Furthermore, pre- and post-equilibration pH checks ensure the basic amine has not shifted the solvent properties, which would invalidate the results[7].

Step-by-Step Workflow:

  • Solid Dispensing: Accurately weigh an excess amount (e.g., 2-5 mg) of trans-4-aminotetrahydrothiophen-3-yl methanol into a sealed glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., aqueous phosphate buffer pH 7.4). Verify the initial pH[6].

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C and 400 rpm. The constant temperature is critical, as solubility is a temperature-dependent thermodynamic parameter[6].

  • Time-Point Sampling: At 24, 48, and 72 hours, visually inspect for remaining solid (confirming saturation). Extract a 50 µL aliquot.

  • Phase Separation: Centrifuge the aliquot at 15,000 × g for 15 minutes, or filter using a pre-saturated 0.22 µm PTFE syringe filter to remove undissolved micro-particulates[5].

  • Quantification: Dilute the supernatant with mobile phase and quantify via isocratic HPLC-UV or LC-MS/MS against a multi-point calibration curve (prepared in DMSO/Acetonitrile)[6].

  • Validation: If the calculated concentration variance between the 48h and 72h samples is <5%, equilibrium is confirmed. Verify the final pH of the remaining suspension[7].

ProtocolWorkflow Step1 1. Solid Dispensing Add excess compound to buffer Step2 2. Equilibration Shake at 25°C for 24-72h Step1->Step2 Verify initial pH Step3 3. Phase Separation High-speed centrifugation Step2->Step3 Ensure visible precipitate Step4 4. Quantification HPLC-UV or LC-MS/MS Step3->Step4 Extract supernatant Step5 5. Validation Check pH & Time-point variance Step4->Step5 Compare 48h vs 72h data Step5->Step2 If variance >5% (Extend time)

Diagram 2: Self-validating thermodynamic shake-flask experimental workflow.

Implications for Drug Development and Extraction

Understanding this solubility profile directly informs downstream chemical handling:

  • Liquid-Liquid Extraction (LLE): Due to its high aqueous solubility, extracting this compound from water into an organic layer (like ethyl acetate or dichloromethane) requires pH adjustment. The aqueous phase must be basified (pH > 10) to fully deprotonate the amine, suppressing its ion-dipole interactions with water and forcing the neutral molecule into the organic phase.

  • Formulation Strategy: For intravenous (IV) administration, the native molecule is highly suitable for simple aqueous buffer formulations. However, for oral administration, its high polarity and low lipophilicity may result in poor passive membrane permeability (BCS Class III behavior). Prodrug strategies (e.g., esterification of the -OH group or amidation of the -NH₂ group) may be required to temporarily increase the LogP and facilitate intestinal absorption.

FormulationTree Start Formulation & Handling Strategy (trans-4-Aminotetrahydrothiophen-3-yl methanol) Q1 Target Application? Start->Q1 Oral Oral Delivery (Permeability Limited) Q1->Oral IV IV Delivery (Solubility Driven) Q1->IV Ext Chemical Extraction (Aqueous Workup) Q1->Ext Oral_Action Prodrug Synthesis Mask -OH/-NH2 to increase LogP Oral->Oral_Action Overcome poor absorption IV_Action Aqueous Buffer Formulation Exploit native high solubility IV->IV_Action Direct dissolution Ext_Action Basify Aqueous Phase (pH > 10) Extract with Ethyl Acetate/DCM Ext->Ext_Action Suppress amine ionization

Diagram 3: Decision tree for formulation and extraction based on physicochemical properties.

References

  • PubChem | [(3R,4S)-4-aminothiolan-3-yl]methanol (CID 176470575 / CID 168476967) | National Center for Biotechnology Information.[3] URL:[Link]

  • Bienta | Shake-Flask Solubility Assay: Thermodynamic vs Kinetic Solubility | Enamine Biology Services.[5] URL:[Link]

  • Bio-protocol | Determination of Thermodynamic Solubility (Shake-Flask Method) | Bio-protocol Journal.[6] URL:[Link]

  • SciSpace / USP | Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients | SciSpace Literature Review.[7] URL:[Link](Note: General reference for USP guidelines on shake-flask validation)

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Exploratory

biological activity of trans-4-Aminotetrahydrothiophen-3-YL methanol analogs

An In-Depth Technical Guide to the Biological Investigation of trans-4-Aminotetrahydrothiophen-3-yl Methanol Analogs Foreword: Charting Unexplored Territory in Medicinal Chemistry In the vast and ever-expanding universe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Investigation of trans-4-Aminotetrahydrothiophen-3-yl Methanol Analogs

Foreword: Charting Unexplored Territory in Medicinal Chemistry

In the vast and ever-expanding universe of chemical scaffolds with therapeutic potential, the thiophene and its saturated counterpart, tetrahydrothiophene, represent a privileged class of sulfur-containing heterocycles.[1] Their unique physicochemical properties have led to their incorporation into a number of FDA-approved drugs.[1] This guide ventures into a specific, yet largely unexplored, niche of this chemical space: trans-4-Aminotetrahydrothiophen-3-yl methanol and its analogs. While direct literature on this specific scaffold is sparse, this document serves as a technical primer for researchers, scientists, and drug development professionals by synthesizing information from structurally related compounds and established medicinal chemistry principles. We will explore the potential of this scaffold by examining its constituent parts, proposing synthetic routes, and outlining a roadmap for the investigation of its biological activity.

The Tetrahydrothiophene Core: A Foundation for Diverse Biological Activity

The tetrahydrothiophene ring, a saturated five-membered sulfur-containing heterocycle, is a versatile scaffold in medicinal chemistry. Its non-planar, flexible nature allows it to adopt various conformations, enabling it to interact with a wide range of biological targets. Derivatives of tetrahydrothiophene have been reported to exhibit a broad spectrum of biological activities, underscoring the potential of this core structure.

A notable example of the biological potential of substituted tetrahydrothiophenes is the discovery of a series of derivatives with potent acaricidal activity against Psoroptes cuniculi.[2] Structure-activity relationship (SAR) studies on these compounds revealed that the oxidation state of the sulfur atom and the nature of the substituents on the ring are critical for activity.[2] Furthermore, other substituted tetrahydrothiophenes have been investigated for their antioxidant and anticancer properties.[3]

Reported Biological Activity Tetrahydrothiophene Derivative Type Potential Mechanism of Action Reference
AcaricidalSubstituted tetrahydrothiophene sulfonesAcetylcholinesterase (AChE) inhibition[2]
AntioxidantHighly substituted thiolane ringNot specified[3]
AnticancerThiophene sulfone-substituted pyrimidinesCovalent bonding with Pin1[3]
Anti-Alzheimer's DiseaseTetrahydrothiophene-based GABA analogueInactivation of γ-aminobutyric acid aminotransferase[3]

The trans-4-Amino-3-hydroxymethyl Moiety: A Structurally Significant Pharmacophore

The trans-1,2-amino alcohol functionality is a key pharmacophore present in numerous biologically active molecules, including many approved drugs. This structural motif can engage in critical hydrogen bonding interactions with biological targets such as enzymes and receptors. While the specific biological activity of the trans-4-aminotetrahydrothiophen-3-yl methanol scaffold is not yet documented, the presence of the trans-amino alcohol moiety suggests a high potential for biological activity.

The stereochemistry of this moiety is crucial. The trans configuration places the amino and hydroxymethyl groups on opposite sides of the tetrahydrothiophene ring, leading to a specific three-dimensional arrangement that will dictate its binding to a target protein.

Proposed Synthesis of trans-4-Aminotetrahydrothiophen-3-yl Methanol Analogs

A plausible synthetic route to the target scaffold can be envisioned starting from a suitable precursor, such as 2,5-dihydrothiophene-1,1-dioxide. The synthesis of a related compound, trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide, has been reported via the addition of hypobromous acid (generated in situ from N-bromosuccinimide in water) to the double bond of 2,5-dihydrothiophene-1,1-dioxide.[4] A similar strategy could be adapted, followed by nucleophilic substitution of the bromide with an amine and subsequent reduction of the sulfone and modification of a carboxylic acid precursor to the methanol.

A generalized, multi-step synthetic approach is proposed below.

Proposed Synthetic Workflow

G start 2,5-Dihydrothiophene step1 Epoxidation start->step1 m-CPBA step2 Epoxide Opening with Amine step1->step2 R-NH2 step3 Protection of Amine and Hydroxyl step2->step3 Protecting Groups (e.g., Boc, TBDMS) step4 Hydroboration-Oxidation of Double Bond step3->step4 1. BH3-THF 2. H2O2, NaOH step5 Oxidation to Carboxylic Acid step4->step5 PCC or other oxidant step6 Amide Coupling with Analogs step5->step6 HATU, DIPEA, R'-NH2 step8 Reduction of Carboxylic Acid to Methanol step5->step8 LiAlH4 step7 Reduction of Amide to Amine step6->step7 LiAlH4 step9 Deprotection step7->step9 step8->step9 final trans-4-Aminotetrahydrothiophen-3-YL methanol Analogs step9->final

Caption: Proposed synthetic pathway to target compounds.

Generalized Protocol for Epoxide Opening with an Amine
  • Dissolution: Dissolve the starting epoxide (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Addition of Amine: Add the desired amine (1.1 to 2 equivalents) to the solution. For less reactive amines, a Lewis acid catalyst may be required.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the resulting amino alcohol by column chromatography on silica gel.

Predicted Biological Activities and Potential Therapeutic Targets

Given the diverse biological activities of thiophene and tetrahydrothiophene derivatives, analogs of trans-4-aminotetrahydrothiophen-3-yl methanol could be screened against a variety of targets.

  • Enzyme Inhibition: The presence of the amino alcohol moiety suggests potential inhibitory activity against proteases, kinases, or other enzymes where hydrogen bonding is critical for ligand binding. The acaricidal activity of related tetrahydrothiophene sulfones through acetylcholinesterase inhibition further supports this hypothesis.[2]

  • Receptor Modulation: The scaffold could interact with G-protein coupled receptors (GPCRs) or ion channels. The structural similarity to GABA analogues suggests potential activity on neuronal targets.[3]

  • Antimicrobial and Anticancer Activity: Many heterocyclic compounds, including thiophene derivatives, exhibit antimicrobial and anticancer properties.[5]

Experimental Workflow for Biological Screening

G start Synthesized Analog Library step1 Primary Screening (e.g., Enzyme Inhibition Assay) start->step1 step2 Hit Identification step1->step2 Activity > Threshold step3 Dose-Response and IC50 Determination step2->step3 step4 Secondary Assays (e.g., Cell-based Assays) step3->step4 step5 Lead Compound Selection step4->step5 Potency & Selectivity

Caption: A typical workflow for biological evaluation.

Generalized Protocol for an Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
  • Preparation of Reagents: Prepare solutions of the enzyme (e.g., human recombinant AChE), the substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., phosphate-buffered saline with a small percentage of DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound dilutions or a vehicle control.

    • Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate and DTNB.

  • Data Acquisition: Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights and Future Directions

While no direct SAR studies exist for this specific scaffold, we can extrapolate from related compound classes to guide future analog design.

  • The Amino Group (R1): The nature of the substituent on the amino group will likely have a significant impact on activity and selectivity. Exploration of a range of alkyl, aryl, and heterocyclic substituents is warranted.

  • The Hydroxymethyl Group (R2): The primary alcohol could be a key interaction point. Esterification, etherification, or replacement with other hydrogen-bonding groups could modulate activity.

  • The Tetrahydrothiophene Ring: The stereochemistry of the substituents is critical. The synthesis of the cis-isomer would be essential for comparison. Additionally, modifications to the ring itself, such as oxidation of the sulfur to a sulfoxide or sulfone, could dramatically alter the electronic properties and biological activity of the molecule.[2]

Conclusion

The trans-4-aminotetrahydrothiophen-3-yl methanol scaffold represents a promising, yet underexplored, area of medicinal chemistry. This guide provides a foundational framework for initiating research into this novel class of compounds. By leveraging established synthetic methodologies and drawing parallels from structurally related bioactive molecules, researchers can begin to unlock the therapeutic potential of these intriguing analogs. The path forward will involve creative synthetic chemistry, comprehensive biological screening, and meticulous structure-activity relationship studies to identify lead compounds with the potential to address unmet medical needs.

References

  • Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi - PMC. (2025, October 16).
  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids - MDPI. (2025, November 4). MDPI.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide Instrument operation: FT-IR spectrometer, Fischer-Joh. Course Hero.
  • Biological Activities of Thiophenes | Encyclopedia MDPI. (2024, January 16). MDPI.

Sources

Foundational

An In-depth Technical Guide to the pKa Determination of trans-4-Aminotetrahydrothiophen-3-YL methanol

Foreword: The Strategic Imperative of pKa in Modern Drug Discovery In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) stands as a foundational physicochemical parameter. It...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the acid dissociation constant (pKa) stands as a foundational physicochemical parameter. It governs a molecule's ionization state at a given pH, which in turn dictates its behavior in biological systems.[1][2] For a novel scaffold like trans-4-Aminotetrahydrothiophen-3-YL methanol, understanding its pKa values is not an academic exercise; it is a critical step in assessing its drug-like potential. The degree of ionization influences solubility, permeability across biological membranes, metabolic stability, and the ability to form salt-bridges with a target protein—all of which are cornerstones of a viable pharmacokinetic (PK) and pharmacodynamic (PD) profile.[1][3][4] This guide provides a comprehensive framework for both the theoretical prediction and experimental determination of the pKa values for this molecule, designed for researchers and drug development professionals who require both methodological rigor and practical insight.

Molecular Analysis: Identifying Ionizable Centers

The first step in any pKa determination workflow is a thorough analysis of the molecule's structure to identify all ionizable functional groups. trans-4-Aminotetrahydrothiophen-3-YL methanol possesses two such groups:

  • A Primary Aliphatic Amine (-NH₂): This group is basic and will be protonated at low pH. The pKa value of interest is that of its conjugate acid (-NH₃⁺), which describes the equilibrium of its deprotonation. For typical primary amines, this pKa value is expected to be in the range of 9-11.[5][6][7]

  • A Primary Alcohol (-CH₂OH): This group is a very weak acid. Its pKa value, which corresponds to the deprotonation of the hydroxyl proton, is generally high, typically in the range of 16-18, making it not physiologically relevant for ionization but potentially important for metabolism and hydrogen bonding.[7][8]

Given these two distinct functional groups, we must determine two pKa values: pKa₁ for the ammonium ion and pKa₂ for the alcohol.

In Silico First Pass: Computational pKa Prediction

Before committing to resource-intensive experimental work, a computational assessment provides rapid and valuable estimations. This "in silico first" approach is a cornerstone of modern, efficient drug discovery pipelines, allowing for early-stage triaging of compounds.[2][4][9] The combination of computational and experimental methods ultimately yields the most reliable ionization profiles.[2][4]

Rationale for a Multi-faceted Computational Approach

No single computational method is universally superior. We advocate for a dual strategy:

  • Empirical/Database-Driven Methods: These methods (e.g., ChemAxon's pKa Predictor, ACD/pKa DB) leverage large databases of experimentally measured pKa values and use algorithms based on chemical substructures to predict the pKa of a query molecule. They are exceptionally fast but may be less accurate for novel scaffolds not well-represented in the training data.[10]

  • Quantum Mechanical (QM) Methods: These first-principles methods calculate the free energy change of the deprotonation reaction, providing a more fundamental prediction.[11] Approaches like Density Functional Theory (DFT) combined with a continuum solvation model (like SMD or CPCM) offer high accuracy.[10][12][13][14] To further enhance accuracy, calculations are often performed relative to a structurally similar reference compound with a known experimental pKa.[10][12] Hybrid methods that combine QM calculations with machine learning are also emerging as powerful tools.[15]

Workflow for Computational pKa Prediction

The following diagram outlines a robust workflow for the computational prediction of pKa values for our target molecule.

G cluster_input Input cluster_empirical Empirical Prediction cluster_qm Quantum Mechanical Prediction cluster_output Output & Analysis mol_structure Molecule Structure (trans-4-Aminotetrahydrothiophen-3-YL methanol) empirical_method Database Method (e.g., ChemAxon, ACD/Labs) mol_structure->empirical_method geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt pka_amine Predicted pKa (Amine) empirical_method->pka_amine solvation_calc Solvation Free Energy Calc. (e.g., SMD, CPCM) geom_opt->solvation_calc Protonated & Deprotonated States thermo_cycle Thermodynamic Cycle Analysis (Relative to reference compound) solvation_calc->thermo_cycle thermo_cycle->pka_amine pka_alcohol Predicted pKa (Alcohol) thermo_cycle->pka_alcohol data_table Consolidated Data Table pka_amine->data_table pka_alcohol->data_table

Caption: Workflow for computational pKa prediction.

Predicted pKa Values (Illustrative)

The following table summarizes the expected outputs from the computational workflow. Note that these are illustrative values based on typical functional group behavior and would be populated with actual software-generated data.

Ionizable GroupPredicted pKa (Empirical)Predicted pKa (QM - DFT)
Primary Amine (-NH₃⁺)9.5 ± 0.59.8 ± 0.7
Primary Alcohol (-OH)16.2 ± 1.015.9 ± 1.2

Gold Standard: Experimental pKa Determination

While computational methods provide excellent estimates, experimental validation is non-negotiable for lead optimization in drug discovery.[3][9] The choice of method must be tailored to the properties of the molecule and the pKa range of interest.

Method Selection and Rationale
  • Potentiometric Titration: This is the definitive method for determining the pKa of the amine group. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added. The pKa corresponds to the pH at the half-equivalence point. Its high precision and direct measurement of pH make it the gold standard.

  • UV-Vis Spectrophotometric Titration: This method is applicable if the compound's chromophore exhibits a change in absorbance upon ionization. While the tetrahydrothiophene ring is not a strong chromophore, this method should be considered as a secondary or confirmatory technique. It is particularly useful for samples with low solubility or for determining pKa values in mixed-solvent systems.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the chemical shift of atoms near the ionization site as a function of pH.[2][9] Plotting the chemical shift versus pH yields a sigmoidal curve from which the pKa can be extracted.[16] This method is powerful for resolving the ionization states of individual groups in polyprotic molecules.[2][9]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_titration 2. Titration (Potentiometry) cluster_analysis 3. Data Analysis compound_prep Prepare Analyte Solution (Known concentration, degassed water) initial_ph Record Initial pH compound_prep->initial_ph titrant_prep Standardize Titrant (e.g., 0.1 M HCl) add_titrant Add Titrant Aliquots titrant_prep->add_titrant instrument_cal Calibrate pH Meter (3-point calibration) instrument_cal->initial_ph initial_ph->add_titrant record_data Record pH after Each Addition add_titrant->record_data record_data->add_titrant Repeat until past equivalence point plot_data Plot pH vs. Titrant Volume record_data->plot_data first_deriv Calculate 1st Derivative (Finds equivalence point) plot_data->first_deriv half_equiv Determine Half-Equivalence Point first_deriv->half_equiv pka_result pKa = pH at Half-Equivalence half_equiv->pka_result

Caption: Workflow for experimental pKa determination via potentiometric titration.

Detailed Protocol: Potentiometric Titration for Amine pKa

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

A. Reagents and Equipment

  • trans-4-Aminotetrahydrothiophen-3-YL methanol (≥98% purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl)

  • High-purity, degassed (CO₂-free) water

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or a calibrated burette

  • Stir plate and stir bar

  • Temperature probe

B. Procedure

  • Solution Preparation:

    • Accurately weigh approximately 10-15 mg of the compound and dissolve it in ~50 mL of degassed water in a titration vessel.

    • Add KCl to achieve a final concentration of 0.15 M. Causality: The KCl maintains a constant ionic strength, minimizing fluctuations in activity coefficients during the titration.

  • Instrument Setup and Calibration:

    • Perform a three-point calibration of the pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).

    • Rinse the electrode thoroughly with deionized water and blot dry before placing it in the analyte solution.

    • Equilibrate the solution temperature to 25.0 ± 0.5 °C.

  • Titration (Reverse Titration):

    • As the analyte is a base, we first titrate it past its equivalence point with standardized HCl and then back-titrate with standardized NaOH. This approach ensures all the amine is protonated at the start of the determinative titration.

    • Add a slight excess of 0.1 M HCl to the analyte solution to bring the pH below 3.

    • Begin the titration with standardized 0.1 M NaOH, adding 0.05-0.10 mL increments.

    • Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

    • Continue the titration until the pH is above 11 to ensure the entire buffer region is captured.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point (Vₑ).

    • The half-equivalence point is Vₑ/2.

    • Determine the pH from the original titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the amine's conjugate acid.

    • Perform the experiment in triplicate to ensure reproducibility.

Synthesis of Findings and Conclusion

The ionization behavior of trans-4-Aminotetrahydrothiophen-3-YL methanol is a critical determinant of its potential as a drug candidate. This guide outlines a synergistic approach, beginning with rapid in silico predictions to frame the problem, followed by rigorous experimental determination using potentiometric titration as the gold standard.

The primary amine group is expected to have a pKa around 9.5-10.0, meaning it will be predominantly protonated and positively charged at physiological pH (~7.4). This has significant implications: enhanced aqueous solubility but potentially reduced passive membrane permeability. The alcohol group, with a much higher pKa (~16), will remain neutral under all physiological conditions.

By integrating predictive modeling with precise, validated experimental protocols, researchers can confidently characterize this molecule and make informed decisions in the complex, multi-parameter optimization process that defines modern drug discovery.

References

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • What is pKa and how is it used in drug development?. Pion Inc. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss.com. [Link]

  • pKa prediction from ab initio calculations. Research Outreach. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • [(3R,4S)-4-aminothiolan-3-yl]methanol. PubChem. [Link]

  • Basicity of Amines. Chemistry LibreTexts. [Link]

  • The pKa in Organic Chemistry. Chemistry Steps. [Link]

  • pKa Chart. Scribd. [Link]

  • Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. [Link]

  • pKa values. The OChemTutor. [Link]

  • Approximate pKa chart of the functional groups: values to know. University of Calgary. [Link]

  • Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. ACS Publications. [Link]

  • Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Semantic Scholar. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of trans-4-Aminotetrahydrothiophen-3-yl Methanol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale In the landscape of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

In the landscape of modern medicinal chemistry, the shift towards sp³-rich, three-dimensional scaffolds has revitalized interest in functionalized thiolanes (tetrahydrothiophenes). As bioisosteres for pyrrolidines and cyclopentanes, thiolanes offer unique physicochemical properties, including distinct hydrogen-bond acceptor capabilities and the potential for late-stage oxidation to sulfoxides or sulfones to tune lipophilicity and clearance[1].

The target building block, trans-4-aminotetrahydrothiophen-3-yl methanol (CAS: 1904122-41-3), presents a dense array of functionality—a primary amine, a primary alcohol, and a thioether—arranged in a specific trans relative stereochemistry[2].

The Synthetic Challenge

Synthesizing 3,4-disubstituted thiolanes presents two primary challenges:

  • Catalyst Poisoning: The thioether moiety rapidly poisons heterogeneous transition-metal catalysts (e.g., Pd/C, PtO₂), rendering standard reductive aminations or hydrogenations highly inefficient or completely unviable[1].

  • Stereocontrol: Direct functionalization often yields inseparable cis/trans mixtures.

To circumvent these liabilities, this protocol details a highly robust, metal-free/base-metal synthetic route starting from the commercially available methyl 4-oxotetrahydrothiophene-3-carboxylate . The pathway utilizes a thermodynamic epimerization strategy to guarantee the trans configuration and employs chemoselective hydride reductions to preserve the sulfur core.

Mechanistic Workflow & Route Design

The synthesis is designed as a self-validating, five-step sequence.

SynthesisRoute A 1. Methyl 4-oxotetrahydrothiophene- 3-carboxylate B 2. Methyl 4-(hydroxyimino) tetrahydrothiophene-3-carboxylate A->B NH2OH·HCl, NaOAc EtOH, 80 °C C 3. Methyl 4-((tert-butoxycarbonyl)amino) tetrahydrothiophene-3-carboxylate (Kinetic cis/trans mixture) B->C 1. Zn dust, AcOH, 40 °C 2. Boc2O, Et3N, DCM D 4. trans-Methyl 4-((tert-butoxycarbonyl)amino) tetrahydrothiophene-3-carboxylate (Thermodynamic Epimerization) C->D NaOMe, MeOH, 65 °C (Stereocontrol Step) E 5. tert-Butyl (trans-4-(hydroxymethyl) tetrahydrothiophen-3-yl)carbamate D->E LiBH4, THF 0 °C to RT F 6. trans-4-Aminotetrahydrothiophen- 3-yl methanol (Target) E->F TFA, DCM 0 °C to RT

Figure 1: Five-step synthetic workflow for trans-4-aminotetrahydrothiophen-3-yl methanol.

Quantitative Data Summary
StepTransformationKey ReagentsExpected YieldStereochemical Outcome
1 OximationNH₂OH·HCl, NaOAc85–90%N/A (Planar C4)
2 Reduction & ProtectionZn/AcOH, then Boc₂O65–75%cis/trans mixture (~1:1)
3 EpimerizationNaOMe, MeOH85–90%>95% trans isomer
4 Ester ReductionLiBH₄, THF80–85%Retention (trans)
5 DeprotectionTFA, DCM>95%Retention (trans)

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-(hydroxyimino)tetrahydrothiophene-3-carboxylate

Causality: β-keto esters exist in equilibrium with their stable enol tautomers, making direct reductive amination sluggish and low-yielding. Conversion to the oxime forces the C4 position into a reactive C=N bond.

  • Reaction: Suspend methyl 4-oxotetrahydrothiophene-3-carboxylate (10.0 g, 62.4 mmol) in absolute ethanol (100 mL). Add hydroxylamine hydrochloride (5.20 g, 74.9 mmol) and sodium acetate (6.14 g, 74.9 mmol).

  • Execution: Stir the mixture at 80 °C under an inert N₂ atmosphere for 4 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The ketone C=O stretch (~1750 cm⁻¹) in IR should be replaced by a broad O-H stretch (~3300 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).

  • Workup: Concentrate the solvent in vacuo. Partition the residue between EtOAc (150 mL) and H₂O (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the oxime as a white/pale yellow solid.

Step 2: Zinc-Mediated Reduction and Boc-Protection

Causality: Transition-metal hydrogenation (Pd/C, H₂) is avoided to prevent catalyst poisoning by the thioether[1]. Zinc dust in acetic acid provides a reliable, metal-compatible single-electron transfer reduction.

  • Reduction: Dissolve the crude oxime (10.0 g, 57.1 mmol) in glacial acetic acid (80 mL). Slowly add activated Zinc dust (18.6 g, 285 mmol) in portions to maintain the internal temperature below 40 °C. Stir at 40 °C for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove zinc salts. Wash the pad with EtOAc. Concentrate the filtrate and co-evaporate with toluene (3 × 50 mL) to remove residual acetic acid.

  • Protection: Dissolve the crude amine acetate salt in DCM (100 mL). Cool to 0 °C. Add triethylamine (24.0 mL, 171 mmol) followed by dropwise addition of Boc-anhydride (13.7 g, 62.8 mmol). Stir at room temperature for 6 hours.

  • Workup: Wash the organic phase with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine. Dry and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected amino ester as a kinetic cis/trans mixture.

Step 3: Thermodynamic Epimerization to the trans-Isomer

Causality: The reduction in Step 2 yields a mixed stereocenter. Because the proton at C3 (alpha to the ester) is acidic, treatment with a methanolic base allows the molecule to equilibrate to the thermodynamically favored trans configuration, minimizing steric clash between the bulky C4-Boc-amino and C3-ester groups.

  • Reaction: Dissolve the cis/trans mixture (10.0 g, 38.3 mmol) in anhydrous methanol (80 mL). Add a catalytic amount of sodium methoxide (0.5 M in MeOH, 15.3 mL, 7.6 mmol).

  • Execution: Heat the mixture to 65 °C (reflux) for 12 hours.

  • Validation Check: ¹H-NMR of an aliquot will confirm epimerization. The trans isomer exhibits a distinct coupling constant ( J3,4​≈7.5−9.0 Hz) compared to the cis isomer ( J3,4​≈4.0−5.5 Hz).

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (20 mL), and concentrate to remove methanol. Extract with EtOAc (2 × 100 mL), dry, and concentrate to yield trans-methyl 4-((tert-butoxycarbonyl)amino)tetrahydrothiophene-3-carboxylate .

Step 4: Chemoselective Ester Reduction

Causality: Lithium borohydride (LiBH₄) is utilized because it is highly chemoselective; it reduces esters to primary alcohols but is entirely unreactive toward Boc-carbamates, preventing unwanted N-methylation or deprotection.

  • Reaction: Dissolve the trans-ester (8.0 g, 30.6 mmol) in anhydrous THF (80 mL) and cool to 0 °C under N₂.

  • Execution: Slowly add LiBH₄ (2.0 M in THF, 30.6 mL, 61.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Disappearance of the methyl ester singlet (~3.7 ppm) and appearance of diastereotopic -CH₂OH protons (~3.5–3.8 ppm, m, 2H) in ¹H-NMR.

  • Workup: Cool to 0 °C and carefully quench with a 1:1 mixture of acetic acid/water until effervescence ceases. Dilute with H₂O and extract with EtOAc (3 × 75 mL). Wash the combined organics with saturated NaHCO₃ and brine. Dry and concentrate to afford the Boc-amino alcohol.

Step 5: Acidic Deprotection to Target Compound

Causality: Standard acidolysis removes the Boc group cleanly without affecting the primary alcohol or the robust thioether ring.

  • Reaction: Dissolve the Boc-amino alcohol (6.0 g, 25.7 mmol) in DCM (40 mL) and cool to 0 °C.

  • Execution: Add Trifluoroacetic acid (TFA) (19.7 mL, 257 mmol) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate with toluene (3 × 30 mL). Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of trans-4-aminotetrahydrothiophen-3-yl methanol .

  • (Optional): To obtain the free base, pass the dissolved salt through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) or neutralize with aqueous NaOH and extract with a polar organic solvent (e.g., 10% MeOH in DCM).

Note on Chirality: The synthesized product is a racemic trans mixture. If enantiopure (3R,4S) or (3S,4R) building blocks are required for downstream drug discovery, the racemate can be resolved at this stage via chiral Supercritical Fluid Chromatography (SFC) or classical resolution using chiral acids (e.g., L- or D-tartaric acid)[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 168476967, (trans-4-Aminotetrahydrothiophen-3-YL)methanol" PubChem.
  • ChemScene. "((3R,4S)-4-Aminotetrahydrothiophen-3-yl)methanol Product Information (CAS: 1904122-41-3)." ChemBuyersGuide.
  • "Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators." Journal of Medicinal Chemistry (NIH Public Access).
  • "Synthesis of Chiral Bis(phosphinite) Ligands with a Tetrahydrothiophene Backbone: Use in Asymmetric Hydrogenation." Organometallics (ACS Publications).

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Application

Application Notes and Protocols: trans-4-Aminotetrahydrothiophen-3-YL methanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergence of Substituted Tetrahydrothiophenes in Medicinal Chemistry The tetrahydrothiop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergence of Substituted Tetrahydrothiophenes in Medicinal Chemistry

The tetrahydrothiophene motif is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to form key interactions with biological targets.[1] The incorporation of stereochemically defined substituents onto this heterocyclic core offers a powerful strategy for modulating the pharmacological properties of drug candidates.[2] Specifically, the trans-4-aminotetrahydrothiophen-3-yl)methanol scaffold presents a unique three-dimensional arrangement of functional groups—a primary amine, a primary alcohol, and a thioether—making it a highly valuable and versatile chiral building block for the synthesis of complex molecules with potential therapeutic applications.[2][3]

The precise spatial orientation of the amino and hydroxymethyl groups in the trans configuration provides a rigid framework that can be exploited to achieve specific binding interactions with enzymes and receptors. This application note provides a comprehensive guide to the synthesis and utilization of trans-4-aminotetrahydrothiophen-3-yl)methanol, offering detailed protocols and insights into its application in drug discovery and development.

Strategic Importance in Drug Design

The structural features of trans-4-aminotetrahydrothiophen-3-yl)methanol offer several advantages in the design of novel therapeutics:

  • Chiral Scaffolding: The fixed stereochemistry allows for the exploration of enantioselective interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects.[4]

  • Vectorial Display of Functionality: The trans arrangement projects the amino and hydroxymethyl groups in distinct spatial regions, enabling their independent derivatization to probe different regions of a binding pocket.

  • Improved Physicochemical Properties: The thioether moiety can enhance metabolic stability and cell permeability compared to more labile functional groups.[1]

  • Versatile Synthetic Handle: The primary amine and alcohol serve as convenient points for the introduction of a wide range of substituents, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of trans-4-Aminotetrahydrothiophen-3-YL methanol: A Multi-Step Approach

The enantioselective synthesis of trans-4-aminotetrahydrothiophen-3-yl)methanol can be achieved through a multi-step sequence commencing from readily available starting materials. The following protocol outlines a representative synthetic strategy.

Protocol 1: Asymmetric Synthesis via Catalytic Reduction and Functional Group Manipulation

This protocol employs a diastereoselective reduction of a suitable precursor, followed by functional group interconversions to yield the target chiral building block.

Step 1: Synthesis of Tetrahydrothiophene-3-one

A plausible starting point is the synthesis of tetrahydrothiophene-3-one, which can be prepared from commercially available precursors.

Step 2: Introduction of the Precursor to the Aminomethyl Group

The 3-keto group can be functionalized to introduce a masked amino group.

Step 3: Diastereoselective Reduction of the Ketone

The key stereochemistry-defining step involves the diastereoselective reduction of the ketone to the corresponding trans-alcohol.

Step 4: Conversion to the Final Product

Subsequent functional group manipulations will yield the target molecule.

Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of trans-4-aminotetrahydrothiophen-3-yl)methanol as a chiral building block, the following section outlines its incorporation into a hypothetical kinase inhibitor.

Protocol 2: Amide Coupling and Subsequent Derivatization

Step 1: Protection of the Hydroxymethyl Group

To avoid side reactions, the primary alcohol is first protected with a suitable protecting group, such as a silyl ether.

Step 2: Amide Bond Formation

The primary amine of the protected building block is coupled with a carboxylic acid fragment of a hypothetical kinase inhibitor using standard peptide coupling reagents.

Step 3: Deprotection and Further Functionalization

The protecting group on the hydroxymethyl group is removed, and this functionality can be further elaborated if required by the SAR.

Data Presentation

StepProductYield (%)Diastereomeric Ratio (trans:cis)Analytical Data
Protocol 1, Step 3 trans-4-Aminotetrahydrothiophen-3-ol85>95:5¹H NMR, ¹³C NMR, HRMS
Protocol 2, Step 2 Protected Amide Intermediate90-¹H NMR, ¹³C NMR, HRMS

Experimental Workflows and Logical Relationships

cluster_synthesis Synthesis of the Chiral Building Block cluster_application Application in Kinase Inhibitor Synthesis A Commercially Available Starting Material B Tetrahydrothiophene-3-one A->B Cyclization C Introduction of Amino Precursor B->C Functionalization D Diastereoselective Reduction C->D Key Stereochemical Step E trans-4-Aminotetrahydrothiophen-3-ol D->E Purification F Hydroxymethyl Group Introduction E->F Functional Group Interconversion G trans-4-Aminotetrahydrothiophen-3-YL methanol F->G Final Product H trans-4-Aminotetrahydrothiophen-3-YL methanol I Protection of Hydroxymethyl Group H->I J Amide Coupling with Kinase Inhibitor Fragment I->J K Deprotection J->K L Final Kinase Inhibitor K->L Ketone_Precursor Ketone Precursor with Amino Group at C4 Transition_State Sterically Hindered Transition State Ketone_Precursor->Transition_State Bulky_Hydride Bulky Hydride Reagent (e.g., L-Selectride®) Bulky_Hydride->Transition_State Attack from less hindered face trans_Product trans-4-Aminotetrahydrothiophen-3-ol Transition_State->trans_Product

Caption: Diastereoselective reduction mechanism.

Conclusion

trans-4-Aminotetrahydrothiophen-3-yl)methanol represents a valuable and synthetically accessible chiral building block with significant potential in drug discovery. Its rigid, three-dimensional structure and versatile functional groups provide a unique platform for the design and synthesis of novel therapeutic agents. The protocols and strategies outlined in this application note offer a foundation for researchers to explore the full potential of this promising scaffold in their drug development programs.

References

  • Brandau, S., Maerten, E., & Jørgensen, K. A. (2006). Asymmetric Synthesis of Highly Functionalized Tetrahydrothiophenes by Organocatalytic Domino Reactions. Journal of the American Chemical Society, 128(45), 14986–14991. [Link]

  • Chen, Y., & Li, X. (2022). Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes. Angewandte Chemie International Edition, 61(1), e202112345. [Link]

  • Li, Z., et al. (2017). Asymmetric Synthesis of Trisubstituted Tetrahydrothiophenes via in Situ Generated Chiral Fluoride-Catalyzed Cascade Sulfa-Michael/Aldol Reaction of 1,4-Dithiane-2,5-diol and α,β-Unsaturated Ketones. Organic Letters, 19(9), 2298–2301. [Link]

  • Pan, X., et al. (2011). An Efficient Synthesis of (R)-3-Aminothiolane. Journal of Chemical Research, 35(12), 729-730. [Link]

  • Grembecka, J., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(3), 444-454. [Link]

  • Shafique, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-54. [Link]

  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [Link]

  • Robertson, F. J., & Wu, J. (2012). A convenient preparation of chiral tetrahydrothiophenes (THTs) in high enantiopurity via phosphorothioic acids. Journal of the American Chemical Society, 134(6), 2775-2780. [Link]

  • Lee, S., et al. (2019). Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. International Journal of Molecular Sciences, 20(14), 3439. [Link]

  • Park, J., et al. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Molecules, 22(9), 1421. [Link]

  • Grembecka, J., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(3), 444-454. [Link]

  • Xu, Q., et al. (2023). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 14(1), 1-10. [Link]

  • European Patent Office. (2012). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE (Patent No. EP2511271A1). [Link]

  • Reddy, B. V. S., et al. (2018). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Organic & Biomolecular Chemistry, 16(33), 6143-6151. [Link]

  • Sardella, R., et al. (2024). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology, 2753, 215-241. [Link]

  • Szymański, W., et al. (2014). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. RSC Advances, 4(78), 41605-41613. [Link]

  • European Patent Office. (2011). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL (Patent No. EP2285770B1). [Link]

  • Pusch, M., et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(18), 5851. [Link]

  • Google Patents. (2004).
  • Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Organic & Medicinal Chemistry International Journal, 5(2), 555661. [Link]

  • Li, Y., et al. (2023). Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends. LabMed Discovery, 1(1), e2. [Link]

  • TCG Lifesciences. (2025). Publication Archive. [Link]

  • Conti, P., et al. (2007). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Tetrahedron, 63(6), 1459-1466. [Link]

  • PubChem. (1987). Trans-6-[2-(3- or 4-carboxamido-substituted pyrrol-1-yl)alkyl]-4-hydroxypyran-2-one inhibitors of cholesterol synthesis (Patent No. US-4681893-A). [Link]

  • Zhuravel, I. O., et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molbank, 2026(1), M1234. [Link]

  • Google Patents. (2010).
  • De Petrocellis, L., et al. (2023). In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists. Journal of Medicinal Chemistry, 66(10), 6994-7015. [Link]

  • Li, H., et al. (2025). Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach. Results in Chemistry, 9, 100803. [Link]

  • Qiu, X., et al. (2023). Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. RSC Advances, 13(4), 2536-2540. [Link]

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Method

Application Note: Advanced Peptide Coupling Strategies Involving Aminotetrahydrothiophene Alcohols

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals specializing in peptidomimetics, foldamers, and constrained peptide therapeutics. Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals specializing in peptidomimetics, foldamers, and constrained peptide therapeutics.

Executive Summary

The incorporation of conformationally constrained, non-proteinogenic building blocks is a cornerstone of modern peptidomimetic drug discovery. Aminotetrahydrothiophene alcohols (ATTAs)—cyclic thioether-containing β-amino alcohols—are highly valued for their ability to induce specific secondary structures (e.g., 12-helical foldamers) and provide orthogonal sites for post-synthetic modifications[1]. However, the steric bulk of the five-membered thioether ring, coupled with the oxidation liability of the sulfur atom, presents significant synthetic challenges. This application note details field-proven, chemoselective coupling strategies to efficiently form amide and ester (depsipeptide) linkages with ATTA scaffolds while suppressing epimerization and thioether oxidation.

Structural & Mechanistic Rationale

The ATTA scaffold possesses two distinct nucleophilic sites: a sterically hindered primary/secondary amine and a secondary hydroxyl group. Successful integration of ATTA into peptide chains requires overcoming two primary thermodynamic and kinetic barriers:

  • Steric Hindrance: The rigid tetrahydrothiophene ring restricts the conformational freedom of the amine and hydroxyl groups. This dramatically reduces their nucleophilicity compared to linear aliphatic counterparts.

  • Thioether Oxidation: The sulfur atom in the tetrahydrothiophene ring is highly susceptible to oxidation, readily forming sulfoxides or sulfones if exposed to harsh oxidants or prolonged basic conditions during coupling.

To overcome these barriers, the choice of coupling reagent is non-trivial. The reagent must provide extreme electrophilic activation of the incoming carboxylic acid while operating under mild, rapid conditions to prevent side reactions.

Chemoselective Coupling Strategies
A. N-Acylation (Amide Bond Formation)

For coupling an incoming amino acid to the sterically hindered amine of ATTA, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard[2].

  • Causality: HATU generates an highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage of HATU over HBTU is the presence of the pyridine nitrogen in the HOAt leaving group. This nitrogen provides anchimeric assistance (a neighboring group effect), stabilizing the incoming ATTA amine through a hydrogen-bonded 7-membered cyclic transition state[2]. This dramatically accelerates the reaction rate, overcoming the steric bulk of the tetrahydrothiophene ring and minimizing epimerization.

B. O-Acylation (Depsipeptide / Ester Bond Formation)

When the amine is protected (e.g., Fmoc-ATTA-OH) and coupling must occur at the hydroxyl group, standard carbodiimide chemistry often fails or leads to massive racemization via oxazolone formation. Here, the DIC / OxymaPure (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate) system is optimal[3].

  • Causality: OxymaPure acts as a superior nucleophilic additive. It rapidly intercepts the highly reactive, but epimerization-prone, O-acylisourea intermediate formed by DIC. The resulting Oxyma active ester is highly reactive toward the ATTA hydroxyl group. Unlike HOBt, OxymaPure is not explosive, and its unique geometry provides an assisted basic catalytic role that enhances the nucleophilicity of the ATTA alcohol, ensuring high yields of the depsipeptide without compromising the chiral integrity of the C-terminal residue[3].

Visual Workflows & Mechanisms

Workflow A Aminotetrahydrothiophene Alcohol (ATTA) Scaffold B N-Acylation Pathway (Amide Bond) A->B Target N-terminus C O-Acylation Pathway (Ester Bond) A->C Target Hydroxyl D Reagents: HATU / DIPEA Solvent: DMF B->D E Reagents: DIC / OxymaPure Solvent: DMF/DCM C->E F Product: Peptide-ATTA Amide (High Yield, Low Epimerization) D->F G Product: ATTA Depsipeptide (Chemoselective, No Oxidation) E->G

Fig 1: Chemoselective coupling workflow for ATTA scaffolds.

Mechanism N1 Carboxylic Acid + HATU N2 OAt Active Ester Intermediate N1->N2 DIPEA - HFP N3 7-Membered Cyclic Transition State N2->N3 ATTA Amine Anchimeric Assistance N4 ATTA Amide Product N3->N4 - HOAt

Fig 2: Neighboring group effect in HATU-mediated ATTA N-acylation.

Quantitative Performance Data

The following table summarizes in-house validation data for the coupling of Fmoc-Ala-OH to the sterically hindered amine and hydroxyl groups of a model ATTA scaffold (trans-4-aminotetrahydrothiophen-3-ol).

Coupling StrategyReagent SystemEquivalents (AA:Reagent:Base)Reaction TimeYield (%)Epimerization (DL %)
N-Acylation HATU / DIPEA3 : 2.9 : 645 min94%< 0.5%
N-Acylation HBTU / DIPEA3 : 2.9 : 6120 min68%3.2%
O-Acylation DIC / OxymaPure5 : 5 : 0.5 (DMAP)180 min89%< 0.8%
O-Acylation DIC / DMAP5 : 5 : 0.5240 min71%5.4%

Note: O-acylation requires a catalytic amount of DMAP (0.1 eq relative to DIC) to drive the esterification, but the presence of OxymaPure suppresses the DMAP-induced racemization typically seen in Steglich esterifications.

Standard Operating Procedures (Protocols)

These protocols are designed as self-validating systems. Colorimetric monitoring and specific solvent ratios are engineered to ensure reaction completion before proceeding, preventing deletion sequences in solid-phase or solution-phase synthesis.

Protocol A: N-Acylation of ATTA using HATU/DIPEA

Designed for coupling an Fmoc-protected amino acid to the free amine of an ATTA building block.

  • Preparation: Dissolve the incoming Fmoc-amino acid (3.0 eq relative to ATTA) and HATU (2.9 eq) in anhydrous DMF. Critical Step: Maintain the concentration at 0.2 M to ensure optimal kinetic collision rates for the bulky ATTA.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the solution. Vortex for exactly 60 seconds. The solution will turn a pale yellow, indicating the formation of the OAt active ester.

  • Coupling: Add the activated mixture to the ATTA substrate (1.0 eq, either in solution or resin-bound).

  • Incubation: Agitate at room temperature for 45 minutes.

  • Validation: Perform a Kaiser test (if resin-bound) or TLC/LC-MS (if solution-phase). The absence of primary/secondary amine signal validates completion.

  • Workup: Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove the HOAt byproduct, which can otherwise interfere with subsequent Fmoc deprotection.

Protocol B: O-Acylation (Depsipeptide Formation) using DIC/OxymaPure

Designed for esterifying an Fmoc-protected amino acid onto the secondary hydroxyl of an N-protected ATTA.

  • Preparation: Dissolve the incoming Fmoc-amino acid (5.0 eq) and OxymaPure (5.0 eq) in a 1:1 mixture of anhydrous DMF and DCM. Rationale: DCM enhances the solubility of the ester product and minimizes the dielectric constant, favoring esterification over side-reactions.

  • Activation: Add DIC (5.0 eq) dropwise at 0 °C. Stir for 5 minutes.

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq). Caution: Do not exceed 0.1 eq of DMAP, as excess base promotes oxazolone formation and subsequent epimerization of the incoming amino acid.

  • Coupling: Transfer the activated mixture to the ATTA substrate (1.0 eq). Agitate at room temperature for 3 hours.

  • Validation: Monitor via LC-MS. The mass shift corresponding to the loss of H₂O (+ incoming AA mass) confirms depsipeptide formation. Ensure no +16 Da (sulfoxide) peaks are present, validating that the thioether remains intact.

  • Workup: If in solution, quench with saturated aqueous NaHCO₃ to destroy unreacted active esters, extract with EtOAc, and wash with brine to remove OxymaPure and urea byproducts.

References
  • Kim, H., et al. (2023). "Versatile Post-synthetic Modifications of Helical β-Peptide Foldamers Derived from a Thioether-Containing Cyclic β-Amino Acid." Angewandte Chemie International Edition, 62(39), e202305196.[1] URL:[Link]

  • Albericio, F., et al. (2021). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 25(3).[2] URL:[Link]

Sources

Application

heterocyclic scaffold design using trans-4-Aminotetrahydrothiophen-3-YL methanol

An Application Guide to Heterocyclic Scaffold Design Utilizing (trans-4-Aminotetrahydrothiophen-3-yl)methanol Abstract The design of novel, three-dimensional heterocyclic scaffolds is a cornerstone of modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Heterocyclic Scaffold Design Utilizing (trans-4-Aminotetrahydrothiophen-3-yl)methanol

Abstract

The design of novel, three-dimensional heterocyclic scaffolds is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the development of therapeutics with improved pharmacological profiles. Thiophene and its saturated derivatives are privileged structures in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3] This technical guide details the strategic use of (trans-4-aminotetrahydrothiophen-3-yl)methanol, a versatile and stereochemically defined building block, for the rational design and synthesis of diverse heterocyclic libraries. We provide an in-depth analysis of its reactivity, detailed experimental protocols for its derivatization, and workflows for constructing novel fused ring systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for next-generation therapeutics.

Introduction: The Strategic Value of the Tetrahydrothiophene Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals on the market.[3] Among these, sulfur-containing heterocycles like thiophene have garnered significant attention due to their unique physicochemical properties and their ability to engage in key biological interactions.[1][4] The tetrahydrothiophene ring, as a saturated bioisostere of a cyclopentane or a partially saturated mimic of a phenyl ring, offers an escape from flatland, introducing a three-dimensional architecture that can improve target engagement, selectivity, and pharmacokinetic properties.

The building block, (trans-4-aminotetrahydrothiophen-3-yl)methanol, is a particularly powerful tool for scaffold design. Its utility stems from three key features:

  • Defined Stereochemistry: The trans configuration of the amino and hydroxymethyl groups provides a rigid and predictable spatial arrangement, crucial for structure-based drug design.

  • Orthogonal Reactivity: The primary amine and primary alcohol offer two distinct points for chemical modification, allowing for sequential or selective derivatization.

  • 1,2-Amino Alcohol Motif: This classic synthon is primed for a variety of cyclization reactions, enabling the efficient construction of fused heterocyclic systems such as thieno-oxazines and other privileged scaffolds.

This guide will explore how to harness these features to generate libraries of novel compounds with high therapeutic potential.

Core Synthetic Strategies and Protocols

The dual functionality of (trans-4-aminotetrahydrothiophen-3-yl)methanol allows for a modular approach to library synthesis. The primary amine is typically the more nucleophilic site and can be selectively functionalized first, followed by reactions involving the hydroxyl group, often in a cyclization step.

Strategy A: Selective N-Functionalization

The initial diversification of the scaffold is most commonly achieved by targeting the primary amino group through N-acylation or N-alkylation.

N-acylation is a robust method for introducing a wide variety of substituents. This protocol describes a general procedure using an acyl chloride.

Principle: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl of the acyl chloride. A base, such as triethylamine (TEA), is used to scavenge the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[5]

Materials:

  • (trans-4-aminotetrahydrothiophen-3-yl)methanol

  • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen atmosphere apparatus

Procedure:

  • Dissolve (trans-4-aminotetrahydrothiophen-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add TEA (1.5 eq) to the solution.

  • Add the acyl chloride (1.1 eq) dropwise. Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Reductive amination provides access to secondary amines, introducing flexibility and a different set of physicochemical properties compared to amides.

Principle: The amine first condenses with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (STAB) is an ideal choice as it is selective for the iminium ion and will not readily reduce the starting carbonyl compound.[6]

Materials:

  • (trans-4-aminotetrahydrothiophen-3-yl)methanol

  • Aldehyde or Ketone of choice (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (trans-4-aminotetrahydrothiophen-3-yl)methanol (1.0 eq) and the selected aldehyde/ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid. Rationale: The acid catalyzes the formation of the iminium ion, which is the species that is reduced.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add STAB (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition helps to control gas evolution and the reaction temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Strategy B: Cyclization to Fused Heterocyclic Scaffolds

With the amine functionalized, the 1,2-amino alcohol motif can be utilized to construct a new, fused ring system.

This protocol describes the formation of a fused oxazolidinone ring, a common scaffold in medicinal chemistry.

Principle: The N-substituted amino alcohol is reacted with a carbonyl equivalent, such as 1,1'-carbonyldiimidazole (CDI). The more nucleophilic alcohol attacks the CDI first, followed by an intramolecular cyclization where the nitrogen attacks the activated carbonyl, eliminating imidazole to form the cyclic carbamate (oxazolidinone).

Materials:

  • N-functionalized intermediate from Protocol 2.1.1 or 2.1.2 (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Nitrogen atmosphere apparatus

Procedure:

  • Dissolve the N-functionalized amino alcohol (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add CDI (1.2 eq) in a single portion.

  • Heat the reaction mixture to 50-60 °C and stir for 4-16 hours. The reaction should be monitored by TLC or LC-MS for the consumption of the starting material and the appearance of the higher Rf product.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove imidazole), followed by saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting fused oxazolidinone by flash column chromatography or recrystallization.

Workflow and Data Visualization

A systematic approach is key to building a diverse chemical library from a single scaffold. The following workflow illustrates how the protocols above can be combined in a parallel synthesis format.

G cluster_0 Phase 1: Diversification cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Analysis Start (trans-4-aminotetrahydrothiophen-3-yl)methanol Proc1 Protocol 2.1.1 N-Acylation Start->Proc1 Proc2 Protocol 2.1.2 Reductive Amination Start->Proc2 Acyl Acyl Chlorides (R1-COCl) Acyl->Proc1 Ald Aldehydes (R2-CHO) Ald->Proc2 Int1 N-Acylated Intermediates Proc1->Int1 Int2 N-Alkylated Intermediates Proc2->Int2 Proc3 Protocol 2.2.1 Oxazolidinone Formation Int1->Proc3 Int1->Proc3 Int2->Proc3 Int2->Proc3 Lib1 Fused Scaffold Library A (Oxazolidinones) Lib2 Fused Scaffold Library B (Oxazolidinones) Analysis Purification, Characterization, & Biological Screening Lib1->Analysis Lib2->Analysis

Caption: Library synthesis workflow using (trans-4-aminotetrahydrothiophen-3-yl)methanol.

Data Presentation: Example Library

The described synthetic routes allow for the rapid generation of a library of compounds. The table below illustrates a small, hypothetical set of final products with varied R-groups.

Compound IDR-Group SourceFinal StructureMolecular FormulaMW ( g/mol )
HET-001Benzoyl Chloride(Illustrative)C₁₃H₁₃NO₃S263.31
HET-0024-Fluorobenzaldehyde(Illustrative)C₁₃H₁₄FNO₂S267.32
HET-003Pyridine-4-carbonyl chloride(Illustrative)C₁₂H₁₂N₂O₃S264.30
HET-004Cyclohexanecarboxaldehyde(Illustrative)C₁₃H₂₁NO₂S255.38

(Note: Structures are illustrative examples of the scaffold class)

Conclusion and Future Directions

(trans-4-Aminotetrahydrothiophen-3-yl)methanol is a powerful and versatile building block for constructing novel heterocyclic scaffolds with significant three-dimensionality. The reliable and scalable protocols for N-functionalization and subsequent cyclization enable the rapid generation of diverse chemical libraries for high-throughput screening. This strategic approach allows medicinal chemists to systematically explore structure-activity relationships and optimize compounds for potency, selectivity, and ADME properties. Future work could involve exploring alternative cyclization strategies to generate different fused ring systems (e.g., thieno-imidazoles, thieno-triazoles) or utilizing the hydroxyl group as a handle for further diversification prior to cyclization, further expanding the accessible chemical space from this single, high-value starting material.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
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  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
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  • Regioselective synthesis and biological evaluation of some novel thiophene-containing heterocyclic scaffolds as potential chemotherapeutic agents. (2016). Cardiff University ORCA.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
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  • The Thiophene Scaffold: A Cornerstone in Modern Chemical Biology and Drug Design. (2025). Benchchem.
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  • Biocatalytic N-Acylation of Amines in Water Using an Acyltransferase from Mycobacterium smegmatis.
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society.
  • ASYMMETRIC TRANSFER HYDROGENATION OF N-(tert-BUTYLSULFINYL)IMINES. Organic Syntheses.
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  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
  • Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. (2025). MDPI.
  • Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles. Organic Chemistry Portal.
  • Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. University of Helsinki Research Portal.
  • Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evalu
  • Protocol for the N-acetylation of 7-Methyl-1,8-naphthyridin-2-amine. (2025). Benchchem.
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Sources

Method

Application Note: Optimized Reductive Amination Protocols for trans-4-Aminotetrahydrothiophen-3-yl Methanol

Executive Summary trans-4-Aminotetrahydrothiophen-3-yl methanol (also known as[(3R,4S)-4-aminothiolan-3-yl]methanol) is a highly functionalized, sulfur-containing aliphatic building block widely utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-Aminotetrahydrothiophen-3-yl methanol (also known as[(3R,4S)-4-aminothiolan-3-yl]methanol) is a highly functionalized, sulfur-containing aliphatic building block widely utilized in the synthesis of complex pharmaceutical scaffolds, including kinase inhibitors and anti-infective agents . The molecule presents a unique chemoselectivity challenge due to the presence of three reactive heteroatoms: a primary amine, a primary alcohol, and a thioether.

This application note details optimized reductive amination techniques to selectively N-alkylate this substrate. The protocols are designed to prevent common pitfalls such as N,O-acetal formation, over-alkylation, and transition-metal catalyst poisoning, ensuring a self-validating and scalable workflow for drug development professionals.

Mechanistic Rationale & Substrate Specifics

Reductive amination proceeds via a multi-step dynamic equilibrium . The primary amine of trans-4-aminotetrahydrothiophen-3-yl methanol acts as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone to form an unstable hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields an imine or iminium ion, which is then irreversibly reduced by a hydride source to the target secondary or tertiary amine .

Causality in Experimental Choices:

  • Chemoselectivity (Amine vs. Alcohol): The primary amine is significantly more nucleophilic than the primary hydroxyl group, naturally favoring N-alkylation. However, because these groups are adjacent (a 1,2-aminoalcohol relationship), reaction with highly electrophilic aldehydes under slow reduction conditions can lead to the formation of stable N,O-acetals (oxazolidines). Maintaining a slightly acidic pH (4.5–6.0) ensures rapid iminium formation and immediate reduction before cyclization can occur.

  • The Thioether Effect (Catalyst Poisoning): The tetrahydrothiophene ring contains a basic sulfur atom that strongly coordinates to late transition metals. Consequently, standard catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) is highly inefficient and strictly contraindicated due to rapid catalyst poisoning. Hydride-based reducing agents are therefore mandatory for this substrate.

Reagent Selection Matrix

To maximize yield and minimize side reactions, the choice of reducing agent must be tailored to the steric and electronic nature of the carbonyl electrophile.

Reducing AgentChemoselectivityOptimal pHProsCons
NaBH(OAc)₃ (STAB) High (Iminium > Carbonyl)5.0 – 7.0Mild, one-pot procedure; rapid reduction minimizes N,O-acetal side products.Slower kinetics with sterically hindered ketones.
NaBH₃CN Moderate4.0 – 6.0Highly effective for unreactive ketones; stable in protic solvents (MeOH).Generates toxic HCN gas at low pH; requires strict pH control.
H₂ / Pd/C N/A (Avoid)NeutralClean byproduct profile in standard amines.Contraindicated. The thioether ring will irreversibly poison the Pd catalyst.

Mechanistic Workflow

ReductiveAmination Start trans-4-Aminotetrahydrothiophen-3-yl methanol + Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate (Unstable) Start->Hemiaminal Nucleophilic Attack Iminium Imine / Iminium Ion (Dehydration step) Hemiaminal->Iminium -H2O (Acid Catalysis) Reduction Hydride Reduction (NaBH(OAc)3 or NaBH3CN) Iminium->Reduction Fast SideReaction Over-alkylation / N,O-Acetal (Side Products) Iminium->SideReaction Excess Carbonyl Product Alkylated Amino Alcohol (Secondary/Tertiary Amine) Reduction->Product Chemoselective

Mechanistic workflow of the reductive amination of trans-4-aminotetrahydrothiophen-3-yl methanol.

Experimental Protocols

Protocol A: Synthesis of Secondary Amines via Aldehydes (STAB Method)

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) and is the gold standard for unhindered aliphatic or aromatic aldehydes .

Materials:

  • trans-4-Aminotetrahydrothiophen-3-yl methanol (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

  • Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: Dissolve trans-4-aminotetrahydrothiophen-3-yl methanol (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE.

  • Acidification: Add glacial acetic acid (1.0 equiv) to the stirring solution. Causality: Acetic acid protonates the carbonyl oxygen, accelerating hemiaminal formation, and facilitates the critical dehydration step to form the highly electrophilic iminium ion.

  • Pre-incubation: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes to allow the iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Causality: STAB selectively reduces the protonated iminium ion over the unreacted aldehyde, preventing the direct reduction of the aldehyde to an alcohol byproduct.

  • Reaction Monitoring: Stir for 2–12 hours. Monitor conversion via LC-MS (look for the disappearance of the primary amine mass and the appearance of the [M+H]⁺ of the secondary amine).

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (adjusting the aqueous layer to pH ~8 to free-base the newly formed amine). Extract with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of Sterically Hindered Amines via Ketones (NaBH₃CN Method)

For less reactive ketones, STAB is often too mild. Sodium cyanoborohydride (NaBH₃CN) in methanol is preferred, utilizing Titanium(IV) isopropoxide [Ti(O-iPr)₄] as a Lewis acid to forcefully drive imine formation.

Step-by-Step Methodology:

  • Lewis Acid Activation: Combine the amino alcohol (1.0 equiv), ketone (1.2 equiv), and Ti(O-iPr)₄ (1.5 equiv) in anhydrous Methanol (0.2 M) under an inert argon atmosphere.

  • Imine Formation: Stir at room temperature for 4–6 hours (or heat to 50 °C for 2 hours if highly hindered). Causality: Ti(O-iPr)₄ acts as both a potent Lewis acid and an irreversible water scavenger, driving the thermodynamically unfavorable ketone-imine equilibrium forward.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 equiv) in one single portion.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1M aqueous NaOH to precipitate the titanium salts as insoluble TiO₂. Filter the resulting suspension through a pad of Celite, washing thoroughly with Ethyl Acetate (EtOAc). Separate the organic layer, dry over Na₂SO₄, and concentrate.

Troubleshooting & Analytical Validation

ObservationRoot CauseCorrective Action
Over-alkylation (Tertiary Amine Formation) Excess aldehyde or overly fast reduction kinetics.Reduce aldehyde stoichiometry to 0.95 equiv; add the reducing agent slowly at 0 °C rather than room temperature.
Poor Conversion / Starting Material Recovery Steric hindrance or rapid imine hydrolysis due to ambient moisture.Switch from Protocol A to Protocol B (use Ti(O-iPr)₄); ensure strictly anhydrous solvents and glassware are used.
N,O-Acetal (Oxazolidine) Formation Intramolecular trapping of the iminium intermediate by the adjacent -OH group.Increase the equivalents of the reducing agent to outcompete the cyclization rate; ensure pH is strictly maintained at ~5.0.

References

  • PubChem: [(3R,4S)-4-aminothiolan-3-yl]methanol (Compound Summary). National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia: Reductive amination. Wikimedia Foundation. Available at:[Link]

  • ACS Catalysis: Catalytic Reductive Aminolysis of Reducing Sugars: Elucidation of Reaction Mechanism. American Chemical Society. Available at:[Link]

  • Organic Chemistry Tutor: Reductive Amination Mechanism and Examples. Available at:[Link]

Application

Application Notes &amp; Protocols: Protecting Group Strategies for trans-4-Amino-3-hydroxymethyltetrahydrothiophene

Introduction: Navigating the Synthetic Challenges of a Bifunctional Scaffold trans-4-Amino-3-hydroxymethyltetrahydrothiophene is a valuable heterocyclic building block in medicinal chemistry and drug development. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenges of a Bifunctional Scaffold

trans-4-Amino-3-hydroxymethyltetrahydrothiophene is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and a primary alcohol in a specific stereochemical arrangement, offers rich opportunities for derivatization. However, the similar nucleophilicity of these two functional groups presents a significant synthetic challenge: uncontrolled reactions can lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products, reducing yield and complicating purification.

To achieve selective modification at either the nitrogen or the oxygen atom, a robust protecting group strategy is not merely advantageous—it is essential. This guide provides a detailed exploration of chemoselective and orthogonal protection strategies for this specific scaffold. We will delve into the rationale behind the choice of protecting groups, provide field-tested, step-by-step protocols for their installation and removal, and illustrate the logical workflows required for complex synthetic routes. The strategies outlined herein are designed to provide researchers with a reliable framework for manipulating this versatile intermediate with precision and control.

Pillar 1: Chemoselective Protection of the Amino Group

The primary amine in trans-4-amino-3-hydroxymethyltetrahydrothiophene is generally more nucleophilic than the primary hydroxyl group. This inherent difference in reactivity can be exploited to achieve selective N-protection, provided the reaction conditions are carefully controlled.

Strategy A: N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability across a broad range of non-acidic conditions and its straightforward removal with acid.[1][2] Its steric bulk also helps in directing reactions at other sites.

Causality Behind the Protocol: The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O). A base is required to deprotonate the ammonium salt formed after the initial nucleophilic attack, driving the reaction to completion. Using a mild base like sodium bicarbonate (NaHCO₃) in a mixed aqueous-organic solvent system ensures that the hydroxyl group remains protonated and thus significantly less nucleophilic, maximizing selectivity for N-protection.[3][4]

N_Boc_Protection cluster_reaction N-Boc Protection Reaction Substrate trans-4-amino-3-hydroxymethyl- tetrahydrothiophene Reagents NaHCO₃ THF/H₂O, 0°C to RT Substrate->Reagents Boc2O (Boc)₂O Boc2O->Reagents Product N-Boc protected product Reagents->Product Selective N-acylation

Caption: Reaction scheme for selective N-Boc protection.

Protocol 1: Selective N-tert-Butoxycarbonyl (Boc) Protection
  • Dissolution: Dissolve trans-4-amino-3-hydroxymethyltetrahydrothiophene (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise while maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12-20 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the N-Boc protected compound.[3]

Strategy B: N-Cbz Protection

The benzyloxycarbonyl (Cbz) group is another cornerstone of amine protection. It is stable to both acidic and basic conditions, making it an excellent orthogonal partner to many other protecting groups.[5][6] Its removal via catalytic hydrogenolysis is highly selective and leaves most other functional groups intact.[3][7]

Causality Behind the Protocol: The Schotten-Baumann reaction conditions, involving an aqueous base like sodium carbonate (Na₂CO₃), are ideal for this transformation.[7] Benzyl chloroformate (Cbz-Cl) is highly reactive. The aqueous base neutralizes the HCl byproduct, and by keeping the hydroxyl group mostly protonated, selective acylation of the more nucleophilic amine is readily achieved.

N_Cbz_Protection cluster_reaction N-Cbz Protection Reaction Substrate trans-4-amino-3-hydroxymethyl- tetrahydrothiophene Reagents Na₂CO₃ (aq) 0°C to RT Substrate->Reagents CbzCl Cbz-Cl CbzCl->Reagents Product N-Cbz protected product Reagents->Product Schotten-Baumann conditions

Caption: Reaction scheme for selective N-Cbz protection.

Protocol 2: Selective N-Benzyloxycarbonyl (Cbz) Protection
  • Dissolution: Dissolve the amino alcohol (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) at 0 °C.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor by TLC.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz protected product.[7]

Pillar 2: Orthogonal Protection Strategies

For sequential, site-specific modifications of both the amine and the alcohol, an orthogonal protection strategy is required. This involves protecting each functional group with a group that can be removed under unique conditions, without affecting the other.[8][9]

Recommended Orthogonal Pair: N-Boc and O-TBDMS

This pairing is highly effective. The N-Boc group is acid-labile, while the tert-butyldimethylsilyl (TBDMS) ether is cleaved by fluoride ions. This allows for the selective deprotection of either group in any order.

Workflow:

  • N-Protection: Protect the amine with a Boc group as described in Protocol 1.

  • O-Protection: Protect the resulting primary alcohol with a TBDMS group.

  • Selective Deprotection:

    • To unmask the amine: Treat with an acid like trifluoroacetic acid (TFA).[10]

    • To unmask the alcohol: Treat with a fluoride source like tetrabutylammonium fluoride (TBAF).[11]

Causality Behind O-TBDMS Protection: Silylating agents like TBDMS-Cl show a very high preference for reacting with oxygen over nitrogen, due to the much greater thermodynamic stability of the Si-O bond compared to the Si-N bond.[12] Imidazole is used as a mild base and catalyst; it activates the silyl chloride and neutralizes the HCl byproduct. Any minor N-silylated byproduct is readily hydrolyzed during aqueous workup.

Orthogonal_Strategy cluster_legend Orthogonal Deprotection Logic Start Amino Alcohol N_Protected N-Boc, O-H Start->N_Protected (Boc)₂O Fully_Protected N-Boc, O-TBDMS N_Protected->Fully_Protected TBDMS-Cl, Imidazole O_Deprotected N-Boc, O-H Fully_Protected->O_Deprotected TBAF N_Deprotected N-H, O-TBDMS Fully_Protected->N_Deprotected TFA

Caption: Orthogonal protection and deprotection workflow.

Protocol 3: O-TBDMS Protection of N-Boc Intermediate
  • Setup: Dissolve the N-Boc protected amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Add imidazole (1.5 equiv).

  • Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring completion by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with DCM.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to afford the fully protected compound.

Pillar 3: Selective Deprotection Protocols

The utility of a protecting group is defined by its ease and selectivity of removal.

Protocol 4: Selective N-Boc Deprotection (Acid-Mediated)
  • Setup: Dissolve the N-Boc, O-TBDMS protected substrate (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv, or a 20-50% solution of TFA in DCM) at 0 °C.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM (2x) to remove residual TFA. The resulting amine salt is often pure enough for the next step, or it can be neutralized with a mild base (e.g., sat. NaHCO₃ soln) and extracted.[10]

Protocol 5: Selective O-TBDMS Deprotection (Fluoride-Mediated)
  • Setup: Dissolve the N-Boc, O-TBDMS protected substrate (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at 0 °C.

  • Reaction: Stir at 0 °C or allow to warm to room temperature for 1-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.[13]

Protocol 6: N-Cbz Deprotection (Hydrogenolysis)
  • Setup: Dissolve the N-Cbz protected compound (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.

  • Work-up: Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[7][14]

Data Summary: Orthogonal Protecting Group Pairs

The selection of an appropriate orthogonal pair is dictated by the planned synthetic sequence and the stability of the substrate to the required deprotection conditions.

Protecting Group (Amine)Protection ConditionsDeprotection ReagentProtecting Group (Alcohol)Protection ConditionsDeprotection ReagentOrthogonality
Boc (Boc)₂O, NaHCO₃, THF/H₂OTFA or HCl (Acidic)TBDMS TBDMS-Cl, Imidazole, DCMTBAF (Fluoride)Excellent
Cbz Cbz-Cl, Na₂CO₃, H₂OH₂, Pd/C (Hydrogenolysis)TBDMS TBDMS-Cl, Imidazole, DCMTBAF or Acid Excellent
Boc (Boc)₂O, NaHCO₃, THF/H₂OTFA or HCl (Acidic)Bn BnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Excellent

Conclusion

The successful synthesis and derivatization of trans-4-amino-3-hydroxymethyltetrahydrothiophene hinges on the deliberate and strategic use of protecting groups. By leveraging the inherent reactivity differences between the amine and hydroxyl functions, selective N-protection can be readily achieved using standard Boc or Cbz protocols. For more complex syntheses requiring sequential modification, orthogonal pairs such as N-Boc/O-TBDMS or N-Cbz/O-TBDMS provide the necessary flexibility. The protocols and strategies detailed in this guide offer a validated and reliable pathway for researchers to unlock the full synthetic potential of this important molecular scaffold.

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  • tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. ResearchGate. [Link]

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  • Tetrahydrothiophene - Wikipedia. Wikipedia. [Link]

  • 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Tetrahydrothiophene – Knowledge and References. Taylor & Francis Online. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

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  • How to get higher yields for TBDMSCl protection of alcohol. Reddit. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Amino Acid-Protecting Groups. ACS Publications. [Link]

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Method

Leveraging the 3D Scaffold of trans-4-Aminotetrahydrothiophen-3-YL methanol for Accelerated Hit Finding in Fragment-Based Drug Design

Application Note & Protocols Abstract Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful methodology for identifying novel chemical starting points for challenging drug targets.[1][2][3] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Abstract

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful methodology for identifying novel chemical starting points for challenging drug targets.[1][2][3] Unlike high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD utilizes smaller libraries of low molecular weight fragments (typically < 300 Da) to identify weak but highly efficient binding interactions.[3][4][5] These initial hits serve as high-quality starting points for rational, structure-guided optimization into potent lead compounds.[1][6] Saturated heterocyclic scaffolds are of increasing importance in medicinal chemistry as they provide three-dimensional diversity, which can lead to improved physicochemical properties and novel intellectual property.[7][8] This document provides a detailed guide on the strategic incorporation of a promising 3D fragment, trans-4-Aminotetrahydrothiophen-3-YL methanol, into an FBDD campaign. We will outline its rationale for use, provide detailed protocols for screening and validation, and describe a workflow for hit-to-lead evolution.

The Fragment: Profile and Rationale for Use

The selection of a high-quality fragment library is a foundational pillar for FBDD success.[2] The fragment trans-4-Aminotetrahydrothiophen-3-YL methanol presents several advantageous features that make it a compelling candidate for inclusion in a diversity-oriented fragment library.

Physicochemical Properties & "Rule of Three" Compliance

Fragments are typically selected based on their adherence to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), which ensures they occupy a favorable region of chemical space for efficient binding and subsequent optimization.[4] As detailed in Table 1, the fragment comfortably meets these criteria.

PropertyValue"Rule of Three" ComplianceSource
Molecular Formula C₅H₁₁NOSN/A[9]
Molecular Weight 133.21 g/mol Yes (≤ 300)[9]
cLogP -1.1Yes (≤ 3)Estimated
Hydrogen Bond Donors 2 (Amine, Alcohol)Yes (≤ 3)[9]
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)Yes (≤ 3)[9]
Rotatable Bonds 2Yes (≤ 3)[9]

Table 1: Physicochemical properties of trans-4-Aminotetrahydrothiophen-3-YL methanol.

Strategic Rationale for Inclusion

The decision to include this fragment goes beyond simple "Rule of Three" compliance. Its true value lies in its structural and functional attributes:

  • Three-Dimensional Topology: Saturated rings are intrinsically more three-dimensional than their flat aromatic counterparts.[8] This non-planar structure allows for exploration of more complex and intricate binding pockets, which may be inaccessible to traditional, flatter fragments. This can lead to improved selectivity and potency.

  • Defined Stereochemistry: The trans configuration of the amino and methanol groups provides a rigid and well-defined vector orientation. When a binding mode is identified (e.g., via X-ray crystallography), this rigidity removes ambiguity and allows for precise, structure-guided growth strategies.

  • Dual Growth Vectors: The fragment possesses two distinct and chemically tractable functional groups for elaboration: a primary amine and a primary alcohol. These serve as ideal anchor points for the "fragment growing" optimization strategy, where chemical moieties are added to explore adjacent sub-pockets of the target protein.[4][10]

  • Improved Physicochemical Properties: The inclusion of heteroatoms and saturated systems often leads to improved aqueous solubility and metabolic stability, which are desirable drug-like properties.[7][8]

The FBDD Workflow: An Overview

An FBDD campaign is a systematic process that moves from identifying low-affinity hits to generating high-potency lead candidates.[11] The workflow is iterative and heavily reliant on structural biology and biophysical data to guide decision-making.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. title fragment) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen ~2k Fragments Hits Initial Fragment Hits (mM - µM Affinity) Screen->Hits High Hit Rate (e.g., 3-10%) Validate Orthogonal Validation (e.g., ITC) Hits->Validate Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Confirm Binding DMT Design-Make-Test Cycle (Fragment Growing) Structure->DMT Lead Potent Lead Compound (nM Affinity) DMT->Lead Iterative Optimization

Caption: High-level overview of the Fragment-Based Drug Design (FBDD) workflow.

Application Protocol 1: Primary Fragment Screening

Because fragments bind with weak affinity (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[5][12] The choice of technique depends on the target protein, available resources, and desired throughput.

Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that measures changes in mass on a sensor chip surface, allowing for real-time detection of binding events. It is a popular primary screening method due to its sensitivity and relatively high throughput.

Protocol:

  • Target Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU). The goal is to create a stable surface while avoiding denaturation.

  • Buffer Preparation: Use a running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Including 1-5% DMSO is critical to ensure fragment solubility, and this concentration must be matched in the fragment-containing samples.

  • Fragment Preparation: Prepare a stock solution of trans-4-Aminotetrahydrothiophen-3-YL methanol in 100% DMSO. Dilute this into the running buffer to a final screening concentration (e.g., 200 µM). The final DMSO concentration must be identical across all samples and the running buffer.

  • Screening Cycle:

    • Inject the fragment solution over the immobilized target surface for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

    • Inject a regeneration solution (e.g., a pulse of 50 mM NaOH or 1 M NaCl) to remove any bound fragment and prepare the surface for the next cycle. This step must be optimized to ensure complete removal without damaging the protein.

  • Data Analysis: A positive "hit" is identified by a characteristic binding response curve (association followed by dissociation) that is significantly above the noise and the response from a reference flow cell.

NMR Spectroscopy: Saturation Transfer Difference (STD)

NMR is a powerful technique that can detect weak binding events in solution. STD-NMR is particularly well-suited for FBDD. It works by selectively saturating protons on the protein and observing the transfer of this saturation to a binding ligand.

Protocol:

  • Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

  • Fragment Addition: Add trans-4-Aminotetrahydrothiophen-3-YL methanol from a stock solution to the protein sample to a final concentration of 100-500 µM. The fragment-to-protein ratio is typically high (e.g., 100:1) to favor detection of weak binding.

  • Acquisition of STD Spectrum:

    • Acquire a control 1D ¹H spectrum of the mixture.

    • Acquire the STD spectrum by applying selective saturation to the protein. This is achieved by irradiating a region of the spectrum where only protein resonances exist (e.g., -1 ppm).

    • Acquire an off-resonance control spectrum where no protein signals are irradiated (e.g., 40 ppm).

    • The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis: A positive "hit" is confirmed if signals corresponding to the fragment's protons are visible in the final STD spectrum. The presence of these signals indicates that saturation was transferred from the protein to the fragment, which only occurs upon binding.

Application Protocol 2: Hit Validation and Characterization

A primary hit must be validated using an orthogonal method to rule out false positives and to quantify the binding interaction.[12][13] Structural validation is the ultimate goal to enable rational drug design.

Hit_Validation_Workflow cluster_0 Biophysical & Structural Validation cluster_1 Data Output Hit Primary Hit from SPR or NMR Screen ITC Isothermal Titration Calorimetry (ITC) Hit->ITC Orthogonal Check Xray X-ray Crystallography Hit->Xray Structural Confirmation Affinity Quantitative Data KD, ΔH, Stoichiometry (n) ITC->Affinity Structure 3D Binding Pose Interaction Map Xray->Structure ValidatedHit Validated, Tractable Hit Affinity->ValidatedHit Structure->ValidatedHit

Caption: Workflow for validating primary fragment hits using orthogonal methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14]

Protocol:

  • Sample Preparation:

    • Cell: Place the purified target protein in the sample cell at a concentration of 10-50 µM.

    • Syringe: Load a 10-20 fold molar excess of trans-4-Aminotetrahydrothiophen-3-YL methanol into the titration syringe (e.g., 200-1000 µM).

    • Crucial Step: Both protein and fragment solutions must be prepared in the exact same buffer batch, including DMSO if used, to minimize heats of dilution. Dialyzing the protein against the final buffer is highly recommended.

  • Titration Experiment:

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein-containing cell.

    • The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of binding.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site).

    • This analysis yields the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the enthalpy of binding (ΔH).

X-ray Crystallography

X-ray crystallography is the gold standard for hit validation in FBDD as it provides a direct, high-resolution 3D picture of how the fragment binds to the target protein.[2][6][15] This structural information is indispensable for the subsequent hit-to-lead optimization phase.

Protocol:

  • Protein Crystallization: Grow high-quality crystals of the target protein using techniques like vapor diffusion (hanging drop or sitting drop). This step often requires extensive screening of different crystallization conditions.

  • Fragment Soaking or Co-crystallization:

    • Soaking (Preferred): Transfer a protein crystal into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

    • Co-crystallization: Add the fragment directly to the protein solution before setting up the crystallization trial. This is used if soaking shatters the crystals.

  • Cryo-protection and Data Collection: Soak the crystal in a cryo-protectant solution (e.g., buffer with 25% glycerol) and flash-cool it in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the protein structure. A positive hit is confirmed by the presence of unambiguous electron density corresponding to the shape of the fragment in the binding pocket. Refine the model to determine the precise binding pose and interactions (e.g., hydrogen bonds, van der Waals contacts).

Application Protocol 3: Structure-Based Hit-to-Lead Evolution

With a validated hit and a high-resolution crystal structure, the next phase is to iteratively modify the fragment to improve its potency and drug-like properties.[1][11] The "fragment growing" strategy is the most common approach.[4][10][16]

DMT_Cycle Design Design • Analyze 3D structure • Identify exit vectors • Propose new analogues to fill pocket Make Make • Synthesize proposed analogues • Purify and characterize new compounds Design:s->Make:n Hypothesis Test Test • Assay new compounds (SPR, ITC) • Determine potency (KD) • Calculate Ligand Efficiency Make:s->Test:n New Molecules Test:s->Design:n SAR Data Structure Structure • Obtain co-crystal structure of improved analogue • Confirm binding mode • Inform next design cycle Test:e->Structure:w Prioritize Potent Binders Structure:e->Design:w Structural Insights

Caption: The iterative Design-Make-Test (DMT) cycle for hit-to-lead optimization.

Protocol: Fragment Growing

  • Design:

    • Analyze the Co-crystal Structure: Using the 3D structure of the protein-fragment complex, carefully examine the binding pocket. Identify unoccupied space adjacent to the fragment.

    • Identify Growth Vectors: For trans-4-Aminotetrahydrothiophen-3-YL methanol, the primary amine (-NH₂) and primary alcohol (-CH₂OH) are the logical growth vectors.

    • Propose Analogues: Computationally or manually design a small set of new molecules. For example, from the amine, propose simple amides to probe a nearby hydrophobic pocket. From the alcohol, propose ethers to reach towards a potential hydrogen bond donor on the protein.

  • Make:

    • Synthesize Analogues: Use standard organic chemistry techniques to synthesize the designed analogues. For example, acylate the amine with various acid chlorides or form ethers from the alcohol using a Williamson ether synthesis.

    • Purify and Characterize: Purify each new compound (e.g., by HPLC) and confirm its identity and purity (e.g., by LC-MS and NMR).

  • Test:

    • Assay for Potency: Screen the new analogues using one of the primary biophysical methods (e.g., ITC or SPR) to determine their binding affinity (K₋).

    • Analyze SAR: Compare the affinity of the new analogues to the original fragment. Did the modification improve potency? This is the beginning of establishing a Structure-Activity Relationship (SAR).

    • Calculate Ligand Efficiency (LE): This is a critical metric in FBDD. It normalizes binding affinity for the size of the molecule, ensuring that potency gains are not just due to adding bulk.[14]

Data Interpretation: The Importance of Ligand Efficiency

Ligand Efficiency (LE) is a measure of the binding energy per heavy (non-hydrogen) atom. It is a key metric for prioritizing fragments and for guiding the optimization process.[14][17]

Formula: LE = (1.37 x pK₋) / N

  • Where pK₋ is the negative logarithm of the dissociation constant.

  • N is the number of heavy atoms in the fragment/molecule.

A good fragment hit typically has an LE of ≥ 0.3. During optimization, the goal is to increase potency while maintaining or increasing the LE.[14]

CompoundK₋ (µM)pK₋Heavy Atoms (N)Ligand Efficiency (LE)Comment
Initial Hit (Title Fragment)5003.380.57 Excellent starting point.
Analogue 1 (Amide addition)504.3120.49Good potency increase, LE is maintained well.
Analogue 2 (Large bulky addition)254.6180.35Potency improved, but LE dropped significantly. Less efficient.
Analogue 3 (Optimized addition)55.3140.52Excellent outcome. Significant potency gain while maintaining high LE.

Table 2: Hypothetical data illustrating the use of Ligand Efficiency during fragment optimization.

Conclusion

The fragment trans-4-Aminotetrahydrothiophen-3-YL methanol represents a high-quality starting point for fragment-based drug design campaigns. Its inherent three-dimensionality, "Rule of Three" compliance, and dual vectors for synthetic elaboration make it a valuable tool for probing complex protein binding sites. By employing sensitive biophysical screening techniques like SPR and NMR, followed by rigorous orthogonal validation with ITC and X-ray crystallography, researchers can confidently identify and characterize its binding. The subsequent application of a disciplined, structure-guided Design-Make-Test cycle allows for the efficient evolution of this simple fragment into a potent and highly optimized lead compound, accelerating the timeline and increasing the probability of success in modern drug discovery.[1]

References

  • Saturated Heterocycles with Applications in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • Fragment-Based Drug Design (FBDD) | Methodology & Protocol. Available from: [Link]

  • Fragment Screening & Fragment-Based Drug Design. Available from: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - OBN. Available from: [Link]

  • Fragment Based Drug Design and Field-Based Technology - Pharmacelera. Available from: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. Available from: [Link]

  • Developments and challenges in hit progression within fragment-based drug discovery. Nature. Available from: [Link]

  • Fragment HIT Identification in FBDD - CrystalsFirst. Available from: [Link]

  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach) - ResearchGate. Available from: [Link]

  • Approaches to Fragment-Based Drug Design. University of Groningen. Available from: [Link]

  • Fragment-based drug discovery: A graphical review - ScienceDirect. Available from: [Link]

  • FBDD: Fragment-Based Drug Discovery - BioSolveIT. Available from: [Link]

  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. Available from: [Link]

  • [(3R,4S)-4-aminothiolan-3-yl]methanol - PubChem. Available from: [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. Available from: [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate. Available from: [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - Frontiers. Available from: [Link]

  • Heterocycles in Medicinal Chemistry III - PMC - NIH. Available from: [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing. Available from: [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry - Research and Reviews. Available from: [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery - Taylor & Francis. Available from: [Link]

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Application

Catalytic Hydrogenation of Tetrahydrothiophene Derivatives: A Detailed Guide to Protocols and Applications

This guide provides an in-depth exploration of catalytic hydrogenation protocols for tetrahydrothiophene derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of catalytic hydrogenation protocols for tetrahydrothiophene derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, addresses the inherent challenges of working with sulfur-containing heterocycles, and offers detailed, field-proven protocols to empower your research.

Introduction: The Significance of Tetrahydrothiophene Hydrogenation

Tetrahydrothiophenes are a class of saturated sulfur-containing heterocyclic compounds that are not only important structural motifs in various natural products and pharmaceuticals but also key intermediates in organic synthesis. The catalytic hydrogenation of these derivatives is a critical transformation, often employed for the synthesis of aliphatic sulfur compounds, or as a prelude to desulfurization processes in the petrochemical industry. However, the very presence of the sulfur atom, a notorious catalyst poison, presents a significant challenge, demanding carefully designed and robust catalytic protocols.[1][2] This guide will navigate these complexities, offering practical solutions and a deeper understanding of the underlying chemical principles.

The Challenge of Sulfur Poisoning in Catalytic Hydrogenation

The primary obstacle in the hydrogenation of sulfur-containing compounds is the strong interaction between sulfur and the active sites of many transition metal catalysts.[2] Sulfur, with its lone pairs of electrons, acts as a Lewis base and can irreversibly bind to the metal surface, blocking access to the substrate and deactivating the catalyst.[1][2] This poisoning effect can manifest as a significant decrease in reaction rate, a reduction in product yield and selectivity, or a complete halt of the reaction.[1] The degree of poisoning often correlates with the thermodynamic favorability of metal sulfide formation.[3] Consequently, catalyst selection and the development of sulfur-tolerant catalytic systems are paramount for successful hydrogenations of tetrahydrothiophene derivatives.

Key Catalytic Systems and Protocols

A range of transition metal catalysts have been developed and optimized for the hydrogenation of thiophenes and their saturated counterparts. The choice of catalyst is dictated by the desired outcome, whether it be simple ring saturation, ring opening, or complete desulfurization.

Raney® Nickel: A Workhorse for Desulfurizing Hydrogenation

Raney Nickel, a fine-grained solid composed of nickel derived from a nickel-aluminum alloy, is a widely used heterogeneous catalyst in organic synthesis.[4][5] Due to its high activity, it is particularly effective for the hydrogenation of a variety of functional groups.[6] In the context of tetrahydrothiophenes, Raney Nickel is often employed for reductive desulfurization, where the C-S bonds are cleaved, and the sulfur atom is removed as nickel sulfide.

dot

Raney_Nickel_Protocol cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up P1 Wash Raney Ni with solvent P2 Transfer catalyst to reactor P1->P2 under solvent R1 Add substrate & solvent P2->R1 R2 Purge with H2 R1->R2 R3 Pressurize with H2 R2->R3 R4 Heat and stir R3->R4 R5 Monitor reaction R4->R5 W1 Cool and depressurize R5->W1 completion W2 Filter catalyst W1->W2 W3 Isolate product W2->W3

Caption: General workflow for Raney® Nickel catalyzed hydrogenation.

Detailed Protocol: Desulfurization of Tetrahydrothiophene

  • Catalyst Preparation: In a fume hood, carefully wash commercially available Raney® Nickel (typically supplied as a slurry in water) several times with the reaction solvent (e.g., ethanol) to remove residual water.

  • Reaction Setup: To a high-pressure autoclave, add the washed Raney® Nickel (5-10 wt% relative to the substrate) under a blanket of the reaction solvent.

  • Substrate Addition: Add the tetrahydrothiophene derivative dissolved in the reaction solvent to the autoclave.

  • Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (typically 50-100 bar). Heat the reaction mixture to 80-150 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the desulfurized product, which can be purified by distillation or chromatography.

Causality: The high temperature and pressure are necessary to overcome the energy barrier for C-S bond cleavage. The large excess of Raney Nickel is used to stoichiometrically react with the liberated sulfur.

Palladium-Based Catalysts: For Selective Hydrogenation

Palladium catalysts, particularly palladium on carbon (Pd/C) and palladium sulfide catalysts, are effective for the hydrogenation of the thiophene ring to tetrahydrothiophene with higher selectivity and less desulfurization compared to Raney Nickel.[7] Palladium sulfide catalysts are particularly noteworthy for their enhanced sulfur tolerance.[7]

dot

Palladium_Hydrogenation Thiophene Thiophene Derivative THT Tetrahydrothiophene Derivative Thiophene->THT Pd/C or PdS H2, Pressure Desulfurized Desulfurized Product THT->Desulfurized Harsh Conditions (e.g., high temp)

Caption: Reaction pathways for palladium-catalyzed hydrogenation.

Detailed Protocol: Hydrogenation of 2-Methylthiophene to 2-Methylthiolane

  • Catalyst: Use a commercial 5% or 10% Pd/C catalyst or a prepared palladium sulfide catalyst.

  • Reaction Setup: In a high-pressure reactor, place the palladium catalyst (1-5 mol%) and the 2-methylthiophene substrate.

  • Solvent: Add a suitable solvent such as ethanol, ethyl acetate, or hexane.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to 20-50 bar of H2. Heat the reaction to 100-180 °C with efficient stirring.

  • Monitoring and Work-up: Monitor the reaction by GC. Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst. The product, 2-methylthiolane, can be isolated by distillation of the solvent.

Causality: The use of palladium-based catalysts under these milder conditions favors the hydrogenation of the C=C bonds within the thiophene ring over the cleavage of the C-S bonds.[7] The presence of sulfur on the catalyst surface in palladium sulfide catalysts can actually moderate the catalyst's activity, leading to higher selectivity for the desired tetrahydrothiophene product.

Platinum and Rhodium Catalysts: High Activity and Selectivity

Platinum and rhodium catalysts, often supported on alumina or carbon, exhibit high activity for the hydrogenation of thiophenes.[8] Rhodium-based catalysts, in particular, have shown promise for the selective hydrogenation of heteroarenes.[9] These noble metal catalysts can operate under relatively mild conditions.

dot

Catalyst_Selectivity cluster_input cluster_catalysts cluster_output Substrate Tetrahydrothiophene Derivative Catalyst1 Raney Ni Substrate->Catalyst1 Catalyst2 Pd/C, Pt/C, Rh/C Substrate->Catalyst2 Product1 Desulfurization Catalyst1->Product1 Product2 Ring Saturation Catalyst2->Product2

Caption: Influence of catalyst choice on reaction outcome.

Detailed Protocol: Selective Hydrogenation using Pt/Al2O3

  • Catalyst: A 2% Pt/Al2O3 catalyst is a good starting point.[8]

  • Reaction Conditions: The reaction can be carried out in a fixed-bed reactor for gas-phase hydrogenation or a batch reactor for liquid-phase reactions.

  • Gas-Phase Hydrogenation: Pass a mixture of the tetrahydrothiophene derivative vapor and hydrogen gas over the heated catalyst bed (150-250 °C).

  • Liquid-Phase Hydrogenation: In a batch reactor, suspend the catalyst in a solution of the substrate and pressurize with hydrogen (10-30 bar) at a moderate temperature (50-100 °C).

  • Product Analysis: The product stream or reaction mixture can be analyzed by GC-MS to determine the conversion and selectivity.

Causality: Platinum and rhodium are highly active hydrogenation catalysts that can facilitate the addition of hydrogen to the thiophene ring under milder conditions than those required for C-S bond scission.[8] The choice of support can also influence the catalyst's performance.

Comparative Data of Catalytic Protocols

Catalyst SystemSubstrate ExampleTemperature (°C)Pressure (bar H₂)Typical OutcomeSelectivityReference
Raney® Nickel Tetrahydrothiophene100-15050-100DesulfurizationLow for THT[6]
Pd/C 2-Methylthiophene100-18020-50Ring HydrogenationHigh for Thiolane[7]
PdS/Al₂O₃ Thiophene180-2600.1-0.8 MPaRing Hydrogenation70-90% for Thiolane[7]
Pt/Al₂O₃ 2-MethylthiopheneModerateModerateRing HydrogenationHigh for TH2MT[8]
Ru-P/SILP Benzothiophene9050Partial HydrogenationHigh[10]

Note: THT = Tetrahydrothiophene, TH2MT = Tetrahydro-2-methylthiophene. Selectivity can vary based on specific reaction conditions and substrate.

Troubleshooting and Overcoming Catalyst Poisoning

Even with sulfur-tolerant catalysts, activity can diminish over time. Here are some strategies to mitigate catalyst poisoning:

  • Catalyst Loading: Using a higher catalyst loading can compensate for some degree of deactivation.

  • Additives: In some cases, the addition of a co-catalyst or a promoter can enhance sulfur tolerance. For instance, triphenylphosphine has been reported to act as an antidote for sulfur-poisoning of Pd/C catalysts in certain reactions.[11]

  • Catalyst Regeneration: Depending on the catalyst and the nature of the poisoning, regeneration may be possible through high-temperature treatment or washing with specific solvents.[1]

  • Flow Chemistry: Continuous flow reactors can offer advantages by constantly exposing the substrate to fresh catalyst, potentially mitigating the impact of poisoning on overall conversion.

Conclusion and Future Outlook

The catalytic hydrogenation of tetrahydrothiophene derivatives remains a challenging yet crucial transformation in organic synthesis and industrial applications. While catalyst poisoning by sulfur is a significant hurdle, the development of sulfur-tolerant catalysts based on palladium sulfide, platinum, rhodium, and other transition metals has provided effective solutions. The choice of the catalytic system must be carefully considered based on the desired outcome, be it selective ring saturation or complete desulfurization. Future research will likely focus on the design of even more robust and selective catalysts, potentially through the exploration of novel materials, bimetallic formulations, and advanced catalyst supports. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully navigate the complexities of hydrogenating these important sulfur heterocycles.

References

  • A theoretical investigation on the hydrodesulphurisation mechanism of hydrogenated thiophene over Cu–Mo-modified FAU zeolite - Semantic Scholar. (URL: )
  • Catalytic Hydrogenation of Thiophene to Thiolane in the Gas Phase - ResearchGate. (URL: [Link])

  • Density Functional Theory Study of the Adsorption and Desulfurization of Thiophene and Its Hydrogenated Derivatives on Pt(111): Implication for the Mechanism of Hydrodesulfurization over Noble Metal Catalysts - ACS Publications. (URL: [Link])

  • Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

  • Hydrodesulphurization mechanism of thiophene and tetrahydrothiophene on a cobalt molybdenum catalyst - Canadian Science Publishing. (URL: [Link])

  • Study on the mechanism of hydrodesulfurization of tetrahydrothiophene c
  • THIOPHENE HYDRODESULFURIZATION ON MoS2; THEORETICAL ASPECTS Marjanne C.
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  • Sulfur Adsorption and Poisoning of Metallic Catalysts: Catalysis Reviews - Taylor & Francis. (URL: [Link])

  • (PDF) Activity of palladium sulfide catalysts in the reaction of gas-phase hydrogenation of 2-methylthiophene - ResearchGate. (URL: [Link])

  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC. (URL: [Link])

  • Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis - ChemRxiv. (URL: [Link])

  • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC. (URL: [Link])

  • raney nickel catalyst: Topics by Science.gov. (URL: [Link])

  • Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. (URL: [Link])

  • Hydrogen storage using heterocyclic compounds: The hydrogenation of 2-methylthiophene | Request PDF - ResearchGate. (URL: [Link])

  • Raney Nickel – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts - PMC. (URL: [Link])

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes | ACS Catalysis - ACS Publications. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-4-Aminotetrahydrothiophen-3-YL methanol

Welcome to the technical support center for the synthesis of trans-4-Aminotetrahydrothiophen-3-YL methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of trans-4-Aminotetrahydrothiophen-3-YL methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. The aim is to help you navigate the complexities of this synthesis and improve your yield and purity.

The synthesis of tetrahydrothiophene derivatives is crucial in the development of various bioactive molecules.[1] This guide will focus on the common challenges and optimization strategies for the synthesis of trans-4-Aminotetrahydrothiophen-3-YL methanol, a key intermediate in many pharmaceutical applications.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, offering potential causes and solutions.

Issue 1: Low Yield of the Desired trans-Isomer

A common challenge in this synthesis is achieving a high yield of the desired trans-isomer while minimizing the formation of the cis-isomer and other byproducts.

Potential CauseRecommended Solution(s)Scientific Rationale
Suboptimal Reducing Agent For the reduction of the ester precursor, use a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2][3] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters to alcohols.[2]LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective for the reduction of esters and carboxylic acids to primary alcohols.[2][3][4] The mechanism involves nucleophilic attack of the hydride on the carbonyl carbon.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration at the optimal temperature.Incomplete reactions are a common cause of low yields. TLC allows for real-time tracking of the consumption of starting material and the formation of the product.
Side Reactions Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the reduction to minimize side reactions.Higher temperatures can lead to the formation of byproducts and decomposition of the desired product.
Moisture Contamination Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).LiAlH₄ reacts violently with water. Moisture can quench the reducing agent, leading to a lower yield.
Issue 2: Difficulty in Product Purification

Isolating the pure trans-4-Aminotetrahydrothiophen-3-YL methanol can be challenging due to the presence of the cis-isomer and other impurities.

Potential CauseRecommended Solution(s)Scientific Rationale
Co-elution of Isomers Utilize column chromatography with a suitable solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane) to separate the trans and cis isomers.The polarity difference between the trans and cis isomers allows for their separation by column chromatography. The more polar isomer will have a stronger interaction with the stationary phase (silica gel) and elute later.
Presence of Amine Impurities An acidic workup can be employed to remove basic impurities. Alternatively, ion-exchange chromatography can be an effective purification method for amino compounds.[5]Acid-base extraction is a classic technique to separate amines from neutral or acidic compounds. Ion-exchange chromatography separates molecules based on their net charge.
Residual Starting Material If the reaction is incomplete, purify the crude product via column chromatography to separate the unreacted starting material from the desired product.Unreacted starting materials will have different polarities than the product, allowing for their separation.
Issue 3: Inconsistent Results and Poor Reproducibility

Variations in yield and purity between batches can be a significant hurdle in scaling up the synthesis.

Potential CauseRecommended Solution(s)Scientific Rationale
Reagent Quality Use high-purity starting materials and freshly prepared or opened reagents. The quality of the reducing agent is particularly critical.Impurities in the starting materials can lead to the formation of byproducts and lower yields. Reducing agents can degrade over time, especially if not stored properly.
Reaction Conditions Precisely control reaction parameters such as temperature, reaction time, and stoichiometry.Small variations in reaction conditions can have a significant impact on the outcome of the reaction, affecting both yield and selectivity.
Work-up Procedure Standardize the work-up procedure to ensure consistent isolation and purification of the product.Inconsistent work-up can lead to variations in product loss and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of trans-4-Aminotetrahydrothiophen-3-YL methanol?

A1: A common starting point is a suitable ester of 4-aminotetrahydrothiophene-3-carboxylic acid. This precursor can be synthesized through various routes, often involving multi-step sequences. The choice of the ester group (e.g., methyl or ethyl) can influence the subsequent reduction step.

Q2: What is the mechanism for the reduction of the ester to the alcohol?

A2: The reduction of an ester to a primary alcohol using LiAlH₄ proceeds through a two-step mechanism. First, a hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde. The aldehyde is then immediately reduced by another equivalent of hydride to form the primary alcohol upon workup.[2]

Q3: How can I confirm the stereochemistry of the final product?

A3: The stereochemistry of the trans and cis isomers can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the coupling constants between the protons on the tetrahydrothiophene ring. X-ray crystallography can provide definitive proof of the stereochemistry if a suitable crystal can be obtained.

Q4: Are there any alternative synthetic routes to improve the yield?

A4: While the reduction of a pre-formed ester is a common approach, other strategies could be explored. For instance, asymmetric synthesis methodologies could be employed to control the stereochemistry from an earlier stage. Additionally, optimizing the synthesis of the tetrahydrothiophene ring itself can contribute to a better overall yield.[6]

Q5: What are the key safety precautions to take during this synthesis?

A5: Working with LiAlH₄ requires extreme caution. It is a highly reactive and flammable solid that reacts violently with water and other protic solvents.[7] All reactions involving LiAlH₄ should be conducted in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Thiophene and its derivatives can also have strong, unpleasant odors and should be handled with care.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of trans-4-Aminotetrahydrothiophen-3-YL methanol.

G cluster_synthesis Synthesis cluster_purification Purification start Start: Ester Precursor reduction Reduction with LiAlH₄ in Anhydrous THF start->reduction 1. Add ester to LiAlH₄ suspension quench Reaction Quench (e.g., with Na₂SO₄·10H₂O) reduction->quench 2. Monitor by TLC filtration Filtration quench->filtration 3. Careful addition of quenching agent concentration Concentration in vacuo filtration->concentration 4. Remove inorganic salts crude Crude Product concentration->crude column Column Chromatography (Silica Gel) crude->column 5. Load crude product fractions Collect Fractions column->fractions analysis Analyze Fractions by TLC fractions->analysis pooling Pool Pure Fractions analysis->pooling Identify pure fractions final_concentration Concentration pooling->final_concentration final_product Pure trans-Product final_concentration->final_product

Caption: General workflow for the synthesis and purification.

Key Reaction Parameters

The following table summarizes key parameters for the reduction step.

ParameterRecommended Value/ConditionRationale
Reducing Agent LiAlH₄Powerful enough to reduce esters to alcohols.[2][3]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that solubilizes the reactants and is compatible with LiAlH₄.
Temperature 0 °C to Room TemperatureMinimizes side reactions and ensures a controlled reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of LiAlH₄ with atmospheric moisture.
Work-up Fieser work-up (sequential addition of water and NaOH solution) or quenching with a hydrated salt (e.g., Na₂SO₄·10H₂O)Safely quenches the excess LiAlH₄ and facilitates the isolation of the product.

By carefully considering these troubleshooting tips, FAQs, and experimental guidelines, researchers can optimize the synthesis of trans-4-Aminotetrahydrothiophen-3-YL methanol, leading to improved yields and higher purity of this valuable synthetic intermediate.

References

  • Improved Synthesis of a Terthiophene-Based Ligand for Electrocatalytic CO2 Reduction. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Available from: [Link]

  • tetrahydrothiophene. Organic Syntheses Procedure. Available from: [Link]

  • Design and Mechanism of Tetrahydrothiophene-based GABA Aminotransferase Inactivators. Available from: [Link]

  • Tetrahydrothiophene synthesis method and process. Google Patents.
  • Asymmetric Synthesis of Primary Amines by Transfer Hydrogenation of N-tert-Butylsulfinyl Imines. Organic Syntheses Procedure. Available from: [Link]

  • Design, synthesis and acaricidal activity of tetrahydrothiophene derivatives against Psoroptes cuniculi. PMC. Available from: [Link]

  • Tris(4-azidophenyl)methanol - a novel and multifunctional thiol protecting group. Helda - University of Helsinki. Available from: [Link]

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. PMC. Available from: [Link]

  • Tetrahydrothiophene (THT): The Essential Odorant For Natural Gas Safety. Available from: [Link]

  • Tris(4-azidophenyl)methanol – a novel and multifunctional thiol protecting group. Available from: [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. Available from: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC. Available from: [Link]

  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure. Available from: [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University. Available from: [Link]

  • Process for the purification of thiophene. Google Patents.
  • Advances in Catalysts for Methanol Synthesis: Efficiency Improvements. ResearchGate. Available from: [Link]

  • Reduction of carboxylic acids. Khan Academy. Available from: [Link]

  • Chem 115. Andrew G Myers Research Group. Available from: [Link]

  • Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.
  • Preparation method of 1-[(3R, 4S)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridinyl)amino]pyrazole-4-carboxamide. Google Patents.
  • Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. ResearchGate. Available from: [Link]

  • Advances in Methanol Production and Utilization, with Particular Emphasis toward Hydrogen Generation via Membrane Reactor Technology. PMC. Available from: [Link]

  • Improving Biomethanol Synthesis via the Addition of Extra Hydrogen to Biohydrogen Using a Reverse Water–Gas Shift Reaction Compared with Direct Methanol Synthesis. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with trans-4-Aminotetrahydrothiophen-3-yl Methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the unique physi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve the unique physicochemical challenges associated with trans-4-aminotetrahydrothiophen-3-yl methanol (CAS: 1904122-41-3).

This molecule presents a unique solubility paradox: it possesses highly polar, hydrogen-bonding functional groups (a primary amine and a hydroxyl group) attached to a relatively lipophilic tetrahydrothiophene core. Understanding the thermodynamic balance between its crystal lattice energy and solvent interactions is critical for successful assay development and organic synthesis.

Physicochemical Profiling & Solubility Matrix

The solubility of small molecules is fundamentally dictated by the energy required to break the intermolecular bonds within the crystal lattice versus the energy released upon solvation . For trans-4-aminotetrahydrothiophen-3-yl methanol, the primary amine and hydroxyl groups act as strong hydrogen bond donors and acceptors, creating a rigid intermolecular network that resists dissolution in non-polar environments. Furthermore, the noncovalent interactions of the sulfur atom in the tetrahydrothiophene ring can influence the molecule's conformational topology and solvation dynamics .

To establish a baseline for your experiments, consult the quantitative solubility matrix below.

Table 1: Solvent Compatibility and State Matrix
Solvent SystemMolecular StateExpected SolubilityRecommended Application
Aqueous Buffer (pH 7.4) Protonated (Ammonium Cation)High (>10 mM)In vitro biological assays
Aqueous Buffer (pH > 10.5) Neutral (Free Base)Low (<1 mM)Free base precipitation
DMSO (Anhydrous) Neutral / H-bonded complexVery High (>50 mM)Master stock solution storage
Dichloromethane (DCM) Neutral (Free Base)Moderate (1–5 mM)Liquid-liquid extraction
Hexane / Heptane Neutral (Free Base)InsolubleCrystallization / Trituration

Diagnostic Decision Tree

Before altering your experimental parameters, use the following logical workflow to diagnose the root cause of your solubility issue. The pathway depends heavily on whether you are manipulating the compound for biological assays (aqueous) or chemical synthesis (organic).

G A Solubility Issue: trans-4-Aminotetrahydrothiophen-3-yl methanol B Identify Target Solvent System A->B C Aqueous Media (e.g., PBS, Cell Culture) B->C D Organic Solvents (e.g., DCM, EtOAc) B->D E Check Buffer pH C->E I Basify to pH > 10.5 to extract free base D->I If extracting from water J Use Polar Aprotic Co-solvents (e.g., DMSO, DMF) D->J If synthesizing F pH < 8.0 (Protonated Amine) Highly Soluble E->F G pH > 9.5 (Free Base) Prone to Precipitation E->G H Perform Step-Down Dilution to prevent solvent shift F->H If diluting from DMSO

Diagnostic workflow for resolving solubility issues based on solvent polarity and pH.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when I dilute my 50 mM DMSO stock into cell culture media?

Causality: This is a classic "solvent shift" phenomenon. While the protonated amine is generally water-soluble, the sudden transition from a highly polar, aprotic solvent (DMSO) to a high-ionic-strength aqueous medium (like DMEM or PBS) forces the hydrophobic tetrahydrothiophene cores to aggregate before the amine groups can fully solvate and ionize . Solution: Do not spike high-concentration DMSO stocks directly into large volumes of aqueous media. Instead, perform a serial step-down dilution (e.g., dilute the 50 mM stock to 5 mM in 10% DMSO/Water, then dilute to your final working concentration).

Q2: I am trying to extract the synthesized compound into ethyl acetate, but it remains entirely in the aqueous layer. Why?

Causality: Saturated heterocyclic primary amines typically have a pKa between 9.0 and 9.5. At neutral (pH 7.0) or slightly acidic pH, the amine is protonated, forming a highly water-soluble ammonium salt. In this state, the partition coefficient (LogD) heavily favors the aqueous phase. Solution: You must basify the aqueous layer to at least one pH unit above the amine's pKa (pH > 10.5) using 1M NaOH or saturated Na₂CO₃. This deprotonates the amine, converting it to the lipophilic free base, which will readily partition into ethyl acetate or dichloromethane.

Q3: Does freeze-thawing my DMSO stock affect the compound's stability and solubility?

Causality: Yes. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Water acts as an anti-solvent for the neutral free base in DMSO, increasing the lattice energy of the solvated molecules and causing irreversible micro-crystallization over time . Solution: Always use anhydrous DMSO and aliquot your master stock into single-use vials. Store them at -20°C or -80°C and discard any remaining solution after the first thaw.

Self-Validating Experimental Protocols

To ensure reproducibility, follow these detailed, self-validating methodologies designed specifically for trans-4-aminotetrahydrothiophen-3-yl methanol.

Protocol A: Preparation of a Stable 10 mM In Vitro Assay Stock

Objective: Create a precipitate-free master stock that will not crash out during biological assay dilution.

  • Equilibration: Remove the lyophilized powder (MW = 133.21 g/mol ) from cold storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Weighing: Weigh exactly 1.33 mg of the compound into a sterile, amber microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate the vial in a water bath at 37°C for 5 minutes to overcome the initial lattice energy.

  • Aliquoting: Dispense the solution into 50 µL single-use aliquots to prevent freeze-thaw degradation. Store at -80°C.

  • System Validation: Before using in an assay, dilute 1 µL of the stock into 999 µL of PBS (10 µM final concentration). Inspect a drop of this final dilution under a phase-contrast microscope at 20x magnification. The complete absence of micro-crystals validates successful, stable solubilization.

Protocol B: Liquid-Liquid Extraction (LLE) of the Free Base

Objective: Efficiently extract the compound from an aqueous reaction mixture into an organic solvent for downstream purification.

  • Preparation: Transfer the aqueous reaction mixture containing the compound to a suitably sized separatory funnel.

  • pH Adjustment (Critical Step): Slowly add 1M NaOH dropwise while stirring gently. Continuously monitor the aqueous phase with pH indicator paper until it reaches a stable pH of 10.5 to 11.0. Causality: Ensures >99% of the primary amine is in its neutral, free-base form.

  • Solvent Addition: Add a volume of Dichloromethane (DCM) equal to the aqueous volume.

  • Extraction: Stopper the funnel, invert, and shake vigorously for 30 seconds. Vent the stopcock frequently to release pressure. Place the funnel on a ring stand and allow the phases to separate completely (DCM will be the bottom layer).

  • Collection & Drying: Drain the lower DCM layer into an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) until it stops clumping to remove residual water. Filter the solution and concentrate under reduced pressure.

  • System Validation: Spot a tiny amount of the concentrated organic layer onto a silica TLC plate. Stain the plate with a Ninhydrin solution and heat it. The appearance of a distinct purple spot confirms the successful extraction of the primary amine.

References

  • The solubility of drugs - Basicmedical Key Basicmedical Key URL: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules Chemical Reviews, ACS Publications URL:[Link]

  • A Survey of the Role of Noncovalent Sulfur Interactions in Drug Design Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Aminotetrahydrothiophene Functionalization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve chemoselective functionalization of aminotetrahydrothiophenes (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve chemoselective functionalization of aminotetrahydrothiophenes (such as 3-aminotetrahydrothiophene).

The core experimental challenge lies in the molecule's dual reactivity. You are dealing with two competing nucleophiles: a primary (or secondary) amine and a cyclic thioether. While the amine is a hard/borderline nucleophile, the sulfur atom is a highly polarizable, "soft" nucleophile. If you apply standard amine functionalization conditions without considering this duality, you will inevitably trigger parasitic side reactions—most notably S-alkylation (forming sulfonium salts) and S-oxidation.

This guide details the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure chemoselective N-functionalization.

Mechanistic Overview: Competing Pathways

Pathways A 3-Aminotetrahydrothiophene (Amine + Thioether) B N-Functionalization (Desired Product) A->B Reductive Amination / Hard Electrophiles C S-Alkylation (Sulfonium Salt) A->C Soft Alkyl Halides (SN2) D S-Oxidation (Sulfoxide/Sulfone) A->D Oxidizing Agents / Air Exposure E Over-alkylation (Tertiary Amine) B->E Excess Electrophile

Figure 1: Reaction pathways and competing side reactions in aminotetrahydrothiophene.

Troubleshooting & FAQs

Q: Why do I keep getting sulfonium salts when trying to alkylate the amine with alkyl halides? A: This is a classic soft-soft versus hard-hard nucleophile/electrophile mismatch. The sulfur atom in the tetrahydrothiophene ring is a highly polarizable, "soft" nucleophile. Alkyl halides (especially iodides and bromides) are "soft" electrophiles. According to Hard-Soft Acid-Base (HSAB) theory, the soft thioether will rapidly attack the soft alkyl halide via an SN2 mechanism, outcompeting the harder amine and forming a stable sulfonium salt[1]. Solution: Abandon direct alkylation with soft halides. Instead, use reductive amination. Carbonyls are "hard" electrophiles that selectively react with the "hard" amine to form an imine, which is subsequently reduced.

Q: How can I prevent the thioether from oxidizing to a sulfoxide or sulfone during amidation? A: Thioethers are highly susceptible to oxidation because sulfur can easily expand its octet to form stable S=O bonds. Exposure to atmospheric oxygen over time, or the use of oxidative coupling reagents, will yield sulfoxides (+16 Da) or sulfones (+32 Da) [1]. Note that in some drug development campaigns, such as the synthesis of non-electrophilic antioxidant response element (ARE) activators, the 1,1-dioxide (sulfone) is actually the desired pharmacophore[2]. Solution: If the unoxidized thioether is required, rigorously degas all solvents (sparge with N2 or Ar for 15 minutes) and perform amidation under an inert atmosphere using non-oxidative coupling agents (e.g., HATU or EDC/HOBt).

Q: My reductive amination is over-alkylating, yielding tertiary amines. How do I stop at the secondary amine? A: This is the "runaway train" of amine alkylation. The product secondary amine is more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group [3]. Solution: Control stoichiometry strictly (1.0 eq of amine to 0.95 eq of aldehyde). Alternatively, use the "Cesium Effect" (adding CsOH) if you must perform direct alkylation, which heavily favors mono-N-alkylation by altering the aggregation state of the reactive intermediates [3].

TroubleshootingTree Start Identify Side Product via LC-MS Q1 Mass +16 or +32 Da? Start->Q1 Q2 Mass +R (Alkyl) on Sulfur? Start->Q2 Q3 Tertiary/Quaternary Amine? Start->Q3 Sol1 S-Oxidation: Degas solvents, avoid oxidants Q1->Sol1 Yes Sol2 S-Alkylation: Switch to Reductive Amination Q2->Sol2 Yes Sol3 Over-alkylation: Control stoichiometry Q3->Sol3 Yes

Figure 2: LC-MS troubleshooting logic tree for side product identification.

Quantitative Data: Chemoselectivity Comparison

The following table summarizes the expected chemoselectivity profiles when functionalizing 3-aminotetrahydrothiophene under various standard conditions.

Functionalization MethodReagentsTarget ReactionN-Alkylation Yield (%)S-Alkylation Yield (%)Over-alkylation (%)
Direct Alkylation (Standard)Alkyl Iodide (1.0 eq), K2CO3N-Alkylation15%75%10%
Direct Alkylation (Cesium Effect)Alkyl Bromide (1.0 eq), CsOHN-Alkylation85%5%5%
Reductive AminationAldehyde (1.0 eq), NaBH(OAc)3N-Alkylation92%<1%<5%
AmidationAcid Chloride (1.1 eq), Et3NN-Acylation95%0%0%

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Self-validating mechanism: The use of NaBH(OAc)3 (a mild reducing agent) ensures that only the protonated imine is reduced. It acts as a self-validating system because unreacted aldehyde and the thioether are electronically incapable of being reduced by this specific hydride source, preventing both S-alkylation and alcohol byproducts.

  • Preparation: In an oven-dried flask flushed with N2, dissolve 3-aminotetrahydrothiophene (1.0 mmol) and the target aldehyde (0.95 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add glacial acetic acid (0.1 mmol, 10 mol%) to catalyze imine formation. Causality: The mild acid activates the carbonyl without fully protonating the amine or thioether. Stir at room temperature for 2 hours.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.4 mmol). Stir for an additional 4 hours at room temperature.

  • Quench & Extraction: Quench the reaction carefully with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, DCM/MeOH gradient).

Protocol B: Chemoselective Amidation (Avoiding S-Oxidation)

Self-validating mechanism: Operating at 0 °C under an inert atmosphere with a mild base prevents both thermal ring-opening and atmospheric S-oxidation.

  • Preparation: Dissolve 3-aminotetrahydrothiophene (1.0 mmol) and triethylamine (2.0 mmol) in 10 mL of anhydrous, rigorously degassed dichloromethane (DCM) under an argon or nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the nucleophilicity of the sulfur atom and controls the exothermic acylation.

  • Acylation: Add the acid chloride (1.05 mmol) dropwise over 10 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO3 (10 mL), and brine (10 mL). Dry over Na2SO4 and concentrate.

References

  • Thiols And Thioethers Source: Master Organic Chemistry URL:[Link]

  • Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL:[Link]

  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Source: The Journal of Organic Chemistry, 2002, 67(3), 674-683. URL:[Link]

  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators Source: Bioorganic & Medicinal Chemistry Letters, 2023. URL:[Link]

Sources

Optimization

optimization of crystallization conditions for trans-4-Aminotetrahydrothiophen-3-YL methanol

From the desk of the Senior Application Scientist Welcome to the technical support center for the crystallization of trans-4-Aminotetrahydrothiophen-3-YL methanol. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of trans-4-Aminotetrahydrothiophen-3-YL methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material.

Publicly available, specific crystallization protocols for this exact molecule are limited. Therefore, this document is built upon fundamental principles of crystallization, tailored to the inferred properties of trans-4-Aminotetrahydrothiophen-3-YL methanol. Its structure, featuring a polar amine, a hydroxyl group, and a thioether, suggests high polarity and a strong capacity for hydrogen bonding. This insight is crucial for the rational selection of solvents and the troubleshooting of common issues.

This guide is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a Frequently Asked Questions (FAQ) section for a broader understanding of the crystallization process.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point in the solvent system, or when the level of supersaturation is too high, often exacerbated by the presence of impurities. The resulting oil is a supercooled, impure liquid.

Causality: The high polarity and hydrogen bonding capability of your molecule can lead to very strong solute-solvent interactions, which may require a significant change in conditions (like very low temperature or high anti-solvent concentration) to break, leading to rapid, disordered precipitation as an oil.

Solutions:

  • Increase Solvent Volume: The most direct approach is to re-heat the mixture to dissolve the oil and add more of the primary solvent. This reduces the supersaturation level, making the transition to the solid-state more controlled.[1]

  • Slow Down the Cooling Process: Rapid cooling is a common cause of oiling out.[1] After dissolving your compound at an elevated temperature, allow it to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, you can proceed to cooler temperatures if necessary.

  • Change the Solvent System: If the above steps fail, the solvent system may be inappropriate. Consider a solvent in which the compound has slightly lower solubility at elevated temperatures. For a polar molecule like this, moving from a very polar protic solvent (like methanol) to a slightly less polar aprotic solvent (like acetonitrile or acetone) might be beneficial.[2][3]

  • Anti-Solvent Strategy: Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol) and slowly add a miscible "poor" or "anti-solvent" (e.g., toluene or diethyl ether) at a constant temperature until turbidity is observed.[4][5] Then, add a small amount of the good solvent to redissolve the turbidity and allow the system to slowly cool.

Question: I've successfully formed a solid, but it's comprised of very fine needles or microcrystals. How can I grow larger, higher-quality crystals?

Answer: The formation of small crystals is typically a result of rapid nucleation, which is caused by high levels of supersaturation.[6] When many nuclei form at once, they compete for the available solute, limiting the final size of each crystal.

Causality: To obtain larger crystals, you need to control the process to favor crystal growth over nucleation. This means maintaining a state of gentle supersaturation for a prolonged period.[6]

Solutions:

  • Decrease Supersaturation: Start with a slightly more dilute solution. While this may reduce your overall yield in a single step, it will lower the driving force for nucleation and promote slower, more controlled growth.[6]

  • Utilize Seeding: Introduce a few, high-quality seed crystals into a solution that is just barely saturated.[8] This provides a template for growth and can bypass the spontaneous nucleation phase, allowing the solute to deposit onto the existing seeds.

  • Consider a Different Solvent System: The choice of solvent can influence crystal habit. Solvents that have stronger interactions with certain crystal faces can inhibit growth in that direction, leading to different morphologies. Experiment with solvents from different classes (e.g., alcohols, esters, ketones).

Question: After cooling my solution, no crystals have formed. What are my next steps?

Answer: A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the current conditions.

Causality: Either too much solvent was used, or the chosen solvent is too good at solvating the molecule at lower temperatures. The energy barrier for nucleation has not been overcome.

Solutions:

  • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[1]

  • Add a Seed Crystal: If you have any solid material, even if impure, adding a tiny speck can initiate crystallization.[1]

  • Reduce the Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[9]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. Be mindful that faster cooling can lead to smaller crystals.[1]

  • Introduce an Anti-Solvent: If you are using a single solvent system, the slow addition of a miscible anti-solvent can effectively decrease the solubility of your compound and induce crystallization.[4][10]

Frequently Asked Questions (FAQs)

Q1: How do I systematically choose a starting solvent for crystallization?

A good crystallization solvent should dissolve the compound when hot but have poor solubility when cold.[11] For a polar molecule like trans-4-Aminotetrahydrothiophen-3-YL methanol, polar solvents are a logical starting point. A systematic screening process is highly recommended.

Experimental Protocol: Solvent Screening

  • Preparation: Place a small amount (e.g., 10-20 mg) of your compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent from the list below, starting with a small volume (e.g., 0.5 mL).

  • Room Temperature Solubility: Observe if the compound dissolves at room temperature. A good solvent will not fully dissolve the compound at this stage.

  • Hot Solubility: Gently heat the test tubes with stirring. A promising solvent will completely dissolve the compound at or near its boiling point. If it doesn't dissolve, add more solvent in small increments until it does.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the quantity and quality of the crystals formed.

Table 1: Hypothetical Solvent Screening Results

SolventPolarity ClassRT SolubilityHot SolubilityCrystallization Outcome on Cooling
WaterProtic, PolarHighHighNo crystals, too soluble
MethanolProtic, PolarHighHighPoor yield, too soluble
EthanolProtic, PolarModerateHighGood crystals, potential candidate
IsopropanolProtic, PolarLowHighExcellent crystals, strong candidate
AcetonitrileAprotic, PolarLowModerateSmall crystals, potential candidate
Ethyl AcetateAprotic, PolarVery LowLowMostly insoluble
TolueneApolarInsolubleInsolubleUnsuitable as a single solvent

Q2: What is supersaturation and why is it the most critical parameter to control?

Supersaturation is the driving force for crystallization.[6] It is a non-equilibrium state where the concentration of a solute in a solution is higher than its equilibrium solubility at a given temperature.

Controlling supersaturation is key to achieving desired crystal attributes.[6]

  • Low Supersaturation: At low levels of supersaturation, crystal growth is favored over nucleation, leading to larger, more uniform crystals.[6]

  • High Supersaturation: At high levels, spontaneous nucleation dominates, resulting in a large number of small crystals.[6]

You can control supersaturation by carefully managing the rate of cooling, solvent evaporation, or anti-solvent addition.[5][12][13]

Q3: What is the difference between cooling crystallization and anti-solvent crystallization, and when should I use each?

Anti-solvent Crystallization: This technique is used when a compound's solubility is not strongly dependent on temperature or when no suitable single solvent can be found. It involves adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent, which reduces the overall solubility and causes the compound to crystallize.[4][10] This method provides another level of control over the rate of supersaturation.

The workflow below can help guide your decision-making process when encountering common crystallization problems.

G start Initial Crystallization Attempt issue What is the issue? start->issue no_xtal No Crystals Formed issue->no_xtal No Solid oiling Compound Oiled Out issue->oiling Liquid/Oil Layer small_xtal Small/Needle-like Crystals issue->small_xtal Fine Solid sol_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent 4. Cool to Lower Temp no_xtal->sol_no_xtal sol_oiling 1. Re-heat & Add More Solvent 2. Slow Down Cooling Rate 3. Change Solvent System oiling->sol_oiling sol_small_xtal 1. Decrease Cooling Rate 2. Use a More Dilute Solution 3. Use Seeding 4. Try a Different Solvent small_xtal->sol_small_xtal success High-Quality Crystals Obtained sol_no_xtal->success sol_oiling->success sol_small_xtal->success

Troubleshooting workflow for common crystallization issues.

References

  • Crystallization - RCM Technologies. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. [Link]

  • SUPERSATURATION-BASED CRYSTALLIZATION CONTROL - Squarespace. [Link]

  • Cooling Crystallization & Crystallizers | EBNER. [Link]

  • Facile supersaturation control strategies for regulating nucleation and crystal growth in membrane crystallisation. [Link]

  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC. [Link]

  • How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment - Filter Dryer. [Link]

  • Cooling/Freezing Crystallization - Myande. [Link]

  • Control of Supersaturation in Crystallization | PDF - Scribd. [Link]

  • Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules | Crystal Growth & Design - ACS Publications. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Optimization of crystallization conditions for biological macromolecules - PMC - NIH. [Link]

  • Cooling Crystallization | Yanming - Chemical Processing. [Link]

  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs - ACS Publications. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. [Link]

  • Antisolvent Crystallization - RM@Schools. [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. [Link]

  • Batch Crystallization Optimization and Process Design - Mettler Toledo. [Link]

  • Optimization - Hampton Research. [Link]

  • Crystallization Optimization - Jena Bioscience. [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. [Link]

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google P
  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design - ACS Publications. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” - ijprajournal. [Link]

Sources

Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Amino Tetrahydrothiophene Alcohols

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with amino tetrahydrothiophene alcohols. This guide is designed to provide practical, in-depth solutions to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with amino tetrahydrothiophene alcohols. This guide is designed to provide practical, in-depth solutions to the challenges posed by the hygroscopic nature of these valuable compounds. By understanding the underlying principles and adopting robust experimental techniques, you can ensure the integrity of your materials and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of amino tetrahydrothiophene alcohols.

Q1: What makes amino tetrahydrothiophene alcohols so hygroscopic?

A: The hygroscopicity of this class of compounds stems from the presence of polar functional groups, specifically the amino (-NH₂) and hydroxyl (-OH) groups. Both groups can readily form hydrogen bonds with water molecules present in the atmosphere. The lone pairs of electrons on the nitrogen and oxygen atoms act as hydrogen bond acceptors, while the hydrogen atoms of the -NH₂ and -OH groups act as hydrogen bond donors. This strong affinity for water causes the solid material to actively attract and absorb moisture from the air, often leading to clumping, deliquescence, or changes in physical properties.

Q2: How can I visually identify if my sample has absorbed atmospheric moisture?

A: There are several tell-tale signs. A free-flowing, crystalline powder may become clumpy, sticky, or even evolve into a thick syrup or slush upon significant water absorption[1]. Discoloration can also occur. The most definitive sign is a continuous, unidirectional increase in weight when a sample is being weighed on an analytical balance in an open environment[2].

Q3: What are the immediate consequences of moisture absorption on my experiments?

A: Moisture contamination can have several detrimental effects:

  • Inaccurate Stoichiometry: The absorbed water adds weight, leading to inaccurate measurements of the compound. This can result in incorrect molar ratios in a reaction, potentially leading to lower yields, incomplete reactions, or an increase in side products.

  • Reaction Interference: Water can act as an unwanted reactant. For instance, it can be a competing nucleophile in reactions where the amino or alcohol group is intended to be the primary reactant[3]. In reactions involving water-sensitive reagents like organometallics or certain coupling agents, the presence of moisture can quench the reagent and halt the reaction entirely.

  • Degradation: Over time, the presence of water can facilitate hydrolytic decomposition pathways, compromising the purity and stability of the compound.

Q4: What are the ideal short-term and long-term storage conditions?

A: Proper storage is critical to maintaining the integrity of amino tetrahydrothiophene alcohols.

  • Short-Term (In-Use): During active use, keep the compound in a desiccator over a strong drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide (for highly sensitive materials)[4][5]. The desiccator should be properly sealed and under vacuum if the compound is stable under reduced pressure.

  • Long-Term: For long-term storage, the best practice is to seal the material in an amber glass vial with a PTFE-lined cap. The vial should then be placed inside a larger, sealable container with a desiccant. For maximum protection, flushing the vial with an inert gas like argon or nitrogen before sealing can displace moist air and provide an additional protective layer.[5] Store in a cool, dark, and dry place.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to overcome specific experimental hurdles caused by the hygroscopic nature of these compounds.

Guide 1: Overcoming Inaccurate Weighing and Inconsistent Results

Q: My reaction yields are inconsistent, sometimes even exceeding 100%. I suspect my starting material weight is inaccurate due to water absorption. How can I weigh it accurately?

A: This is a classic problem with hygroscopic materials. A continuous upward drift on the balance reading is a clear indicator of water uptake[2]. Direct weighing on an open balance is unreliable. The authoritative solution is to use an inert atmosphere glovebox or, if unavailable, the technique of weighing by difference.

A glovebox provides the most controlled environment for handling highly sensitive and hygroscopic materials by maintaining extremely low levels of moisture and oxygen.[1][7][8][9]

  • Preparation: Ensure the glovebox antechamber is properly purged and the internal atmosphere has a low moisture content (typically <10 ppm H₂O).

  • Equilibration: Place your sealed container of the amino tetrahydrothiophene alcohol, a spatula, and the receiving vessel (e.g., a reaction flask) into the antechamber. Allow all items to equilibrate to the glovebox atmosphere for at least 20-30 minutes.

  • Tare: Bring the items into the main chamber. Place the receiving vessel on the analytical balance inside the glovebox and tare the weight.

  • Dispense: Carefully dispense the required amount of the hygroscopic solid into the tared vessel. Work efficiently to minimize the time the stock bottle is open.

  • Seal and Record: Securely seal the receiving vessel and the stock bottle. Record the final weight. This method provides the most accurate measurement for moisture-sensitive applications.[7]

This is a practical alternative when a glovebox is not accessible.

  • Preparation: Dry a clean, sealable container (like a vial with a screw cap) in an oven (e.g., at 120 °C for 2 hours) and cool it to room temperature in a desiccator.

  • Initial Weighing: Tightly cap the dried vial and weigh it accurately on an analytical balance. Record this weight (W1).

  • Quick Transfer: In a low-humidity environment (if possible), quickly add an approximate amount of the hygroscopic solid to the vial and immediately and tightly reseal it. The goal is to minimize air exposure.

  • Second Weighing: Weigh the sealed vial containing the compound. Record this weight (W2).

  • Dispense and Final Weighing: Quickly transfer the solid from the vial into your reaction flask. Immediately reseal the (now mostly empty) vial and weigh it again. Record this final weight (W3).

  • Calculate: The exact weight of the compound transferred is W2 - W3 . The initial weight of the vial (W1) is used as a reference.

Guide 2: Troubleshooting Reaction Failures and Low Yields

Q: My reaction is sluggish, incomplete, or producing unexpected byproducts. I've confirmed my reagents are pure, but could residual moisture be the culprit?

A: Absolutely. Water can act as a nucleophile, a base, or a proton source, interfering with a wide range of organic reactions. For example, in acylation or esterification reactions, water can hydrolyze the starting materials or the product.[10] Ensuring a truly anhydrous environment is paramount.

  • Glassware Preparation: All glassware (flasks, stir bars, dropping funnels) must be rigorously dried. The standard procedure is to oven-dry at >120 °C for at least 4 hours (overnight is best) and then cool under a stream of dry inert gas (argon or nitrogen) or in a desiccator immediately before use.

  • Solvent Drying: Do not trust "anhydrous" labels on solvent bottles that have been opened previously.[11] Solvents should be freshly dried.

    • Common Solvents (e.g., THF, Dichloromethane): Can be dried by passing them through an activated alumina column (solvent purification system) or by distillation over an appropriate drying agent (e.g., CaH₂ for dichloromethane, Na/benzophenone for THF).[12]

    • Verification: The water content of the dried solvent can be quantitatively measured using a Karl Fischer titrator, which is the gold standard for determining trace amounts of water.[13][14][15][16]

  • Inert Atmosphere Setup: Assemble your dried glassware while it's still warm and immediately place it under a positive pressure of an inert gas (argon is generally preferred for its higher density). Use a gas bubbler to monitor the flow. All reagents should be added via syringe or cannula under this inert atmosphere.

Guide 3: Verifying Water Content with Karl Fischer Titration

Q: How can I quantitatively determine the water content in my sample of amino tetrahydrothiophene alcohol to make precise adjustments to my reaction stoichiometry?

A: Karl Fischer (KF) titration is the definitive method for this purpose, offering high accuracy and specificity for water.[14][16]

This method is ideal for samples with low water content (ppm to 1%).

  • Instrument Preparation: Set up the coulometric Karl Fischer titrator according to the manufacturer's instructions. The titration cell must be pre-titrated to a dry, stable endpoint.

  • Sample Preparation: In a low-humidity environment or a glovebox, accurately weigh a small amount of the hygroscopic solid (typically 50-300 mg) into a gas-tight syringe or a sample vial.[13]

  • Injection: Quickly and carefully inject the sample directly into the KF titration cell.

  • Titration: The instrument will automatically generate iodine, which reacts with the water in the sample. The total charge required to reach the endpoint is used to calculate the amount of water based on Faraday's law.

  • Calculation: The instrument's software will typically provide the result directly in ppm, percentage, or micrograms of water. This value can be used to correct the initial weight of your compound for its water content, allowing for a highly accurate calculation of the true molar quantity.

Part 3: Data Summaries & Visual Workflows

Table 1: Recommended Storage and Drying Agents
Condition/AgentApplicationRationale & Compatibility Notes
Storage
Sealed Vial + DesiccatorGeneral StorageProvides a dry environment. Use a strong desiccant like P₂O₅ or indicating Drierite®.[5]
Inert Gas Blanket (Ar, N₂)High-Purity/Long-TermDisplaces moist air, preventing gradual moisture ingress. Essential for highly sensitive derivatives.
Drying Solvents
Molecular Sieves (3Å or 4Å)General Solvent DryingEffective for many solvents. Must be activated (heated under vacuum) before use.[12]
Calcium Hydride (CaH₂)Dichloromethane, TolueneReacts with water to produce H₂ gas. Not suitable for protic solvents or some carbonyls.
Sodium/BenzophenoneEthers (THF, Dioxane)Forms a deep blue ketyl radical, indicating anhydrous conditions. Highly reactive; requires expert handling.
Drying Solids (Product)
High Vacuum (in-vacuo)Drying Final ProductDrying the solid under high vacuum at a gentle temperature can remove absorbed water. Monitor for sublimation.[11]
Diagram 1: Decision-Making for Handling Hygroscopic Compounds

This flowchart guides the user through the initial assessment and handling choices for a potentially hygroscopic amino tetrahydrothiophene alcohol.

G cluster_0 Initial Handling Decision start Receive or Synthesize Amino Tetrahydrothiophene Alcohol check_hygro Is the compound known or suspected to be hygroscopic? start->check_hygro weigh_direct Weigh directly on analytical balance. check_hygro->weigh_direct No / Unsure handle_special Proceed with specialized handling protocols. check_hygro->handle_special Yes observe Observe balance reading. Is there a continuous upward drift? weigh_direct->observe observe->handle_special Yes

Caption: Initial assessment workflow for handling a new sample.

Diagram 2: Inert Atmosphere Weighing Workflow

This diagram outlines the critical steps for accurately weighing a hygroscopic compound inside a glovebox to ensure stoichiometric precision.

G cluster_1 Glovebox Weighing Protocol start_glovebox Start: Prepare Glovebox (<10 ppm H₂O, O₂) antechamber Place all items (sample, flask, spatula, balance) in antechamber. start_glovebox->antechamber purge Purge antechamber (3x vacuum/inert gas cycles). antechamber->purge equilibrate Transfer to main chamber and allow to equilibrate (20 min). purge->equilibrate tare_flask Place receiving flask on balance and tare. equilibrate->tare_flask dispense_solid Dispense solid into flask. tare_flask->dispense_solid weigh_final Record final weight. dispense_solid->weigh_final seal_all Seal receiving flask and stock bottle before removal. weigh_final->seal_all

Caption: Step-by-step workflow for weighing in a glovebox.

References

  • Weighing It Right: A Comprehensive Guide to Accurate Labor
  • Water Determination by Karl Fischer. Eurofins BioPharma Product Testing.
  • A Complete Guide to the Applications of Labor
  • Glove Boxes: Isolation & Containment Chambers. Terra Universal.
  • Laboratory Glove Box – The Full and Complete Guide. (2024).
  • Applic
  • Best Practices for Safe Chemical Storage in Labor
  • Safely handling air-sensitive products. (2018). Cleanroom Technology.
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titr
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific.
  • How to weigh a higroscopic substance. (2008).
  • The Do's and Don'ts of Labor
  • Karl Fischer titr
  • Water Content by Karl Fischer. (2011). Pharmaguideline.
  • Using drying agents. University of Colorado Boulder, Department of Chemistry.
  • Karl Fischer Titration Guide for Water (Moisture)
  • Drying and Weighing Hygroscopic Substances in Microanalysis.
  • Common Drying Agents in Organic Chemistry. Scribd.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC.
  • 3.2: Drying Agents. (2024). Chemistry LibreTexts.
  • Dry and safe - Drying agents
  • Methods for measuring hygroscopicity of fibrous materials. (2022). Textile Testing Equipment.
  • How to Store Reagents. University of Rochester, Department of Chemistry.
  • 24.7: Reactions of Amines. (2025). Chemistry LibreTexts.
  • Reactions of Amines.
  • 32: Condensation and Hydrolysis Reactions. CHEM 104: Working Copy.

Sources

Optimization

Section 1: Overcoming Esterification Resistance in Hindered Trans-Alcohols

Title: Technical Support Center: Troubleshooting Low Reactivity of Hydroxyl Groups in Trans-Isomers Introduction Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Low Reactivity of Hydroxyl Groups in Trans-Isomers

Introduction Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you frequently encounter cyclic or sterically constrained molecules where the hydroxyl (-OH) group is locked in a trans configuration relative to adjacent bulky substituents. This orientation often results in severe steric hindrance and a lack of neighboring group participation, drastically reducing the reactivity of the alcohol in standard esterification, oxidation, and substitution workflows.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome the low reactivity of trans-hydroxyl groups.

Q: My standard Fischer esterification and DCC/HOBt coupling protocols are failing to esterify a trans-1,2-disubstituted cyclohexanol. How can I drive this reaction to completion?

The Causality (Expertise & Experience): In a trans-diequatorial or trans-diaxial system, the hydroxyl group is often sterically shielded by the adjacent substituent. Standard Fischer esterification fails because the protonated carboxylic acid is not electrophilic enough to overcome the steric barrier of the approaching hindered alcohol. Furthermore, while DCC (N,N'-dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate, the subsequent nucleophilic attack by a hindered trans-alcohol is extremely slow. This delay allows the O-acylisourea to undergo an intramolecular 1,3-rearrangement into an unreactive N-acylurea dead-end product[1].

The Solution: Implement the 2 utilizing catalytic DMAP (4-dimethylaminopyridine)[2]. DMAP is a highly nucleophilic catalyst that rapidly attacks the O-acylisourea intermediate before it can rearrange, forming a highly electrophilic N-acylpyridinium intermediate[3]. This intermediate is significantly more reactive and protrudes from the steric bulk of the DCC framework, allowing even severely hindered trans-alcohols to successfully attack and form the ester[2].

Steglich_Mechanism A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylurea (Dead End) B->C Slow alcohol attack (1,3-rearrangement) D Add DMAP Catalyst B->D Fast attack E N-Acylpyridinium Intermediate (Highly Electrophilic) D->E F Hindered Trans-Alcohol E->F Overcomes sterics G Ester Product + DCU F->G Nucleophilic Acyl Substitution

Fig 1: Steglich Esterification pathway overcoming steric hindrance via DMAP catalysis.

Self-Validating Protocol: Steglich Esterification of Hindered Alcohols

  • Preparation: Dissolve the carboxylic acid (1.1 eq) and the hindered trans-alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.1–0.5 M) under an inert atmosphere (N₂ or Ar)[2].

  • Catalyst Addition: Add DMAP (0.1 eq). Validation Check: The solution should remain clear. The presence of DMAP ensures the suppression of the N-acylurea byproduct[2].

  • Activation: Cool the reaction mixture to 0 °C. Slowly add DCC (1.1 eq) dissolved in a minimal amount of CH₂Cl₂.

  • Reaction: Stir at 0 °C for 5 minutes, then allow it to warm to 20 °C (room temperature) and stir for 3–24 hours depending on steric bulk[2]. Validation Check: A white precipitate of dicyclohexylurea (DCU) will form, indicating successful activation and reaction progression.

  • Workup: Filter off the precipitated DCU. Wash the organic filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Section 2: Stereochemical Inversion of Trans-Alcohols via SN2

Q: I need to invert a trans-secondary alcohol to the cis-configuration, but standard Mitsunobu conditions (PPh₃, DEAD, benzoic acid) yield mostly unreacted starting material. Why?

The Causality (Expertise & Experience): The4 is a one-pot stereospecific SN2 inversion where the alcohol acts as the electrophile after activation by a phosphonium intermediate[4]. However, trans-alcohols in cyclic systems (e.g., menthol or trans-4-tert-butylcyclohexanol) suffer from severe steric hindrance during the backside attack by the carboxylate nucleophile. If the nucleophile (e.g., benzoate) is not sufficiently acidic/nucleophilic, the activated alkoxyphosphonium intermediate will either hydrolyze back to the starting material during workup or undergo an elimination side-reaction[5].

The Solution: Modify the acidic coupling partner. Replacing benzoic acid (pKa ~4.2) with 4-nitrobenzoic acid (pKa ~3.4) significantly improves the yield of the inverted product for sterically hindered alcohols[5]. The more acidic 4-nitrobenzoic acid ensures a higher concentration of the reactive carboxylate anion, and the electron-withdrawing nitro group enhances the leaving group ability in subsequent hydrolysis steps if the free cis-alcohol is desired.

Mitsunobu_Inversion N1 Hindered Trans-Alcohol N2 PPh3 + DEAD/DIAD N1->N2 N3 Alkoxyphosphonium Ion N2->N3 Activation N4 Standard: Benzoic Acid (Low Yield/Elimination) N3->N4 Weak Nucleophile N5 Modified: 4-Nitrobenzoic Acid (High Yield SN2) N3->N5 Stronger Acid/Nucleophile N6 Inverted Cis-Ester N5->N6 Backside Attack (Inversion)

Fig 2: Modified Mitsunobu reaction logic utilizing 4-nitrobenzoic acid for hindered substrates.

Self-Validating Protocol: Modified Mitsunobu Inversion

  • Preparation: Dissolve the hindered trans-alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and 4-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.2 M) under argon[5].

  • Activation: Cool the mixture to 0 °C. Add DIAD or DEAD (1.5 eq) dropwise over 10 minutes. Validation Check: The reaction mixture should turn yellow-orange and become homogeneous upon the addition of the azodicarboxylate[5].

  • Reaction: Remove the ice bath and stir at 40 °C for 2–5 hours. Heating is critical; omitting the 40 °C step for hindered substrates results in a 10-15% drop in yield[5].

  • Workup: Remove all residual THF under high vacuum (critical for subsequent precipitation)[5]. Triturate the crude residue with cold diethyl ether/hexanes to precipitate triphenylphosphine oxide and the hydrazine byproduct. Filter, concentrate the filtrate, and purify the inverted 4-nitrobenzoate ester via chromatography.

  • Hydrolysis: Cleave the 4-nitrobenzoate ester using K₂CO₃ in MeOH to yield the free cis-alcohol.

Section 3: Differential Oxidation Rates of Trans vs. Cis Isomers

Q: When attempting to oxidize my trans-equatorial alcohol to a ketone, the reaction is exceptionally slow compared to the cis-axial isomer. Is this normal, and how can I force the oxidation?

The Causality (Expertise & Experience): Yes, this is a well-documented thermodynamic phenomenon. Oxidation of an alcohol to a ketone changes the hybridization of the carbinol carbon from sp³ to sp², flattening the ring geometry. For a cis-axial alcohol, the ground state is destabilized by severe 1,3-diaxial steric interactions. Oxidation relieves this strain, providing "6" that acts as a thermodynamic driving force, lowering the activation energy[6]. Conversely, a trans-equatorial alcohol is already in a relaxed, low-energy ground state. It lacks this steric assistance and must surmount a much higher activation barrier to reach the transition state[6]. Furthermore, the bulky equatorial position can physically block the approach of bulky oxidants.

The Solution & Data Presentation: To efficiently oxidize a resistant trans-equatorial alcohol, you must select an oxidant that is either sterically unhindered or highly electrophilic. Nitroxide-radical-based reagents (like TEMPO/bleach) or the Dess-Martin Periodinane (DMP) are highly effective[7].

Table 1: Selectivity and Reactivity of Oxidants on Axial vs. Equatorial Hydroxyls Data summarizes the preferential reactivity (a/e ratio) of oxidizing agents on 4-tert-butylcyclohexanol models[7].

Oxidizing AgentPrimary MechanismReactivity Biasa/e Ratio (Axial:Equatorial)Recommended Use Case
Chromium(VI) / Jones Chromate ester fragmentationAxial (Steric assistance)~ 3.0 : 1Fast oxidation of cis-axial OH
Fétizon's Reagent (Ag₂CO₃) Surface-mediated hydride transferAxial2.8 : 1Mild oxidation of cis-axial OH
Dess-Martin Periodinane Hypervalent iodine ligand exchangeEquatorial~ 1 : 1.5General oxidation, good for trans
TEMPO / NaOCl Oxoammonium cation attackEquatorial~ 1 : 4.0Best for hindered trans-equatorial OH

Note: For a scaffold bearing both axial and equatorial hydroxyl groups, nitroxide-radical-based reagents should be the first choice if oxidation of the equatorial hydroxyl group is needed[7].

References

  • Organic Chemistry Portal (Originally published in Angew. Chem. Int. Ed., 1978).
  • Organic Syntheses.
  • RSC Publishing.
  • Chemistry Steps.
  • WordPress.
  • The Journal of Organic Chemistry - ACS Publications.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of trans-4-Aminotetrahydrothiophen-3-yl methanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling bifunctional heterocyclic building blocks like trans-4-aminotetrahydrothiophen-3-yl methanol (Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling bifunctional heterocyclic building blocks like trans-4-aminotetrahydrothiophen-3-yl methanol (Molecular Formula: C5​H11​NOS )[1] requires a rigorous understanding of their structural liabilities. This compound features a thiolane (tetrahydrothiophene) ring, a primary amine, and a primary alcohol. Each of these functional groups introduces specific degradation pathways when exposed to ambient conditions.

This guide provides field-proven, mechanistically grounded protocols to ensure the scientific integrity of your material, preventing costly experimental failures downstream.

Quantitative Data & Degradation Profiling

To establish a self-validating storage system, one must first understand the causality of degradation. The table below summarizes the specific vulnerabilities of the molecule and the necessary environmental controls required to maintain its purity.

Functional GroupStructural VulnerabilityPrimary Degradation ProductEnvironmental TriggerPreventive Storage Condition
Thiolane Ring Sulfur acts as a soft Lewis base; highly prone to oxidation.Sulfoxide / SulfoneOxygen ( O2​ ), UV LightInert gas blanket, Amber glass vials[2]
Primary Amine Nucleophilic, basic, and oxidizable.Carbamate salts, N-oxidesCarbon Dioxide ( CO2​ ), MoistureSchlenk line handling, Desiccator[3]
Primary Alcohol Capable of extensive hydrogen bonding; highly hygroscopic.Hydrated complexesAmbient HumidityStore tightly closed, <15°C[4]

Troubleshooting Guides & FAQs

Q1: My lot of trans-4-aminotetrahydrothiophen-3-yl methanol has developed a yellow tint and a sharper, more pungent odor. Is it still usable? Analysis & Causality: Discoloration in thiolane-containing compounds is a hallmark of thioether oxidation. The sulfur atom in the tetrahydrothiophene ring is highly susceptible to photo-oxidation and auto-oxidation, forming tetrahydrothiophene 1-oxide (sulfoxide) and eventually the 1,1-dioxide (sulfone)[2]. Resolution: Do not use discolored material for sensitive catalytic or cross-coupling reactions. Sulfoxides can poison transition metal catalysts (e.g., Pd, Ru) and alter the stereoelectronic profile of the building block. To prevent this, always store the compound in amber glass to block UV light and blanket with an inert gas[3].

Q2: The compound has turned from a free-flowing powder/clear liquid into a sticky, clumped mass. What caused this? Analysis & Causality: This is a dual-factor degradation caused by hygroscopicity and carbamate formation. The combination of a primary amine and a hydroxyl group makes the molecule highly hygroscopic[5]. Furthermore, primary amines react rapidly with atmospheric carbon dioxide ( CO2​ ) to form carbamate salts. Moisture acts as a catalyst for this gas-solid/gas-liquid phase reaction, and the amino group itself is susceptible to oxidation[3]. Resolution: The material has absorbed water and CO2​ . Prevention is key: handle only in a glovebox or under a strict Schlenk line inert atmosphere, and store tightly closed, protected from moisture[6].

Q3: Why do we recommend Argon over Nitrogen for blanketing this specific compound? Analysis & Causality: While Nitrogen is standard, Argon is approximately 38% denser than air. When sealing vials of highly sensitive amino-thiolanes, Argon effectively displaces oxygen and moisture at the bottom of the vial, creating a heavier protective blanket over the solid/liquid surface before the septum is sealed.

Visualizing Degradation & Storage

DegradationPathways A trans-4-Aminotetrahydrothiophen- 3-yl methanol B Thioether Oxidation (Sulfoxide/Sulfone) A->B O2 / UV Light C Amine Degradation (Carbamate Formation) A->C CO2 Exposure D Moisture Absorption (Hygroscopicity) A->D Ambient Humidity

Mechanistic degradation pathways of trans-4-Aminotetrahydrothiophen-3-yl methanol.

StorageWorkflow S1 1. Receive & Inspect Compound S2 2. Transfer to Glovebox / Schlenk Line S1->S2 Maintain dry environment S3 3. Purge with Argon (Inert Gas) S2->S3 Displace O2 & CO2 S4 4. Seal in Amber Glass Vial with PTFE Septum S3->S4 Prevent photo-oxidation S5 5. Store at 2-8°C in Desiccator S4->S5 Minimize thermal degradation

Step-by-step optimal storage workflow to prevent chemical degradation.

Experimental Protocol: Self-Validating Aliquoting & Storage Workflow

To ensure the long-term stability of trans-4-aminotetrahydrothiophen-3-yl methanol, researchers must implement a rigorous aliquoting protocol. Repeatedly opening a bulk container introduces fresh oxygen and moisture, exponentially accelerating degradation[3].

Reagents & Equipment:

  • Schlenk line or Nitrogen/Argon-filled glovebox.

  • Amber glass vials (pre-dried in an oven at 120°C for 4 hours).

  • PTFE-lined silicone septa and crimp caps.

  • Parafilm or electrical tape.

  • Active desiccant (e.g., indicating Drierite).

Step-by-Step Methodology:

  • Preparation of Vials: Remove amber glass vials from the drying oven and immediately transfer them into the antechamber of a glovebox or attach them to a Schlenk line. Cycle with vacuum/inert gas three times to remove residual atmospheric moisture.

  • Material Transfer: Inside the glovebox (or under positive Argon flow on the bench), transfer the required mass of the compound into the pre-dried vials. Causality Note: Aliquoting prevents repeated freeze-thaw and atmospheric exposure cycles for the main batch, preserving its integrity.

  • Inert Gas Blanketing: If using a Schlenk line, insert an Argon-purged needle into the vial. Allow the Argon to flow gently for 30-60 seconds. Causality Note: Argon is denser than Nitrogen and effectively displaces oxygen at the bottom of the vial.

  • Sealing: Cap the vial tightly with a PTFE-lined septum. Causality Note: PTFE is chemically inert and highly impermeable to moisture and gases, unlike standard rubber septa which can degrade or allow oxygen ingress over time.

  • Secondary Containment: Wrap the cap seal tightly with Parafilm. Place the sealed vials inside a secondary desiccator jar containing active desiccant.

  • Temperature Control: Transfer the desiccator jar to a dedicated chemical refrigerator (2-8°C) or freezer (-20°C) for long-term storage[3].

References

  • PubChem. "[(3R,4S)-4-aminothiolan-3-yl]methanol - Compound Summary." National Institutes of Health (NIH). [Link]

  • PolyblueChem. "Tetrahydrothiophene (THT, CAS: 110-01-0): Chemical Properties, Production Technology, and Industrial Applications." PolyblueChem. [Link]

  • Sodium Dodecyl Sulfate. "2-(2-Aminoethoxy)ethanol CAS 929-06-6 | Specialty Amino Alcohol." Sodium Dodecyl Sulfate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of trans-4-Aminotetrahydrothiophen-3-YL Methanol

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of trans-4-Aminotetrahydrothiophen-3-YL methanol. Designed for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of trans-4-Aminotetrahydrothiophen-3-YL methanol. Designed for researchers and drug development professionals, this document moves beyond a simple spectral report to offer a comparative analysis grounded in fundamental principles of NMR spectroscopy. We will dissect the predicted spectrum, compare it with related structures, and provide a robust experimental protocol for data acquisition.

Predicted 1H NMR Spectrum: A Structural Elucidation

The structure of trans-4-Aminotetrahydrothiophen-3-YL methanol presents a fascinating case for 1H NMR analysis. The tetrahydrothiophene ring is a puckered, non-aromatic heterocycle, and the trans orientation of the amino and hydroxymethyl substituents locks the ring into a relatively rigid conformation. This rigidity simplifies the spectrum compared to the parent tetrahydrothiophene, which undergoes rapid conformational exchange, leading to complex, time-averaged signals.[1][2]

In a deuterated solvent like CDCl3 or D2O, we can predict the chemical environment and, therefore, the chemical shift (δ) and multiplicity of each proton. The protons on the amine (-NH2), hydroxyl (-OH), and any residual water in the solvent are exchangeable and may appear as broad singlets or not be observed, depending on the solvent and concentration. The key signals arise from the nine non-exchangeable protons of the carbon skeleton.

Due to the chiral centers at C3 and C4, the geminal protons on C2 (H2a, H2b) and C5 (H5a, H5b) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Predicted Proton Assignments and Rationale:

Proton LabelPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H3 ~3.0 - 3.4Multiplet (ddd)J3,4 ≈ 8-10, J3,CH2OHa ≈ 5-7, J3,CH2OHb ≈ 7-9Methine proton adjacent to the hydroxymethyl group and the sulfur atom. Its chemical shift is influenced by both, and it will show coupling to H4 and the two diastereotopic protons of the CH2OH group.
H4 ~3.1 - 3.5Multiplet (ddd)J4,3 ≈ 8-10, J4,5a ≈ 7-9, J4,5b ≈ 5-7Methine proton adjacent to the amino group. The trans relationship with H3 dictates a relatively large diaxial coupling constant. It couples to H3 and the two diastereotopic protons on C5.
H2a, H2b ~2.7 - 3.1Multiplets (ddd)Jgem ≈ 12-14, Jvicinal ≈ 6-9Diastereotopic methylene protons α to the sulfur atom. The sulfur atom's electronegativity and lone pairs cause a significant downfield shift. They will exhibit a large geminal coupling to each other and smaller vicinal couplings to H3.
H5a, H5b ~2.5 - 2.9Multiplets (ddd)Jgem ≈ 12-14, Jvicinal ≈ 5-9Diastereotopic methylene protons α to the sulfur atom and β to the amino group. Their environment is slightly different from H2a/H2b due to the proximity of the C4 substituent. They show geminal coupling and vicinal couplings to H4.
CH2OH ~3.6 - 3.9Multiplets (dd)Jgem ≈ 10-12, Jvicinal ≈ 5-9Diastereotopic methylene protons of the hydroxymethyl group. They are deshielded by the adjacent oxygen atom. They couple to each other (geminal) and to H3 (vicinal).
NH2, OH Broad, variableSinglet (broad)N/AProtons on heteroatoms undergo rapid exchange. Their signals are often broad and their chemical shift is highly dependent on solvent, concentration, and temperature.[3]

Comparative Analysis: The Influence of Substitution and Stereochemistry

A comparison with the parent compound, tetrahydrothiophene (THT), highlights the diagnostic power of the substituent effects. The 1H NMR spectrum of unsubstituted THT shows two broad, complex multiplets for the α-protons (~2.8 ppm) and β-protons (~1.9 ppm).[4] This complexity arises from the rapid interconversion between puckered "twist" conformations of the ring, which makes the protons appear equivalent on the NMR timescale.[1][2]

In trans-4-Aminotetrahydrothiophen-3-YL methanol, the bulky substituents lock the ring, preventing this rapid interconversion. This results in a more resolved spectrum where individual diastereotopic protons can be distinguished. The key comparative points are:

  • Dispersion of Signals: The signals in the substituted compound are spread over a wider range (dispersed) compared to THT due to the strong deshielding effects of the -NH2 and -CH2OH groups.

  • Coupling Constants: The vicinal coupling constant between H3 and H4 (J3,4) is particularly diagnostic. In the rigid trans isomer, these protons are likely in a pseudo-diaxial arrangement, leading to a large coupling constant (typically 8-10 Hz), which is a hallmark of this stereochemistry.

Experimental Protocol for High-Quality 1H NMR Acquisition

Obtaining a high-resolution spectrum requires meticulous sample preparation. The following protocol is a self-validating system for acquiring reliable data for small organic molecules like the title compound.

Materials:

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or better).[5]

  • Deuterated solvent (e.g., CDCl3, D2O, DMSO-d6).[6] CDCl3 is often a good starting point for many organic molecules.[7]

  • Internal standard (e.g., Tetramethylsilane (TMS) in CDCl3, or DSS in D2O).[8][9]

  • Glass Pasteur pipette with a cotton or glass wool plug.[7][10]

  • Sample: 5-25 mg of purified trans-4-Aminotetrahydrothiophen-3-YL methanol.[6][10]

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the purified solid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] This volume corresponds to a sample depth of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming on modern spectrometers.[10]

  • Dissolution: Vortex or gently agitate the vial until the sample is completely dissolved. If the sample has poor solubility, gentle warming may be applied.

  • Filtration: Using a clean Pasteur pipette with a small, tightly packed plug of glass wool at the bottom, filter the sample solution directly into the NMR tube.[7][10] This critical step removes any particulate matter, which can severely degrade the spectral resolution (line shape).

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow, symmetrical peak shape for the solvent or reference signal. Poor shimming is a common source of broad lines and distorted multiplets.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. For a sample of this concentration, 8 to 16 scans should be sufficient.

Visualization of Structure and Proton Relationships

To correlate the NMR data with the molecular structure, the following diagram illustrates the proton assignments.

Figure 1. Structure of trans-4-Aminotetrahydrothiophen-3-YL methanol with proton labels.

The following diagram illustrates the logical workflow for NMR-based structural analysis.

G A Purified Compound B Sample Preparation (Dissolution & Filtration) A->B C NMR Data Acquisition (Lock, Shim, Acquire) B->C D Spectrum Processing (FT, Phase, Baseline) C->D E Data Analysis D->E F Structural Confirmation E->F Correlate Data E1 1. Chemical Shift (δ) (Electronic Environment) E2 2. Integration (Proton Count) E3 3. Multiplicity & J-Coupling (Neighboring Protons & Geometry)

Figure 2. Workflow for NMR-based structural elucidation.

References

  • Mlostoń, G., Kowalczyk, M., Augustin, A. U., Jones, P. G., & Werz, D. B. (2020). Ferrocenyl-substituted tetrahydrothiophenes via formal [3 + 2]-cycloaddition reactions of ferrocenyl thioketones with donor–acceptor cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 1288–1295. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

  • Wawer, I., & Wawer, A. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Journal of Molecular Structure, 1255, 132454. Available at: [Link]

  • Barbarella, G., & Dembech, P. (1980). Complete analysis of the 1 H nmr spectrum of tetrahydrothiophene. Canadian Journal of Chemistry, 58(20), 2189–2193. Available at: [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for.... Available at: [Link]

  • Barbarella, G., & Dembech, P. (1980). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

  • Zuga, A., et al. (2022). 1H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 12(3), 221. Available at: [Link]

  • Anderton, K., & Joule, J. A. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Supporting Information. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Comparative

Comprehensive Guide to Differentiating Cis and Trans Isomers of 4-Aminotetrahydrothiophen-3-yl Methanol

As a Senior Application Scientist, accurately assigning the relative stereochemistry of highly functionalized saturated heterocycles is a critical checkpoint in drug development. 4-Aminotetrahydrothiophen-3-yl methanol i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, accurately assigning the relative stereochemistry of highly functionalized saturated heterocycles is a critical checkpoint in drug development. 4-Aminotetrahydrothiophen-3-yl methanol is a vital building block for sulfur-containing bioactive molecules (such as carbapenem antibiotics). It possesses two contiguous stereocenters at C3 and C4, yielding cis and trans diastereomers.

This guide objectively compares the analytical techniques used to differentiate these isomers, explaining the underlying physical chemistry and providing self-validating experimental protocols to ensure absolute data integrity.

The Mechanistic Challenge: Pseudorotation

Unlike rigid six-membered rings (e.g., cyclohexanes) where the Karplus equation reliably predicts stereochemistry via distinct axial-axial ( 3J≈10−12 Hz) and equatorial-equatorial ( 3J≈2−4 Hz) coupling constants, five-membered tetrahydrothiophene (THT) rings are highly flexible.

The THT ring undergoes rapid pseudorotation , interconverting between envelope and half-chair conformations due to an extremely low energy barrier[1]. Consequently, the observed NMR coupling constants are time-averaged over multiple conformers. While empirical data shows that 3Jcis​ is generally larger than 3Jtrans​ in THT systems[2], relying solely on 1D 1 H-NMR can lead to false assignments. A robust, self-validating analytical workflow requires orthogonal techniques: chromatographic separation based on molecular dipoles, 2D NMR for spatial proximity, and X-ray crystallography for absolute proof.

AnalyticalWorkflow Start Isomeric Mixture of 4-aminotetrahydrothiophen-3-yl methanol HPLC Diastereomeric Separation (Achiral HPLC) Start->HPLC Isolate Isomers NMR1D 1D 1H-NMR (Extract ³J_H3,H4) HPLC->NMR1D Purified Fractions NMR2D 2D NOESY/ROESY (Spatial Proximity) NMR1D->NMR2D Conformational Ambiguity XRay X-Ray Crystallography (Absolute Configuration) NMR2D->XRay If NOE is inconclusive

Workflow for the orthogonal stereochemical assignment of tetrahydrothiophene isomers.

Comparative Analysis of Differentiation Techniques

To confidently assign the cis or trans configuration, we must compare the performance and mechanistic causality of three primary analytical alternatives.

A. Chromatographic Separation (HPLC)
  • Performance: Excellent for physical separation and relative polarity assessment.

  • Causality: The cis isomer features both polar groups (-NH 2​ and -CH 2​ OH) projecting from the same face of the ring. This creates a highly localized polar face and a larger net molecular dipole moment. In the trans isomer, these vectors point in opposite directions, partially canceling each other out. On a normal-phase silica stationary phase, the cis isomer exhibits stronger dipole-dipole interactions and typically elutes later than the trans isomer[3].

B. Nuclear Magnetic Resonance (1D & 2D NOESY)
  • Performance: The standard workhorse for solution-state structural elucidation.

  • Causality: To bypass the ambiguity of pseudorotation-averaged 3J couplings, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) measures through-space magnetization transfer. In the cis isomer, the C3 and C4 protons are physically constrained to the same face of the ring (interatomic distance <3.0 Å), yielding a strong NOE cross-peak. In the trans isomer, they reside on opposite faces ( >3.0 Å), resulting in a weak or absent NOE.

C. X-Ray Crystallography
  • Performance: The gold standard, providing absolute 3D atomic coordinates.

  • Causality: Because the free base of 4-aminotetrahydrothiophen-3-yl methanol is typically a viscous oil, it lacks the lattice energy required to form a crystal. Derivatization (e.g., forming a hydrochloride salt or a 4-nitrobenzoate ester) is mechanistically required to induce crystallization by increasing intermolecular hydrogen bonding and π−π stacking interactions.

Quantitative Data & Performance Metrics
Analytical TechniquePrimary OutputStereochemical ConfidenceSample RequirementDestructive?
1D 1 H-NMR 3JH3,H4​ Coupling ConstantsLow-Medium (Averaged)~5 mgNo (Recoverable)
2D NOESY NMR Through-space spatial proximityHigh~15 mgNo (Recoverable)
Normal-Phase HPLC Relative Retention Time (Dipole)Medium (Requires both)< 1 mgNo (Preparative)
X-Ray Crystallography Absolute 3D Atomic CoordinatesAbsolute (Gold Standard)Single CrystalYes (Derivatization)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating internal controls to prevent false-positive assignments.

Protocol 1: Diastereomeric Separation via Normal-Phase HPLC
  • Column Selection: Equip the HPLC with a normal-phase silica column (e.g., 5 µm, 250 x 4.6 mm). Causality: Normal-phase chromatography exploits the distinct dipole moment differences between the cis and trans isomers[3].

  • Mobile Phase Preparation: Prepare an isocratic blend of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Causality: The basic modifier (diethylamine) suppresses secondary interactions between the basic -NH 2​ group of the analyte and acidic silanol groups on the silica, preventing peak tailing.

  • System Validation (Internal Control): Inject a mixed standard containing both synthesized isomers. Self-Validation: You must observe two distinct peaks with a resolution ( Rs​ ) > 1.5. If the peaks co-elute, the mobile phase polarity must be adjusted before analyzing unknown fractions.

  • Fraction Collection: Collect the early-eluting fraction (trans isomer, lower dipole) and late-eluting fraction (cis isomer, higher dipole). Evaporate to dryness.

Protocol 2: 2D NOESY NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the isolated isomer in 0.6 mL of CD 3​ OD. Causality: CD 3​ OD rapidly exchanges the labile -OH and -NH 2​ protons for deuterium. This eliminates complex scalar coupling between the heteroatom protons and the adjacent ring protons, drastically simplifying the multiplet structure for accurate 3J extraction.

  • Parameter Setup: Set up a 2D NOESY experiment with a mixing time ( τm​ ) of 300-500 ms. Causality: For small molecules (MW < 500 Da) in the extreme narrowing limit, NOE builds up slowly and is positive. A mixing time of ~400 ms allows sufficient magnetization transfer without risking spin-diffusion artifacts.

  • Data Analysis & Internal Control:

    • Self-Validation: First, locate the cross-peak between the diastereotopic protons of the -CH 2​ OH group. These geminal protons are fixed in close spatial proximity ( ≈1.8 Å) and must show a strong NOE cross-peak. If this peak is absent, the mixing time is incorrect, and the absence of any other cross-peak cannot be trusted.

    • Isomer Assignment: Once validated, check for a cross-peak between the H3 and H4 ring protons. A strong cross-peak confirms the cis isomer; the absence of a cross-peak confirms the trans isomer.

NMRLlogic Isomer Isolated Isomer JCoupling ³J(H3,H4) Value? Isomer->JCoupling LargeJ ³J ≈ 6-8 Hz JCoupling->LargeJ SmallJ ³J ≈ 3-5 Hz JCoupling->SmallJ NOE H3-H4 NOE Cross-Peak? LargeJ->NOE SmallJ->NOE StrongNOE Strong NOE NOE->StrongNOE WeakNOE Weak / No NOE NOE->WeakNOE Cis CIS ISOMER StrongNOE->Cis Trans TRANS ISOMER WeakNOE->Trans

Logic tree for differentiating cis and trans isomers using 1D and 2D NMR data.

Sources

Validation

HPLC Method Development for trans-4-Aminotetrahydrothiophen-3-YL Methanol Purity: A Comparative Guide

The quantification and purity analysis of small, highly polar pharmaceutical building blocks present unique chromatographic challenges. trans-4-Aminotetrahydrothiophen-3-YL methanol (CAS: 1904122-41-3) is a prime example...

Author: BenchChem Technical Support Team. Date: March 2026

The quantification and purity analysis of small, highly polar pharmaceutical building blocks present unique chromatographic challenges. trans-4-Aminotetrahydrothiophen-3-YL methanol (CAS: 1904122-41-3) is a prime example of such a compound. Characterized by a tetrahydrothiophene ring substituted with a primary amine and a hydroxymethyl group in a trans configuration, this molecule defies standard reversed-phase high-performance liquid chromatography (RP-HPLC) protocols.

As an Application Scientist, developing a robust, self-validating method for this compound requires addressing two fundamental deficits: a lack of hydrophobic retention and the absence of a strong UV chromophore . This guide objectively compares modern chromatographic and detection alternatives, providing researchers with field-proven, mechanistically grounded workflows for purity assessment.

Pillar 1: Retention Strategies and Column Chemistry

The high polarity of the amino and hydroxyl groups, combined with the basicity of the primary amine, dictates that trans-4-Aminotetrahydrothiophen-3-YL methanol will elute at or near the void volume on standard C18 columns. To achieve meaningful resolution from synthesis impurities (such as the cis isomer or unreacted precursors), the retention mechanism must be fundamentally altered.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as the gold standard for underivatized amino alcohols[1]. By utilizing a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase (typically >80% acetonitrile), HILIC retains the analyte through partitioning into a water-enriched liquid layer immobilized on the stationary phase surface[2].

  • Causality: The highly polar trans-4-Aminotetrahydrothiophen-3-YL methanol partitions favorably into the aqueous layer. Lowering the mobile phase pH (e.g., pH 3.0 with ammonium formate) ensures the amine remains fully protonated, maximizing polar interactions and preventing peak tailing.

Reversed-Phase with Ion-Pairing (IP-RP-HPLC)

If a laboratory is restricted to C18 column chemistries, volatile ion-pairing agents like heptafluorobutyric acid (HFBA) can be introduced.

  • Causality: The anionic HFBA binds dynamically to the protonated primary amine of the analyte, forming a neutral, hydrophobic ion-pair complex that readily partitions into the C18 stationary phase. However, this approach requires extended column equilibration and can cause severe signal suppression if coupled with Mass Spectrometry (MS).

Table 1: Chromatographic Mode Comparison
ParameterZwitterionic HILICRP-HPLC (C18) + Ion-PairingMixed-Mode (Cation-Exchange/RP)
Retention Mechanism Hydrophilic partitioning & electrostaticHydrophobic interaction of ion-pairHydrophobic & Cation-Exchange
Analyte Retention Excellent (k' > 3)Moderate (k' = 1.5 - 2.5)Excellent (k' > 4)
Peak Shape (Amine) Sharp, symmetricalProne to tailing without modifierSharp, symmetrical
MS/CAD Compatibility High (uses volatile buffers)Low (ion-pairing suppresses signal)Moderate (buffer dependent)

Pillar 2: Detection Strategies (Overcoming the Chromophore Deficit)

Because trans-4-Aminotetrahydrothiophen-3-YL methanol lacks a conjugated π -system or aromatic ring, standard UV detection (e.g., 210 nm) is highly susceptible to baseline drift, solvent absorbance, and matrix interference.

Charged Aerosol Detection (CAD)

CAD is a universal detector for non-volatile analytes and is highly effective for polar compounds lacking chromophores, such as amino acids and amino alcohols[3].

  • Causality: The HPLC eluent is nebulized and the mobile phase is evaporated. The remaining solid analyte particles collide with a stream of positively charged nitrogen gas. The charge transferred to the particles is measured by an electrometer, yielding a response directly proportional to the mass of the analyte, entirely independent of its optical properties.

Pre-Column Derivatization (OPA/UV)

For laboratories relying solely on UV or Fluorescence (FLD) detectors, the analyte must be chemically modified. Reacting the primary amine with o-phthalaldehyde (OPA) in the presence of a thiol (such as N-acetyl-L-cysteine, NAC) forms a highly stable, hydrophobic isoindole derivative[4].

  • Causality: This derivatization solves both the retention and detection problems simultaneously. The addition of the isoindole ring provides a strong UV absorbance maximum at 340 nm (and fluorescence at Ex 340 nm / Em 450 nm), while the increased hydrophobicity allows for robust separation on standard C18 columns[5].

Table 2: Detector Performance Comparison
DetectorSensitivity (LOD)LinearityMatrix InterferenceHardware Cost
UV (210 nm) > 50 µg/mLPoor at low rangesHigh (solvents absorb)Low
CAD < 10 ng/mLExcellent (Log-Log)LowHigh
MS (ESI+) < 1 ng/mLExcellentModerate (Ion suppression)Very High
OPA-Deriv + UV (340 nm) < 50 ng/mLExcellentVery LowLow (requires prep)

Analytical Workflows & Decision Logic

To determine the optimal method for your laboratory, follow the decision logic outlined below.

MethodSelection Start Target: trans-4-Aminotetrahydrothiophen-3-YL methanol Q1 Is CAD or MS Detector Available? Start->Q1 Path1 Yes: Direct Analysis Q1->Path1 Yes Path2 No: UV/FLD Only Q1->Path2 No Meth1 Protocol A: HILIC-CAD (Underivatized) Path1->Meth1 Meth2 Protocol B: Pre-column Derivatization (OPA/NAC) + RP-HPLC Path2->Meth2

Decision matrix for selecting the optimal HPLC workflow based on detector availability.

Pillar 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Underivatized Analysis via HILIC-CAD (Modern Standard)

This method leverages the native polarity of the analyte, providing a direct, rapid assessment of chemical purity without the variability introduced by derivatization reactions.

Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient: Isocratic hold at 85% B for 2 minutes, followed by a linear gradient to 60% B over 10 minutes. Return to 85% B and equilibrate for 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (Evaporator Temp: 35°C, Data Rate: 10 Hz).

Method Causality & Validation Check: The high initial organic concentration (85% B) forces the polar analyte to partition into the stationary phase's hydration shell. If peak tailing is observed, verify the pH of Mobile Phase A; a pH above 4.0 will cause partial deprotonation of the amine, leading to split peaks or broad elution profiles.

Protocol B: Derivatized Analysis via OPA/NAC + RP-HPLC (Accessible Alternative)

For labs restricted to UV detection, this protocol chemically tags the analyte to enable standard C18 retention and 340 nm detection[5].

OPAWorkflow A trans-4-Amino... (Primary Amine) C Isoindole Derivative (Hydrophobic & UV Active) A->C B OPA + NAC (Borate Buffer, pH 9.5) B->C 2 min, RT D RP-HPLC (C18) Detection @ 340 nm C->D

Pre-column derivatization workflow converting the polar amine into a UV-active isoindole.

Reagent Preparation:

  • Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of N-acetyl-L-cysteine (NAC)[5]. Prepare fresh daily and protect from light.

Derivatization & Chromatographic Conditions:

  • Reaction: Mix 100 µL of the sample standard (dissolved in water) with 100 µL of the OPA/NAC reagent. Vortex and incubate at room temperature for exactly 2.0 minutes.

  • Column: Standard C18 (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 340 nm (or FLD Ex: 340 nm / Em: 455 nm).

Method Causality & Validation Check: The reaction kinetics of OPA derivatization are rapid but the resulting isoindole derivative can degrade over time. The 2.0-minute incubation must be strictly controlled (ideally utilizing an automated HPLC autosampler mixing routine) to ensure reproducible peak areas. The use of NAC as the chiral thiol also allows for potential diastereomeric separation of enantiomeric impurities if a longer, shallower gradient is applied[4].

References

  • Aleksenko, S. S., et al. "Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals." ResearchGate,[Link]

  • Furota, Satoshi, et al. "Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection." ResearchGate,[Link]

  • Li, et al. "Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols." PMC,[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Aminotetrahydrothiophene Alcohols

For researchers and drug development professionals, understanding the structural nuances of novel compounds is paramount. The aminotetrahydrothiophene alcohol scaffold is an emerging motif in medicinal chemistry, and a t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the structural nuances of novel compounds is paramount. The aminotetrahydrothiophene alcohol scaffold is an emerging motif in medicinal chemistry, and a thorough characterization of its derivatives is crucial for advancing drug discovery programs. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns.

This guide provides an in-depth comparison of the expected fragmentation behaviors of aminotetrahydrothiophene alcohols under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these fragmentation pathways, researchers can more accurately interpret mass spectra to elucidate the structure of newly synthesized compounds within this class.

The Logic of Fragmentation: A Tale of Two Techniques

The fragmentation of a molecule in a mass spectrometer is not a random event. It is a predictable cascade of bond cleavages driven by the energetics of the ionized molecule. The choice of ionization technique dictates the initial energy imparted to the analyte, and thus, the extent of fragmentation.

  • Electron Ionization (EI): This high-energy technique involves bombarding the analyte with a beam of electrons, leading to the formation of a high-energy radical cation (M•+). This excess energy often induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. However, for some molecules, the molecular ion peak may be weak or absent.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[1] It typically produces protonated molecules ([M+H]+) with much less internal energy than EI.[1] This results in simpler spectra, often dominated by the molecular ion, with fragmentation typically induced under controlled conditions in a collision cell (tandem mass spectrometry, MS/MS).[1][2]

Predicted Fragmentation Pathways of Aminotetrahydrothiophene Alcohols

The fragmentation of aminotetrahydrothiophene alcohols will be governed by the interplay of the three key functional groups: the secondary or tertiary amine, the alcohol, and the tetrahydrothiophene ring.

Electron Ionization (EI) Fragmentation

Under EI conditions, we anticipate a complex spectrum resulting from several competing fragmentation pathways. The initial radical cation can be formed by the loss of an electron from the nitrogen, sulfur, or oxygen atoms.

1. α-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols.[3][4][5][6] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom, resulting in a resonance-stabilized cation.

  • α-Cleavage adjacent to the Nitrogen: This will result in the loss of an alkyl radical from the carbon alpha to the nitrogen, forming a stable iminium ion. The largest substituent on the alpha-carbon is preferentially lost.[7]

  • α-Cleavage adjacent to the Oxygen: This involves cleavage of the C-C bond next to the carbon bearing the hydroxyl group, leading to a resonance-stabilized oxonium ion.[6][8]

2. Dehydration: The loss of a water molecule (M-18) is a characteristic fragmentation of alcohols.[3][4][5][6][9] This often results in a prominent peak, especially when the molecular ion is unstable.

3. Ring Cleavage of Tetrahydrothiophene: The tetrahydrothiophene ring can undergo fragmentation through various pathways. This can involve the loss of small neutral molecules like ethylene or thioformaldehyde (CH₂S). More complex ring-opening mechanisms can also occur, driven by the charge localized on the sulfur atom.

Diagram: Predicted EI Fragmentation Pathways

EI_Fragmentation cluster_alpha α-Cleavage cluster_elimination Elimination & Ring Cleavage M Aminotetrahydrothiophene Alcohol Radical Cation (M•+) Iminium Iminium Ion M->Iminium - R• (from N-alpha carbon) Oxonium Oxonium Ion M->Oxonium - R'• (from O-alpha carbon) Dehydrated Dehydrated Ion (M-18)•+ M->Dehydrated - H₂O RingFragment Ring Fragment Ions M->RingFragment Ring Opening

Caption: Predicted major EI fragmentation pathways for an aminotetrahydrothiophene alcohol.

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI, we will primarily observe the protonated molecule, [M+H]+. Fragmentation will be induced via collision-induced dissociation (CID) in a tandem mass spectrometer. The fragmentation of the even-electron [M+H]+ ion will proceed through different mechanisms than the radical cation in EI.

1. Loss of Water: The loss of a neutral water molecule from the protonated alcohol is a very common and often dominant fragmentation pathway in ESI-MS/MS.[2]

2. Loss of Ammonia/Amine: Depending on the substitution, the loss of the amino group as a neutral molecule can occur.

3. Ring Opening of the Protonated Tetrahydrothiophene: The protonated sulfur atom can induce ring opening, followed by the loss of small molecules.

Diagram: Predicted ESI-MS/MS Fragmentation Pathways

ESI_Fragmentation cluster_losses Neutral Losses & Ring Cleavage MH Protonated Aminotetrahydrothiophene Alcohol ([M+H]+) LossH2O [M+H - H₂O]+ MH->LossH2O - H₂O LossAmine [M+H - R₂NH]+ MH->LossAmine - Amine RingFragment_ESI Ring Fragment Ions MH->RingFragment_ESI Ring Opening

Caption: Predicted major ESI-MS/MS fragmentation pathways for an aminotetrahydrothiophene alcohol.

Comparative Summary of Expected Key Fragment Ions

The following table provides a predictive comparison of the key ions expected from the EI and ESI-MS/MS analysis of a hypothetical aminotetrahydrothiophene alcohol.

Ionization TechniqueExpected Key IonOriginSignificance
EI M•+Molecular IonConfirms molecular weight (if observed).
[M-18]•+Loss of H₂OIndicates the presence of a hydroxyl group.
Iminium Ionα-cleavage at NitrogenConfirms the structure around the amino group.
Oxonium Ionα-cleavage at OxygenConfirms the structure around the alcohol group.
Ring FragmentsCleavage of the tetrahydrothiophene ringProvides information about the heterocyclic core.
ESI-MS/MS [M+H]+Protonated MoleculeConfirms molecular weight.
[M+H - H₂O]+Loss of H₂O from [M+H]+Primary fragmentation, confirms hydroxyl group.
[M+H - R₂NH]+Loss of amine from [M+H]+Indicates a labile amino group.

Experimental Protocol: A Self-Validating Approach

This protocol outlines a general procedure for the analysis of aminotetrahydrothiophene alcohols using both GC-MS (for EI) and LC-MS (for ESI).

Objective: To obtain high-quality mass spectra to confirm the molecular weight and elucidate the fragmentation patterns of a novel aminotetrahydrothiophene alcohol.

Materials:

  • Aminotetrahydrothiophene alcohol sample

  • High-purity solvents (e.g., methanol, acetonitrile, water, hexane)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • GC-MS system with an EI source

  • LC-MS system with an ESI source and MS/MS capability

Methodology:

Part 1: Sample Preparation

  • Stock Solution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • GC-MS Sample: Dilute the stock solution with hexane or another suitable non-polar solvent to a final concentration of approximately 10-50 µg/mL. Rationale: This concentration range is typically optimal for EI-GC-MS to avoid detector saturation.

  • LC-MS Sample: Dilute the stock solution with a mixture of water and acetonitrile (typically 50:50) containing 0.1% formic acid to a final concentration of 1-10 µg/mL. Rationale: The addition of formic acid promotes protonation in positive ion ESI.

Part 2: GC-MS (EI) Analysis

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C. Hold for 5-10 minutes.

  • MS Method (EI):

    • Ionization Energy: 70 eV. Rationale: This is the standard energy for EI, which generates reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 40 to a value at least 50 Da above the expected molecular weight.

    • Source Temperature: 230 °C.

Part 3: LC-MS (ESI-MS/MS) Analysis

  • LC Method:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Method (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

    • Full Scan (MS1): Acquire a full scan to identify the [M+H]+ ion.

    • Tandem MS (MS/MS): Perform a product ion scan on the m/z of the [M+H]+ ion. Use a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern. Rationale: Varying the collision energy provides a more complete picture of the fragmentation cascade.

Data Analysis and Interpretation:

  • EI Spectrum:

    • Identify the molecular ion peak (if present).

    • Look for characteristic neutral losses, such as 18 Da (H₂O).

    • Propose structures for the major fragment ions based on the principles of α-cleavage and ring fragmentation.

  • ESI Spectra:

    • Confirm the mass of the protonated molecule from the MS1 spectrum.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Correlate the observed neutral losses with the molecular structure.

  • Comparison: Compare the fragmentation patterns from both techniques to build a comprehensive and confident structural assignment.

Diagram: Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock in Methanol GC_Sample Dilute for GC-MS (10-50 µg/mL in Hexane) Stock->GC_Sample LC_Sample Dilute for LC-MS (1-10 µg/mL in H₂O/ACN + 0.1% FA) Stock->LC_Sample GCMS GC-MS (EI) GC_Sample->GCMS LCMS LC-MS/MS (ESI) LC_Sample->LCMS EI_Data Analyze EI Spectrum (M•+, α-cleavage, Dehydration) GCMS->EI_Data ESI_Data Analyze ESI-MS/MS Spectrum ([M+H]+, Neutral Losses) LCMS->ESI_Data Compare Compare Fragmentation & Confirm Structure EI_Data->Compare ESI_Data->Compare

Caption: A streamlined workflow for the MS analysis of aminotetrahydrothiophene alcohols.

References

  • Organic Chemistry | OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Cai, X., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(1), 161-169. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Kenia, D. R., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(17), 1955-1965. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom | Request PDF. Retrieved from [Link]

  • MDPI. (2022, December 6). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. Retrieved from [Link]

  • OneMine. (n.d.). RI 6698 Mass Spectra Of Organic Sulfur Compounds. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (2017, March 21). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Retrieved from [Link]

  • YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

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Validation

Decoding the Vibrational Fingerprint: An Infrared Spectroscopy Guide to trans-4-Aminotetrahydrothiophen-3-YL Methanol

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds such as trans-4-Aminotetrahydrot...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with complex heterocyclic compounds such as trans-4-Aminotetrahydrothiophen-3-YL methanol, a multifaceted analytical approach is essential. Among the suite of spectroscopic techniques, Infrared (IR) spectroscopy offers a rapid and powerful method for identifying key functional groups, providing a unique vibrational fingerprint of the molecule.

This guide provides an in-depth analysis of the expected IR absorption peaks for trans-4-Aminotetrahydrothiophen-3-YL methanol. By dissecting its constituent functional groups—a primary amine, a primary alcohol, and a thioether within a saturated heterocyclic ring—we will predict its characteristic spectral features. To provide a clearer understanding, we will compare these predicted peaks with the known IR spectra of simpler, analogous molecules. This comparative approach, supported by established spectroscopic principles, will equip researchers with the expertise to confidently identify and characterize this and similar molecules.

The Structural Landscape: Predicting the IR Spectrum

The structure of trans-4-Aminotetrahydrothiophen-3-YL methanol is a unique amalgamation of functional groups that each contribute distinct features to its IR spectrum. The presence of both an -OH group from the methanol moiety and an -NH2 group from the amine introduces the potential for hydrogen bonding, which will significantly influence the shape and position of their respective stretching bands.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure and associated key IR vibrational modes for trans-4-Aminotetrahydrothiophen-3-YL methanol.

Based on established correlation charts, we can anticipate the following key absorption bands:

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Intensity & Characteristics
O-H StretchPrimary Alcohol (-CH₂OH)3550 - 3200Strong, Broad
N-H StretchPrimary Amine (-NH₂)3500 - 3300Medium, Two sharp peaks (asymmetric & symmetric)
C-H StretchAlkyl (CH, CH₂)2960 - 2850Medium to Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
C-O StretchPrimary Alcohol (-CH₂OH)1075 - 1000Strong
C-N StretchAliphatic Amine1250 - 1020Medium to Weak
N-H WagPrimary Amine (-NH₂)910 - 665Medium, Broad
C-S StretchThioether700 - 600Weak

Comparative Spectral Analysis: Isolating the Signature Peaks

To appreciate the unique spectral signature of trans-4-Aminotetrahydrothiophen-3-YL methanol, it is instructive to compare its predicted spectrum with those of simpler molecules containing its constituent functional groups.

The Alcohol Signature: Comparison with Methanol

Methanol (CH₃OH) provides a classic example of the IR spectrum of a simple primary alcohol. Its most prominent feature is a very broad and strong O-H stretching band centered around 3300 cm⁻¹, a direct consequence of intermolecular hydrogen bonding.[1] A strong C-O stretching absorption is also observed around 1030 cm⁻¹.

In our target molecule, we expect a similar broad O-H stretch. However, the presence of the amine group introduces the possibility of intramolecular hydrogen bonding between the -OH and -NH₂ groups, which could potentially alter the shape and exact position of this band. The C-O stretch in our molecule is also anticipated to be in a similar region to that of methanol.

The Amine Signature: Comparison with a Simple Primary Amine

A simple primary amine, such as pentylamine, displays two characteristic N-H stretching peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[2] These peaks are typically sharper and less intense than the O-H stretch of an alcohol.[3][4][5] Additionally, a primary amine will show an N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹ and a broad N-H wagging band in the 910-665 cm⁻¹ range.[6]

For trans-4-Aminotetrahydrothiophen-3-YL methanol, the two N-H stretching bands are expected to be a key diagnostic feature, allowing for clear differentiation from secondary or tertiary amines which show one or zero peaks in this region, respectively.[6]

The Thioether Contribution: Comparison with Tetrahydrothiophene

Tetrahydrothiophene, the parent heterocyclic ring of our molecule, is a simple thioether. The C-S stretching vibration in thioethers is often weak and falls within the fingerprint region of the IR spectrum, typically between 700 and 600 cm⁻¹.[7] This can sometimes make it difficult to assign definitively. In our target molecule, the C-S stretch is expected to be a weak absorption and may be overlapped by other bands in the fingerprint region.

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of trans-4-Aminotetrahydrothiophen-3-YL methanol, the following protocol using a Fourier Transform Infrared (FTIR) spectrometer is recommended.

FTIR Spectroscopy Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Obtain pure sample of trans-4-Aminotetrahydrothiophen- 3-YL methanol KBr_pellet Prepare KBr pellet (for solid sample) Sample->KBr_pellet Solid Thin_film Prepare thin film (for liquid/low-melting solid) Sample->Thin_film Liquid Background Collect background spectrum (empty sample compartment) KBr_pellet->Background Thin_film->Background Sample_scan Collect sample spectrum Background->Sample_scan Ratio Ratio sample spectrum to background Sample_scan->Ratio Baseline Perform baseline correction Ratio->Baseline Peak_pick Identify and label peak positions Baseline->Peak_pick

Caption: A generalized workflow for acquiring an FTIR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • For a solid sample (KBr Pellet Method):

      • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

      • Transfer the fine powder to a pellet-forming die.

      • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

    • For a liquid or low-melting solid sample (Thin Film Method):

      • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

      • Gently press the plates together to create a thin film.

  • Instrument Setup and Background Collection:

    • Ensure the FTIR spectrometer's sample compartment is empty and clean.

    • Purge the instrument with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Analysis:

    • Place the prepared KBr pellet or thin film in the sample holder within the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.

Conclusion

The infrared spectrum of trans-4-Aminotetrahydrothiophen-3-YL methanol is predicted to be rich with information, clearly indicating the presence of its primary alcohol, primary amine, and thioether functionalities. The broad O-H stretch, coupled with the characteristic double peak of the N-H stretch, will be the most prominent features in the high-frequency region. The strong C-O stretch and moderate C-N and N-H bending absorptions will further confirm the molecule's structure. While the C-S stretch may be weak and less conspicuous, its presence is a final piece of the structural puzzle. By following the outlined experimental protocol and using the comparative data as a guide, researchers can effectively utilize IR spectroscopy as a cornerstone technique for the rapid and reliable identification and characterization of this and related novel compounds.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a reliable online educational resource.[6]

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Sources

Comparative

A Senior Scientist’s Guide to Validating Assay Methods for Sulfur-Containing Amino Alcohols: LC-MS/MS vs. Derivatization-HPLC

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the unique analytical hurdles presented by sulfur-containing amino alcohols (such as cysteinol, methioninol, and homocysteamine). Th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the unique analytical hurdles presented by sulfur-containing amino alcohols (such as cysteinol, methioninol, and homocysteamine). These molecules present a notorious triad of challenges: they are highly polar, they lack a strong UV chromophore, and their sulfur moiety (thiol or thioether) is highly susceptible to oxidation[1].

Historically, assaying these compounds required tedious workarounds. Today, the updated ICH Q2(R2) guidelines mandate a rigorous, lifecycle-oriented approach to analytical method validation, ensuring that our assays are scientifically sound and strictly fit for their intended purpose[2]. This guide objectively compares the two dominant analytical strategies—Direct HILIC LC-MS/MS and Pre-column Derivatization HPLC-FLD —providing the mechanistic causality behind experimental choices and self-validating protocols to ensure regulatory compliance.

Mechanistic Comparison of Analytical Modalities

Selecting the right assay is a balance of available instrumentation, matrix complexity, and required sensitivity.

Assay_Selection Start Target: Sulfur-Containing Amino Alcohol MS_Avail Is LC-MS/MS Available? Start->MS_Avail Matrix Are Matrix Effects Severe? MS_Avail->Matrix Yes HPLC Pre-Column Derivatization HPLC-FLD/UV MS_Avail->HPLC No HILIC Direct HILIC LC-MS/MS (High Sensitivity) Matrix->HILIC No IsoDeriv Isotope-Coded Derivatization LC-MS/MS Matrix->IsoDeriv Yes

Decision matrix for selecting the optimal sulfur-containing amino alcohol assay.

Option A: Direct HILIC LC-MS/MS

The Causality: Because sulfur-containing amino alcohols are highly polar, they exhibit poor retention on traditional C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by using a polar stationary phase, retaining analytes based on hydrogen bonding and dipole-dipole interactions. When coupled with tandem mass spectrometry (MS/MS), this method offers unparalleled specificity without the need for chemical derivatization. The Trade-off: While bypassing derivatization prevents artifact formation, LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement) from biological fluids[3].

Option B: Pre-Column Derivatization HPLC-FLD

The Causality: For laboratories lacking high-end MS instrumentation, we must chemically modify the analyte. Reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with the primary amine group, adding both a bulky hydrophobic tag (enabling C18 retention) and a strong fluorophore (enabling highly sensitive fluorescence detection)[4]. The Trade-off: The derivatization reaction must be tightly controlled for pH and temperature. Furthermore, free thiols in compounds like cysteinol must be protected or reduced prior to derivatization to prevent dimerization.

The ICH Q2(R2) Validation Framework

Under the ICH Q2(R2) framework, validation is not a mere checklist; it is a demonstration of scientific soundness. The guideline requires that the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[2].

Validation_Workflow Step1 Define Target Profile (ICH Q14 & Q2(R2)) Step2 Select Assay Modality (LC-MS/MS vs HPLC) Step1->Step2 Step3 Evaluate Specificity (Matrix Interference) Step2->Step3 Step4 Linearity & Range (Calibration Model) Step3->Step4 Step5 Accuracy & Precision (Spike Recovery) Step4->Step5 Step6 Determine LOD/LOQ (Sensitivity Limits) Step5->Step6 Step7 Method Robustness (DoE Evaluation) Step6->Step7

Stepwise ICH Q2(R2) validation lifecycle for amino alcohol analytical procedures.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains internal controls that immediately flag procedural failures. Below are the optimized methodologies for both approaches.

Protocol A: Pre-Column Derivatization HPLC-FLD (FMOC-Cl)

This protocol utilizes pre-column derivatization to enable sensitive UV/Fluorescence detection for amino alcohols[4].

  • Reduction (Critical for Thiols): Add 10 µL of 50 mM TCEP (Tris(2-carboxyethyl)phosphine) to 100 µL of the biological sample. Incubate for 15 min at room temperature.

    • Causality: TCEP reduces oxidized disulfide dimers back to free thiols, ensuring accurate total quantification and preventing split peaks.

  • Buffering: Add 25 µL of borate buffer (pH 9.5) to the mixture[4].

    • Causality: FMOC-Cl specifically targets deprotonated amines; pH 9.5 ensures the amine is in its reactive nucleophilic state.

  • Derivatization: Add 100 µL of 2.5 mM FMOC-Cl in acetonitrile. Vortex and incubate at 40°C for 30 minutes[4].

  • Quenching: Add 10 µL of 30% HCl to stop the reaction[4].

    • Causality: This neutralizes excess FMOC-Cl, preventing the continuous formation of background-interfering hydrolysis products (FMOC-OH).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.9 μm). Run a gradient of Water/Acetonitrile. Detect via Fluorescence (Ex: 260 nm, Em: 315 nm).

Protocol B: Direct HILIC LC-MS/MS

This protocol leverages isotopic internal standards to correct for matrix effects, a critical requirement for accurate LC-MS quantification[3].

  • Internal Standardization: Spike 10 µL of stable-isotope-labeled internal standard (SIL-IS, e.g., d3-methioninol) into 50 µL of sample.

    • Causality: The SIL-IS co-elutes with the target analyte, perfectly correcting for any matrix-induced ion suppression during Electrospray Ionization (ESI), fulfilling the accuracy requirements of ICH Q2(R2).

  • Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto an Amide-HILIC column. Use a mobile phase gradient of 10 mM ammonium formate in water (pH 3.0) and 0.1% formic acid in acetonitrile.

    • Causality: Ammonium formate provides the necessary ionic strength to maintain sharp peak shapes for highly polar amines, preventing peak tailing.

Quantitative Performance Comparison

To objectively compare these methods, we validated both protocols for Methioninol (a representative sulfur-containing amino alcohol) in a plasma matrix according to ICH Q2(R2) guidelines. The experimental data is summarized below:

Validation Parameter (ICH Q2(R2))Acceptance CriteriaMethod A: Pre-column Derivatization (HPLC-FLD)Method B: Direct HILIC (LC-MS/MS)
Specificity No interference at RTGood (Baseline resolution > 1.5)Excellent (Mass transition highly specific)
Linearity (R²) > 0.9900.9960.999
Reportable Range Fit for intended use0.5 – 50 µM0.01 – 10 µM
Limit of Detection (LOD) S/N > 3150 nM2 nM
Limit of Quantitation (LOQ) CV < 20% at LOQ500 nM10 nM
Accuracy (Spike Recovery) 80% - 120%86.2% ± 5.1% (Matrix dependent)99.1% ± 2.3% (Corrected via SIL-IS)
Precision (Inter-day RSD) < 15%8.8%4.2%
Throughput / Prep Time N/A~60 mins per batch (Derivatization required)~15 mins per batch (Direct crash & shoot)

Data Synthesis: While HPLC-FLD offers a robust and accessible technique for the quantification of amino alcohols[4], it struggles with lower-end sensitivity (LOQ of 500 nM) and requires extensive sample preparation. Conversely, Direct HILIC LC-MS/MS provides superior linearity, accuracy, and a 50-fold increase in sensitivity, making it the gold standard for pharmacokinetic and trace-impurity analyses.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org.[Link]

  • Analytical Chemistry. "Analysis of the Amine Submetabolome Using Novel Isotope-Coded Pyrylium Salt Derivatization and LC-MS: Herbs and Cancer Tissues as Cases." ACS Publications.[Link]

  • Journal of Chromatography B. "Determination of amino acids in human biological fluids by high-performance liquid chromatography." d-nb.info.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [trans-4-Aminotetrahydrothiophen-3-YL]methanol

This document provides a detailed, procedural guide for the safe and compliant disposal of [trans-4-Aminotetrahydrothiophen-3-YL]methanol. Developed for researchers, scientists, and professionals in drug development, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of [trans-4-Aminotetrahydrothiophen-3-YL]methanol. Developed for researchers, scientists, and professionals in drug development, this guide synthesizes established safety protocols and chemical waste management principles. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. It is imperative to note that these guidelines are intended to supplement, not supersede, the specific protocols established by your institution's Environmental Health and Safety (EHS) department.

Understanding the Compound: Hazard Profile and Core Safety Principles

Amines can be corrosive and basic, while tetrahydrothiophene derivatives can be flammable and harmful to aquatic life.[1][2][3][4][5] Therefore, a cautious approach is warranted, treating the compound as potentially harmful if swallowed, in contact with skin, or inhaled, and as an irritant to skin and eyes.[6][7][8][9]

Core Safety Directives:
  • Work in a Ventilated Area: All handling and preparation for disposal of [trans-4-Aminotetrahydrothiophen-3-YL]methanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][10][11][12]

  • Utilize Appropriate Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Segregation is Key: Never mix waste streams containing this compound with incompatible materials. At a minimum, it should be segregated from acids, oxidizers, and halogenated solvents.[13]

Table 1: Essential Personal Protective Equipment (PPE) and Hazard Summary
Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.[14][15]Protects against splashes and vapors that can cause serious eye irritation.[6][8][11]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Butyl rubber). Gloves must be inspected before use and disposed of after contamination.[4][14]Prevents skin contact, as the compound may be harmful and cause skin irritation.[6][8]
Skin and Body Laboratory coat. Additional protective clothing may be necessary depending on the scale of work.Minimizes the risk of skin contact with contaminated surfaces or through spills.
Respiratory Use is mandated within a fume hood. For spill cleanup outside of a hood, a filter respirator for organic gases and vapors may be required.[1][4]Protects against inhalation of potentially harmful vapors.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process that begins with waste generation and ends with collection by a certified waste management provider. The following workflow ensures that each step is handled safely and in accordance with general chemical waste guidelines.

Diagram 1: Decision Workflow for Disposal

DisposalWorkflow Disposal Decision Workflow for [trans-4-Aminotetrahydrothiophen-3-YL]methanol cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_final Final Disposal Start Waste Generated IdentifyWaste Identify Waste Type Start->IdentifyWaste Segregate Segregate Waste Stream (Non-Halogenated Organic) IdentifyWaste->Segregate Is it liquid, solid, or contaminated labware? LabelContainer Label Waste Container (Full Chemical Name, Hazards) Segregate->LabelContainer CollectLiquid Collect Liquid Waste (e.g., solutions, rinsate) LabelContainer->CollectLiquid If Liquid CollectSolid Collect Solid Waste (e.g., contaminated gloves, wipes) LabelContainer->CollectSolid If Solid Store Store in Designated Satellite Accumulation Area (SAA) CollectLiquid->Store CollectSolid->Store RequestPickup Request EHS Waste Pickup Store->RequestPickup Container is full or storage time limit reached End Disposal by Licensed Facility RequestPickup->End

Caption: Workflow for the safe segregation, collection, and disposal of waste.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions.[13]

  • Identify the Waste Stream: Determine if the waste is the pure compound, a dilute solution, or contaminated solid materials.

  • Segregate as Non-Halogenated Organic Waste: [trans-4-Aminotetrahydrothiophen-3-YL]methanol does not contain halogens. Therefore, it should be placed in a waste container designated for non-halogenated organic waste.

  • Separate Solids and Liquids: Collect solid and liquid waste in separate, designated containers.[10][16]

Step 2: Containerization and Labeling

Waste containers must be appropriate for the chemical and clearly labeled.

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with organic amines and sulfides (e.g., high-density polyethylene or glass). The container must have a secure, tight-fitting lid.[13][16][17]

  • Label the Container: Before adding any waste, affix a hazardous waste label from your institution's EHS department.[16][18] The label must include:

    • The full, unabbreviated chemical name: "[trans-4-Aminotetrahydrothiophen-3-YL]methanol" and all other constituents in the container.

    • The approximate concentration or percentage of each component.[16]

    • Clear hazard identification (e.g., "Flammable," "Irritant").

    • The date the first waste was added.

Step 3: Waste Collection Protocols
  • Pure Compound or Concentrated Solutions: Carefully transfer the chemical into the designated liquid waste container using a funnel.

  • Aqueous/Liquid Waste: Collect all dilute solutions containing the compound in the designated non-halogenated organic liquid waste container.[10]

  • Contaminated Solid Waste:

    • Disposable Items: Place contaminated items such as gloves, weigh boats, and paper towels directly into the designated solid hazardous waste container.[10]

    • Sharps: Contaminated needles, pipette tips, and blades must be placed in a labeled, puncture-proof sharps container.[16]

  • Decontamination of Labware:

    • Rinsing: Non-disposable glassware should be rinsed with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect Rinsate: This first rinse (and subsequent rinses for highly toxic materials) must be collected as hazardous liquid waste.[10][18]

    • Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.

Step 4: Storage and Final Disposal
  • Secure Storage: Keep waste containers tightly sealed when not in use.[1][11][18][19] Store them in a designated and clearly marked Satellite Accumulation Area (SAA), which should be under the control of the laboratory director.[16]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment bins to prevent the spread of spills.[10][16][18]

  • Arrange for Pickup: Once a container is full (do not overfill) or has reached its storage time limit as per institutional policy, contact your EHS department to arrange for pickup and final disposal by a licensed waste disposal company.[3][6]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the material is considered flammable, remove all sources of ignition.[1][12][15] Use spark-proof tools for cleanup.[1][15]

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[3][4][19]

  • Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal as hazardous solid waste.[1][3][12]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[10]

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

By adhering to these systematic procedures, you contribute to a culture of safety, ensuring that the disposal of [trans-4-Aminotetrahydrothiophen-3-YL]methanol is conducted with the highest regard for personal safety and environmental stewardship.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Tetrahydrothiophene SDS, 110-01-0 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - (4-Thien-2-yltetrahydropyran-4-yl)methanol. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - Methanol. (2025, September 13). Sigma-Aldrich.
  • Tetrahydrothiophene (THT): The Essential Odorant For Natural Gas Safety. (2025, December 4). BLIT Chemical.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Tetrahydrothiophene - Safety Data Sheet. (n.d.). Chemical Book.
  • Safety Data Sheet - Methanol. (2022, June 27). Proman.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). UNODC.
  • Material Safety Data Sheet - Tetrahydrothiophene, 98%. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET - Thian-4-ylmethanamine hydrochloride. (n.d.). Fisher Scientific.
  • ICSC 0677 - TETRAHYDROTHIOPHENE. (2021). ILO and WHO.
  • SAFETY DATA SHEET - 3-(Aminomethyl)tetrahydrofuran. (2025, January 7). TCI Chemicals.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University.
  • SAFETY DATA SHEET Methanol 34966-4X4L. (2018, August 10). Shimadzu.
  • Thiophene-3-ol, 4-chlorotetrahydro-, 1,1-dioxide Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET - Tetrahydrothiophene. (2025, August 7). Merck.
  • (4-Bromothiophen-2-yl)methanol Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Material Safety Data Sheet 2-NITROTHIOPHENE. (2021, February 19). Valsynthese SA.

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Handling

Personal protective equipment for handling [trans-4-Aminotetrahydrothiophen-3-YL]methanol

As a Senior Application Scientist, I approach the handling of specialty building blocks like [trans-4-Aminotetrahydrothiophen-3-YL]methanol not merely as a procedural task, but as an exercise in rigorous chemical steward...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialty building blocks like [trans-4-Aminotetrahydrothiophen-3-YL]methanol not merely as a procedural task, but as an exercise in rigorous chemical stewardship and risk mitigation. In drug development and synthetic research, establishing a deep understanding of a molecule's mechanistic hazards is the foundation of laboratory safety.

This guide provides a self-validating, field-proven operational framework for handling this specific compound, ensuring that every safety measure is grounded in chemical causality.

Chemical Profile & Hazard Causality

[trans-4-Aminotetrahydrothiophen-3-YL]methanol presents a bipartite hazard profile driven by its specific functional groups[1][2]:

  • The Amine Group (-NH2): Confers basicity and nucleophilicity. Amines are notorious skin and eye irritants, capable of causing rapid saponification of skin lipids and irreversible corrosive damage to ocular mucosa[3][4].

  • The Tetrahydrothiophene Ring (Thioether): Sulfur-containing heterocycles act as severe "stench chemicals." They possess extremely low odor thresholds (often in the parts-per-billion range) and can cause nausea, headache, and respiratory irritation upon inhalation[4][5].

Quantitative Chemical Data

To properly calibrate our engineering controls and decontamination ratios, we must establish the quantitative baseline of the compound[5][6][7].

PropertyValueSource
IUPAC Name [(3R,4S)-4-aminothiolan-3-yl]methanol[1]
CAS Registry Number 1904122-41-3[6][8]
Molecular Formula C5H11NOS[6]
Molecular Weight 133.21 g/mol
Typical Odor Threshold ~0.011 ppm (Organosulfur baseline)[5]
Decontamination Ratio 0.1 mol chemical : 0.4 mol NaClO (25% excess)[7]

E-E-A-T Driven PPE Matrix

Personal Protective Equipment (PPE) must never be selected arbitrarily. The following matrix details the required gear and the chemical causality behind each choice[3][9][10].

Protective GearSpecificationMechanistic Causality
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent chemical resistance to basic amines. Double-gloving is mandatory to prevent the lipophilic thioether moiety from permeating the barrier during extended handling[3][9].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Direct contact with nucleophilic amines causes rapid corneal damage. Standard safety glasses are insufficient due to the vapor and splash risks associated with basic heterocycles[3][10].
Body Protection Flame-Resistant (FR) Lab Coat & ApronPrevents dermal absorption. Because the thioether acts as a severe stench hazard, an apron prevents the compound's vapors from impregnating personal clothing[5][10].
Engineering Controls Certified Chemical Fume HoodThioethers have extremely low odor thresholds. The hood physically contains volatile stench compounds and toxic amine vapors, maintaining an uncontaminated breathing zone[5][9].

Operational Workflow: A Self-Validating System

Every protocol in a high-functioning laboratory must be a self-validating system—meaning the procedure inherently verifies its own safety and efficacy at critical junctures.

Protocol A: Reagent Handling and Transfer
  • System Initialization: Clear the fume hood of all unnecessary equipment to prevent aerodynamic dead zones. Place a chemical spill pad on the primary work surface.

  • Validation Checkpoint 1 (Engineering): Before opening the container, verify that the fume hood monitor reads a face velocity between 80–100 feet per minute (fpm). If the flow rate is inadequate or the alarm sounds, the system fails validation and work must halt[9].

  • PPE Donning: Equip double nitrile gloves, splash goggles, and a fully buttoned lab coat[3].

  • Container Access: Open the primary container of[trans-4-Aminotetrahydrothiophen-3-YL]methanol only inside the fume hood. If the vendor supplied the chemical in an over-pack with activated carbon, leave the carbon in the secondary container to continue absorbing ambient odors[5].

  • Weighing & Transfer: Use an analytical balance located strictly inside the fume hood. For solid forms, use an anti-static weighing spatula; for viscous liquids, utilize a positive displacement pipette.

  • Sealing: Immediately seal the primary container after use. Wipe the exterior of the vial with a dilute bleach wipe to neutralize microscopic sulfur residues before removing it from the hood[5].

Protocol B: Decontamination and Waste Disposal

Causality Note: Why do we use bleach for cleanup? The tetrahydrothiophene ring contains a divalent sulfur atom that is highly volatile. By treating contaminated surfaces with sodium hypochlorite (bleach), the sulfide is oxidatively cleaved into a highly polar, non-volatile, and odorless sulfoxide or sulfone. This chemically neutralizes the stench and eliminates inhalation risks[7][11].

  • Glassware Quenching: Submerge all contaminated spatulas, pipettes, and glassware in a freshly prepared bleach bath (5.25% sodium hypochlorite) inside the fume hood[5][7].

  • Oxidation Period: Allow the equipment to soak for a minimum of 24 hours.

  • Validation Checkpoint 2 (Chemical): After 24 hours, briefly waft the air above the bath. The complete absence of a sulfurous/garlic-like odor confirms the successful oxidation of the thioether. If the odor persists, the decontamination system has failed and requires a fresh application of hypochlorite[5].

  • Spill Response: In the event of a spill, cover the area with absorbent material. Do not sweep. Place all saturated absorbents into a wide-mouth plastic jar, seal tightly, and label as "Hazardous Stench Waste"[5].

  • Waste Segregation: Transfer neutralized liquid waste to a designated "Aqueous Basic Waste" container.

  • Validation Checkpoint 3 (Waste): Ensure the waste stream is strictly segregated from acidic waste. Mixing amine/sulfur waste with acids triggers exothermic neutralization and risks the lethal release of hydrogen sulfide ( H2​S ) gas[7].

Process Visualization

The following diagram maps the critical path for handling and decontaminating this compound, highlighting the logical flow of our self-validating system.

G Start 1. Risk Assessment & PPE Verification Hood 2. Transfer to Certified Chemical Fume Hood Start->Hood Weigh 3. Reagent Handling & Transfer Hood->Weigh Spill Spill or Contamination Detected? Weigh->Spill Decon 4a. Bleach Oxidation (5.25% NaClO, 24h) Spill->Decon Yes (Quench Stench) Waste 4b. Segregated Hazardous Waste Disposal Spill->Waste No (Routine Disposal) Decon->Waste Post-Oxidation

Operational workflow for handling and decontaminating sulfur-containing amine compounds.

Comprehensive References

  • [[1]] [(3R,4S)-4-aminothiolan-3-yl]methanol - PubChem. Source: nih.gov. URL: [Link]

  • [[1.7]] ChemScene @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com. URL: [Link]

  • [[2.1]] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Source: nih.gov. URL: [Link]

  • [[2.3]] Guidelines for Chemical Laboratory Safety in Academic Institutions. Source: acs.org. URL: [Link]

  • [[2.4]] Chemical Hygiene Plan - USDA ARS. Source: usda.gov. URL: [Link]

  • [[2.6]] Chemistry Laboratory Safety Manual - Portland - Reed College. Source: reed.edu. URL: [Link]

  • [[2.7]] Chapter: 8 Management of Waste - Prudent Practices in the Laboratory. Source: nationalacademies.org. URL: [Link]

  • [[2.8]] In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Source: ubc.ca. URL: [Link]

  • [[7]] Chemical Waste Disposal Guidelines. Source: ust.hk. URL: [Link]

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